Cyclo[18]carbon
Description
Properties
Molecular Formula |
C18 |
|---|---|
Molecular Weight |
216.2 g/mol |
IUPAC Name |
cyclooctadecanonayne |
InChI |
InChI=1S/C18/c1-2-4-6-8-10-12-14-16-18-17-15-13-11-9-7-5-3-1 |
InChI Key |
GPWDPLKISXZVIE-UHFFFAOYSA-N |
Canonical SMILES |
C1#CC#CC#CC#CC#CC#CC#CC#CC#C1 |
Synonyms |
18C radioisotope C-18 radioisotope Carbon-18 |
Origin of Product |
United States |
Foundational & Exploratory
Cyclocarbons: A Technical Guide to Synthesis, Discovery, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract: The successful synthesis and characterization of cyclocarbons, the finite, ring-shaped allotropes of carbon, represent a significant milestone in materials science and synthetic chemistry. For decades, these molecules were purely theoretical curiosities due to their extreme reactivity. This guide provides a comprehensive overview of the breakthrough on-surface synthesis techniques that have enabled the creation and analysis of specific cyclocarbons, most notably cyclo[1]carbon. It details the experimental protocols, presents key quantitative data, and illustrates the underlying workflows and reaction pathways, offering a technical resource for professionals in chemical and materials research.
Introduction: The Elusive Ring of Carbon
Carbon, an element of unparalleled versatility, can form diverse structures known as allotropes, from the sp³-hybridized diamond to the sp²-hybridized graphene and fullerenes.[2][3] The family of sp-hybridized carbon allotropes, which includes linear carbyne and cyclic cyclocarbons, has been far more elusive.[4][5] Cyclo[n]carbons, molecular rings composed of 'n' two-coordinate carbon atoms, have fascinated chemists for over half a century.[3][6] Theoretical studies long debated their stability and structure—predicting either a polyynic form with alternating single and triple bonds or a cumulenic form with consecutive double bonds.[7][8] However, their high reactivity prevented isolation and characterization in the condensed phase until recent breakthroughs in on-surface synthesis.[2][9]
On-Surface Synthesis: The Key to Stabilization
The definitive synthesis and characterization of cyclocarbons were achieved using on-surface synthesis, a technique where chemical reactions are performed on an atomically clean and inert surface under ultra-high vacuum (UHV) and at cryogenic temperatures (typically ~5 K).[5][6] This method offers several advantages:
-
Stabilization: The inert surface, typically a bilayer of sodium chloride (NaCl) on a copper substrate like Cu(111), minimizes interaction with the highly reactive cyclocarbon product, preventing unwanted side reactions.[4][6]
-
Atomic Precision: A combined scanning tunneling microscope (STM) and atomic force microscope (AFM) allows for the manipulation of individual precursor molecules and the precise induction of chemical reactions by applying voltage pulses from the microscope's tip.[6][10]
-
In-Situ Characterization: The same AFM instrument, often with a carbon monoxide (CO) functionalized tip, can be used to image the resulting molecules with sub-molecular resolution, allowing for unambiguous structural determination.[4][5]
Synthesis of Cyclo[1]carbon (C₁₈)
The first cyclocarbon to be successfully synthesized and imaged was cyclo[1]carbon. Two primary routes have been established, both involving the on-surface deprotection of a stable molecular precursor.
Method 1: Decarbonylation of Cyclocarbon Oxide (C₂₄O₆)
The initial synthesis of C₁₈ started from a cyclocarbon oxide precursor, C₂₄O₆.[3][11] The precursor was deposited onto the NaCl/Cu(111) surface, and voltage pulses from an STM tip were used to selectively remove the six carbon monoxide (CO) groups, leading to the formation of the C₁₈ ring.[2][10]
Method 2: Debromination of Bromocyclocarbon (C₁₈Br₆)
A more efficient method was later developed using a brominated precursor, C₁₈Br₆.[4][5] This precursor requires lower voltages for dehalogenation and results in a significantly higher yield of C₁₈.[4][12] The dissociated bromine atoms remain on the NaCl surface and help to immobilize the C₁₈ molecule, facilitating high-resolution imaging.[4]
Quantitative Synthesis Data
The following table summarizes the key quantitative data comparing the two primary synthesis routes for cyclo[1]carbon.
| Parameter | C₂₄O₆ Precursor | C₁₈Br₆ Precursor | Reference |
| Product | Cyclo[1]carbon | Cyclo[1]carbon | [4][5] |
| Reaction Type | Decarbonylation | Debromination (Dehalogenation) | [5][11] |
| Yield | 13% | 64% | [4][5] |
| Relative Yield | 1x | ~5x higher | [4][12] |
| Activation Barrier (Neutral) | ~2.3 eV (for C₁₈(CO)₆) | ~2.3 eV | [12] |
| Effect of Electric Field | Lowers barrier by 0.1-0.2 eV | Lowers barrier by 0.1-0.2 eV | [12] |
| Precursor Stability | Stable for deposition | Solid is shock-sensitive explosive; decomposes at 85-125 °C | [5] |
Experimental Protocol: On-Surface Synthesis of C₁₈ from C₁₈Br₆
-
Substrate Preparation: A Cu(111) single crystal is cleaned in UHV. A bilayer of NaCl is grown on the copper surface by thermal evaporation. The substrate is then cooled to approximately 5 K.[4][5]
-
Precursor Deposition: The C₁₈Br₆ precursor is thermally sublimed onto the cold NaCl/Cu(111) surface, resulting in a submonolayer coverage of isolated molecules.[4][5]
-
Tip Functionalization: The AFM tip is functionalized by picking up a single CO molecule from the surface to enhance imaging resolution.[4][5]
-
Reaction Induction: The AFM/STM tip is positioned over an individual C₁₈Br₆ molecule. Voltage pulses are applied to induce the sequential cleavage of the carbon-bromine bonds.
-
Product Formation: The process results in the formation of a cyclo[1]carbon molecule and six bromine atoms adsorbed on the NaCl surface.
-
In-Situ Characterization: The newly formed C₁₈ molecule is immediately imaged using high-resolution AFM to confirm its structure.[4]
Visualization: C₁₈ Synthesis Workflow
Caption: Workflow for the on-surface synthesis of C₁₈.
Synthesis of Other Cyclo[n]carbons
The success with C₁₈ has paved the way for the synthesis of other cyclocarbons. On-surface synthesis has been used to generate a series of rings, including C₁₀, C₁₂, C₁₄, C₁₆, and C₂₀.[9][13][14] More recently, even larger rings like C₃₀ have been formed by the coupling of smaller C₁₀ precursors.[15][16]
A key strategy for some of these syntheses, such as for C₁₂ and C₂₀, is the on-surface retro-Bergman ring-opening reaction, starting from fully halogenated precursors containing four-membered rings.[13][17]
Quantitative Data for Other Cyclocarbons
| Cyclocarbon | Synthesis Method | Key Property | Value | Reference |
| C₁₂ | Retro-Bergman Ring-Opening | Structure | Polyynic, Anti-aromatic | [13][17] |
| C₂₀ | Retro-Bergman Ring-Opening | Structure | Polyynic, Anti-aromatic | [13][17] |
| C₂₀ | Retro-Bergman Ring-Opening | HOMO-LUMO Gap | 3.8 eV | [13][14] |
| C₃₀ | Coupling of C₁₀ Precursors | Structure | Polyynic | [15][16] |
Visualization: General Synthesis Strategy
Caption: General strategy for on-surface cyclocarbon synthesis.
Structural Characterization: Polyynic vs. Cumulenic
A long-standing question was whether cyclocarbons possess a polyynic structure (alternating single and triple bonds) or a cumulenic one (consecutive double bonds). High-resolution AFM imaging has definitively answered this for C₁₈. The images reveal a structure with 9-fold symmetry, which is consistent with a polyynic D₉h structure.[4][5] Cumulenic structures were computationally compared to the experimental images and could be excluded.[4][11] Subsequent studies of other cyclocarbons like C₁₂, C₂₀, and C₃₀ have also revealed polyynic structures.[15][17]
Conclusion and Outlook
The synthesis and discovery of cyclocarbons in the condensed phase mark a new chapter in the chemistry of carbon allotropes. The on-surface synthesis approach, combining low-temperature UHV conditions with the precision of STM/AFM, has been instrumental in overcoming the challenge of their inherent reactivity. The confirmation of the polyynic structure of C₁₈ and the successful creation of other ring sizes open up new avenues for research.[3]
For drug development professionals and materials scientists, the extreme reactivity and unique electronic properties of cyclocarbons could be harnessed. Their ability to act as potent electron acceptors and their potential for controlled coalescence into larger, novel carbon-rich materials suggests future applications in molecular electronics, nanoengineering, and potentially as building blocks for new therapeutic platforms.[7][8][10] Further research will focus on synthesizing larger and more complex cyclocarbons and exploring their properties and potential applications.
References
- 1. rankred.com [rankred.com]
- 2. Cyclocarbon: The First Cyclic Carbon Allotrope - Chemistry Hall [chemistryhall.com]
- 3. Rational design and resolution of the mystery of the structure of this compound - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C9TA13193K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of this compound via Debromination of C18Br6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uu.diva-portal.org [uu.diva-portal.org]
- 7. Cyclo(18)carbon - Wikipedia [en.wikipedia.org]
- 8. From this compound to the Novel Nanostructures—Theoretical Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On-surface synthesis and characterization of anti-aromatic cyclo[12]carbon and cyclo[20]carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. ora.ox.ac.uk [ora.ox.ac.uk]
- 12. This compound Formation from C18Br6 and C18(CO)6 Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. On-surface synthesis and characterization of anti-aromatic cyclo[12]carbon and cyclo[20]carbon (2023) | Luye Sun | 2 Citations [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. On-surface synthesis and characterization of anti-aromatic cyclo[12]carbon and cyclo[20]carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Landscape of Cyclocarbons: A Technical Guide to Structure, Bonding, and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclocarbons, the monocyclic allotropes of carbon, have transitioned from theoretical curiosities to tangible subjects of advanced research. The recent successes in their on-surface and solution-phase synthesis have opened a new frontier in materials science and molecular engineering. This technical guide provides a comprehensive overview of the fundamental structure and chemical bonding in cyclocarbons, with a focus on the experimentally verified polyynic nature of many of these all-carbon rings. Detailed experimental protocols for their synthesis and characterization using state-of-the-art techniques such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM) are presented. Furthermore, this guide summarizes the current, albeit nascent, understanding of their potential applications, particularly addressing the speculative role of cyclocarbons in drug development.
Introduction: The All-Carbon Rings
Cyclo[n]carbons, denoted as Cn, are molecular rings composed solely of 'n' carbon atoms.[1] These fascinating molecules represent a unique class of carbon allotropes, distinct from well-known forms like diamond, graphite, and fullerenes. The primary intrigue surrounding cyclocarbons lies in their electronic structure and bonding, which has been a subject of debate for decades. Two principal bonding motifs have been proposed: a cumulenic structure with consecutive double bonds (C=C=C...) and a polyynic structure with alternating single and triple bonds (C≡C-C≡C-...).[2] Early theoretical studies were divided, but recent experimental evidence has provided significant clarity.
Structure and Chemical Bonding: A Tale of Two Forms
The fundamental question of cyclocarbon structure—cumulenic versus polyynic—has been a central theme in their study. The stability and electronic properties of these rings are intimately linked to their bonding patterns.
The Cumulene vs. Polyyne Debate
Initial theoretical models presented conflicting views on the most stable configuration of cyclocarbons. The cumulenic form, with its delocalized double bonds, was considered a possibility. However, the polyynic structure, with its alternating bond lengths, was also a strong candidate, driven by the Peierls distortion phenomenon, which suggests that a one-dimensional chain of equally spaced atoms is unstable and will distort to form alternating shorter and longer bonds.
Experimental Verdict: The Dominance of the Polyyne Structure
The advent of on-surface synthesis and high-resolution imaging techniques has provided direct visual evidence of the bonding in several cyclocarbons. The groundbreaking synthesis and imaging of cyclo[3]carbon (C18) in 2019 revealed a clear polyynic structure.[4] Subsequent studies on other cyclocarbons, such as cyclo[5]carbon (C12) and cyclo[6]carbon (C16), have further solidified the prevalence of the polyynic motif, especially for larger rings.[7][8] However, for smaller rings like cyclo[9]carbon (C10), a cumulenic-like structure has been observed, suggesting a size-dependent transition in bonding character.[10]
Aromaticity and Stability
The concept of aromaticity, governed by Hückel's rule (4n+2 π-electrons), has been extended to cyclocarbons. Cyclo[n]carbons with n = 4k+2 (e.g., C6, C10, C14, C18) are considered potentially aromatic, while those with n = 4k (e.g., C8, C12, C16, C20) are considered anti-aromatic. This classification has implications for their stability and reactivity. For instance, C18, with 18 π-electrons, aligns with the 4n+2 rule and is predicted to be relatively stable, which is supported by its successful synthesis.[1] Conversely, anti-aromatic systems are generally more reactive. The observation of bond-length alternation in C16 provides experimental evidence for its anti-aromatic character.[8]
Quantitative Structural and Electronic Data
The precise determination of molecular parameters is crucial for understanding the properties of cyclocarbons. The following tables summarize key quantitative data obtained from experimental and computational studies.
| Cyclocarbon | Bonding Type | C-C Bond Lengths (Å) | Bond Angle Alternation (BAA) | Reference(s) |
| C10 | Cumulenic-like | BLA = 0 Å | BAA ≠ 0 | [10][11] |
| C12 | Polyynic | BLA = 0.17 Å | BAA ≠ 0 | [7][12] |
| C14 | Intermediate | BLA = 0.05 Å | BAA = 25.3° | [3][13] |
| C16 | Polyynic | Significant BLA | - | [8] |
| C18 | Polyynic | d1 = 1.38 Å, d2 = 1.24 Å | θ1 = 156.7°, θ2 = 163.3° | [5] |
Table 1: Structural Parameters of Selected Cyclocarbons. BLA denotes Bond Length Alternation.
| Cyclocarbon | HOMO-LUMO Gap (eV) | Strain Energy (kcal/mol) | Reference(s) |
| C18 | 5.54 | 72 | [1][14] |
| C18 (anion-radical) | 3.86 | - | [15] |
| C18Br6 (precursor) | 6.5 | - | [15][16] |
| C18(CO)6 (precursor) | 6.22 | - | [15][16] |
Table 2: Electronic and Energetic Properties of Cyclo[3]carbon and its Precursors.
Experimental Protocols: On-Surface Synthesis and Characterization
The synthesis of cyclocarbons has been predominantly achieved through on-surface chemistry, a technique that allows for the precise manipulation of single molecules on a substrate.
General Workflow for On-surface Synthesis
The on-surface synthesis of cyclocarbons generally follows a multi-step process, which is depicted in the workflow diagram below.
Detailed Methodologies
4.2.1. Substrate and Precursor Preparation:
-
An atomically clean metal substrate, typically Cu(111), is prepared in an ultra-high vacuum (UHV) chamber through cycles of sputtering and annealing.
-
A bilayer of sodium chloride (NaCl) is grown on the Cu(111) surface by thermal evaporation of NaCl. This insulating layer serves to decouple the precursor molecules and the final cyclocarbon from the reactive metal surface.
-
The desired cyclocarbon precursor, such as C24O6 for C18 or C18Br6 for C18, is sublimed onto the cold NaCl/Cu(111) substrate (typically held at ~5 K).[5][17]
4.2.2. Tip-Induced Synthesis:
-
A sharp metallic tip of a scanning tunneling microscope (STM) or atomic force microscope (AFM) is brought into close proximity to a precursor molecule.
-
For high-resolution imaging, the tip is often functionalized by picking up a single carbon monoxide (CO) molecule from the surface.[18]
-
A voltage pulse (typically a few volts) is applied between the tip and the molecule. This induces a chemical reaction, such as the removal of CO groups (decarbonylation) from C24O6 or bromine atoms (debromination) from C18Br6, leading to the formation of the cyclocarbon.[5][17]
4.2.3. Characterization:
-
The structure of the newly formed cyclocarbon is imaged with sub-molecular resolution using a CO-functionalized AFM tip. This allows for the direct visualization of the bonding pattern (polyyne vs. cumulene).
-
Scanning tunneling spectroscopy (STS) can be employed to probe the electronic properties of the cyclocarbon, such as its HOMO-LUMO gap.[19]
Logical Relationships in Cyclocarbon Synthesis and Structure
The relationships between cyclocarbon size, bonding, and aromaticity can be visualized as a decision tree.
Cyclocarbons in Drug Development: A Nascent Field
While the unique electronic and structural properties of cyclocarbons make them intriguing candidates for molecular electronics and semiconductors, their application in drug development is, at present, highly speculative and largely unexplored. A thorough review of the current scientific literature reveals a significant lack of studies investigating all-carbon cyclocarbons as pharmacophores or in drug delivery systems.
The existing research on cyclic molecules in medicinal chemistry predominantly focuses on cycloalkanes, heterocyclic compounds, and other ring systems that incorporate elements other than carbon. These cyclic moieties are valued for their ability to impart conformational rigidity, improve metabolic stability, and provide a scaffold for orienting functional groups for optimal interaction with biological targets.
The potential for cyclocarbons in this arena is an open question. Their high reactivity and the challenges associated with their synthesis and stability in physiological environments are significant hurdles. Future research may explore the possibility of using functionalized cyclocarbons or their derivatives, but this remains a distant prospect. Therefore, for drug development professionals, cyclocarbons represent a novel, yet unproven, class of molecules.
Conclusion and Future Outlook
The field of cyclocarbon research has witnessed remarkable progress in recent years, with the successful synthesis and characterization of several of these all-carbon rings. The experimental confirmation of the polyynic structure for many cyclocarbons has resolved a long-standing debate and provided a solid foundation for further exploration. The on-surface synthesis techniques detailed in this guide have been instrumental in these advancements.
Looking ahead, the focus will likely shift towards synthesizing a wider variety of cyclocarbons, including larger and more complex structures. A deeper understanding of their electronic, mechanical, and optical properties will be crucial for harnessing their potential in molecular electronics and materials science. While the application of cyclocarbons in drug development is currently not established, the unique properties of these molecules may inspire future investigations into their potential biological activity. The continued development of synthetic and characterization techniques will undoubtedly fuel further discoveries in this exciting and rapidly evolving field.
References
- 1. Cyclocarbon - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of Cyclo[18]carbon via Debromination of C18Br6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of this compound via Debromination of C18Br6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. On-surface synthesis of a doubly anti-aromatic carbon allotrope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C chemical shift assignments in cyclo-octene, cyclo-octanone, and cyclo-oct-2-enol from the spectra of monodeuterioisotopomers | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. par.nsf.gov [par.nsf.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. This compound Formation from C18Br6 and C18(CO)6 Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 19. researchgate.net [researchgate.net]
The Allotrope on the Edge: A Technical Guide to the Electronic and Optical Properties of Cyclocarbons
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclocarbons, the monocyclic allotropes of carbon, have rapidly evolved from theoretical curiosities to experimentally realized structures, opening new frontiers in materials science and molecular engineering. Composed of sp-hybridized carbon atoms arranged in a ring, these molecules exhibit unique electronic and optical properties stemming from their constrained cyclic geometry and dual π-systems. This technical guide provides a comprehensive overview of the current understanding of cyclocarbons, with a focus on their electronic structure, optical response, and the experimental and theoretical methodologies used to elucidate these characteristics. Quantitative data are compiled for comparative analysis, and detailed experimental protocols are outlined. Furthermore, logical workflows for their synthesis, characterization, and theoretical investigation are presented through diagrams to facilitate a deeper understanding and guide future research.
Introduction
The family of carbon allotropes, once dominated by diamond and graphite, has expanded significantly with the discovery of fullerenes, nanotubes, and graphene. The most recent additions to this family are the cyclo[n]carbons (Cn), molecular rings composed of n carbon atoms.[1] The synthesis and characterization of species such as cyclo[2]carbon have provided unprecedented opportunities to study the fundamental principles of aromaticity, electron delocalization, and quantum confinement in a unique molecular architecture.[3][4]
Cyclocarbons are characterized by two orthogonal delocalized π-systems, which can lead to fascinating electronic phenomena such as double aromaticity or anti-aromaticity.[5] Their properties are highly tunable with ring size, offering a new class of molecular building blocks for next-generation optoelectronic and quantum photonic technologies.[6][7][8] This guide delves into the core electronic and optical properties of these novel carbon allotropes.
Electronic Properties
The electronic structure of cyclocarbons is a subject of intense theoretical and experimental investigation. Key characteristics include the nature of their chemical bonds, their aromaticity, and the magnitude of their fundamental electronic gap.
Bonding and Structure: Polyynic vs. Cumulenic
A central question in cyclocarbon research has been the nature of the carbon-carbon bonding: do they exhibit alternating single and triple bonds (a polyynic structure) or a series of consecutive double bonds (a cumulenic structure)? High-resolution atomic force microscopy (AFM) has been instrumental in resolving this, revealing a polyynic structure for cyclo[2]carbon, characterized by distinct bond-length alternation.[3][9] However, for smaller rings like cyclo[7]carbon and cyclo[10]carbon, a more cumulenic structure has been observed.[4]
Theoretical calculations, particularly those employing density functional theory (DFT) and ab initio methods, have shown that the ground-state geometry is highly dependent on the level of theory used. Functionals with a significant amount of Hartree-Fock exchange tend to correctly predict the polyynic structure observed experimentally for C18.[11][12]
Table 1: Calculated and Experimental Bond Lengths and Angles for Cyclo[2]carbon
| Parameter | Theoretical (D9h polyyne) | Theoretical (C9h polyyne) |
| d1 (C-C single bond) Å | 1.38 | 1.38 |
| d2 (C≡C triple bond) Å | 1.24 | 1.24 |
| θ1 (bond angle) ° | 160 | 156.7 |
| θ2 (bond angle) ° | 160 | 163.3 |
| Data sourced from high-level ab initio CCSD theory calculations.[6] |
Aromaticity and Anti-Aromaticity
Cyclocarbons possess two perpendicular π-electron systems, leading to the concept of "double aromaticity" or "double anti-aromaticity" based on Hückel's rule (4n+2 or 4n π-electrons). For example, cyclo[2]carbon, with 18 π-electrons in each system, is considered doubly aromatic.[11] In contrast, cyclo[8]carbon and cyclo[1]carbon are predicted to be doubly anti-aromatic.[13] This aromatic character significantly influences their stability and electronic properties.
HOMO-LUMO Gap
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) gap is a critical parameter determining the electronic and optical properties of a molecule. In cyclocarbons, the HOMO-LUMO gap is tunable with the size of the ring. Experimental measurements for C20, achieved by positioning the molecule within an "atomic fence" of chlorine atoms to immobilize it for scanning tunneling spectroscopy (STS), revealed a transport gap of 3.8 eV.[3][13] Theoretical calculations provide further insights into the trend of the HOMO-LUMO gap with ring size.
Table 2: Theoretical HOMO-LUMO Gaps for Various Cyclocarbons
| Cyclocarbon | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| C10 | - | - | > C18 |
| C12 | - | - | - |
| C14 | - | - | < C10, > C18 |
| C16 | - | - | - |
| C18 | -8.31 | -1.81 | 6.50 |
| C20 | - | - | 3.8 (experimental) |
| C18 data from DFT calculations of the C18Br6 precursor anion-radical system.[10] C10 and C14 gap trends are relative to C18.[14] C20 gap is an experimental value.[3][13] |
Optical Properties
The unique electronic structure of cyclocarbons gives rise to distinct optical properties, which are also highly dependent on the ring size and geometry.
Optical Absorption
The optical response of aromatic cyclocarbons is characterized by a remarkable tunability with respect to their size and structure.[6][7][8] Theoretical studies using time-dependent density functional theory (TD-DFT) and other many-body methods have been crucial in predicting and understanding their absorption spectra.[6][7][8] These calculations show that even subtle changes in molecular geometry, such as small variations in bond lengths, can lead to significant shifts in the absorption spectrum on the order of 0.2-0.3 eV.[6][7]
Table 3: Predicted Optical Absorption Properties for Aromatic Cyclocarbons
| Cyclocarbon | Key Absorption Features (Predicted) |
| C14 | Multiple peaks in the UV-Vis range, sensitive to computational method. |
| C18 | Three main peaks in the UV-Vis range, relatively insensitive to an inert substrate like NaCl. |
| C22 | Optical response tunable with size. |
| C26 | Optical response tunable with size. |
| Data from state-of-the-art many-body methods.[6][7] |
Vibrational Spectroscopy (Raman and IR)
Vibrational spectroscopy provides valuable information about the bonding and structure of molecules. For cyclocarbons, Raman and infrared (IR) spectroscopy can probe the characteristic vibrational modes associated with their unique ring structure. The Kekulé vibration, a stretching mode that alternates between shortening and lengthening of the carbon-carbon bonds, is of particular interest in understanding the bonding in these systems.[2] While experimental Raman and IR spectra for isolated cyclocarbons are challenging to obtain due to their high reactivity and the specialized on-surface synthesis methods, theoretical calculations can predict their vibrational frequencies.
Table 4: Predicted Vibrational Frequencies for Cyclohexane (as a representative cycloalkane)
| Vibrational Mode | Wavenumber (cm⁻¹) |
| A2u ring breathing | 802 |
| Eg ring puckering | 1165 |
| A2u CH2 rocking | 1265 |
| CH Bending | 1300-1500 |
| CH Stretching | 2800-3000 |
| Note: This data is for cyclohexane and serves as a general reference for cyclic hydrocarbon vibrations. Specific data for cyclocarbons is still an active area of research.[4] |
Experimental Protocols
The synthesis and characterization of cyclocarbons require highly specialized experimental techniques, primarily performed under ultra-high vacuum (UHV) and at cryogenic temperatures.
On-Surface Synthesis of Cyclo[2]carbon
This protocol describes the generation of cyclo[2]carbon from a C18Br6 precursor on a NaCl bilayer on a Cu(111) surface.[6]
-
Substrate Preparation: A Cu(111) single crystal is cleaned by cycles of sputtering with Ar+ ions and annealing. A bilayer of NaCl is then grown on the cold (T ≈ 5 K) Cu(111) surface by thermal evaporation of NaCl.
-
Precursor Deposition: The C18Br6 precursor is thermally sublimed from a Knudsen cell onto the cold NaCl/Cu(111) substrate, resulting in a submonolayer coverage of isolated molecules.
-
Tip-Induced Dehalogenation:
-
A CO-functionalized tip is prepared by picking up a single CO molecule from the surface.
-
The tip is positioned at a lateral distance of 1-3 nm from the center of a C18Br6 molecule.
-
The tip is retracted by 2-3 Å from the scanning tunneling microscopy (STM) setpoint (e.g., I = 0.5 pA, V = 0.2 V) to minimize the tunneling current.
-
A voltage pulse of approximately +2 V is applied for up to 5 seconds to induce the sequential removal of bromine atoms.
-
-
Characterization: The resulting cyclo[2]carbon molecule is then imaged and characterized using high-resolution AFM and STM.
Atomic Force Microscopy (AFM) Characterization
High-resolution AFM with a CO-functionalized tip is the primary method for resolving the bond structure of cyclocarbons.
-
System: A low-temperature combined STM/AFM system operating at approximately 5 K is used.
-
Tip Functionalization: The AFM tip is functionalized with a single CO molecule to enhance spatial resolution.
-
Imaging: AFM images are typically recorded in constant-height mode. The tip height offset (Δz) with respect to an STM setpoint is a critical parameter, and images are often taken at various tip heights to obtain detailed structural information.
-
Image Analysis: The experimental AFM images are compared with simulated images based on theoretically calculated geometries (e.g., polyynic vs. cumulenic) to determine the precise bonding structure.[6]
UV-Visible Spectroscopy (General Protocol for Stable Analogues)
While direct UV-Vis spectroscopy of highly reactive, on-surface synthesized cyclocarbons is not yet feasible, the following general protocol could be adapted for stabilized cyclocarbon derivatives (e.g., catenanes) in solution.
-
Sample Preparation: A solution of the stabilized cyclocarbon is prepared in a suitable, transparent solvent (e.g., cyclohexane, chloroform). The concentration should be adjusted to ensure the maximum absorbance is within the linear range of the spectrometer (typically 0.2 - 1.0).
-
Blank Preparation: A cuvette is filled with the pure solvent to be used as a blank for background correction.
-
Instrument Setup:
-
A dual-beam UV-Vis spectrophotometer is used.
-
The desired wavelength range is set (e.g., 200-800 nm).
-
The spectral bandwidth is set (e.g., 2 nm).
-
-
Measurement:
-
The baseline is recorded with the blank cuvette in the sample and reference beams.
-
The blank cuvette is replaced with the sample cuvette.
-
The absorption spectrum of the sample is recorded.
-
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key workflows in cyclocarbon research.
Caption: Workflow for the on-surface synthesis and characterization of cyclocarbons.
Caption: Workflow for the theoretical calculation of cyclocarbon properties.
Conclusion and Future Outlook
Cyclocarbons represent a new frontier in carbon allotropy, exhibiting a rich and tunable landscape of electronic and optical properties. The synergy between advanced on-surface synthesis techniques and high-level quantum chemical calculations has been pivotal in unraveling their fundamental characteristics. The polyynic nature of larger cyclocarbons and the cumulenic character of smaller ones, along with the concept of double (anti-)aromaticity, provide a unique platform for testing and refining our understanding of chemical bonding and electron delocalization.
Future research will likely focus on the synthesis of new and larger cyclocarbon species, the development of methods for their production in larger quantities, and the exploration of their potential applications. The remarkable sensitivity of their optical properties to geometric strain suggests possibilities for their use in molecular-scale sensors and switches. Furthermore, the potential for creating novel carbon-rich materials by fusing cyclocarbon units opens exciting avenues for the design of new materials with tailored electronic and optical functionalities. As our ability to manipulate matter at the atomic scale continues to advance, the study of cyclocarbons promises to remain a vibrant and rewarding field of scientific inquiry.
References
- 1. Cyclo[6]carbon-connected isomers of cyclo[18]carbon: exploring the electronic structure, aromaticity and antiaromaticity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. This compound: The Kekulé vibration calculated and hence a mystery! - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Cyclohexane IR Spectrum Range - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. From this compound to the Novel Nanostructures—Theoretical Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-fidelity prediction of molecular optical peaks with deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound: Insight into Electronic Structure, Aromaticity, and Surface Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. arxiv.org [arxiv.org]
Theoretical Predictions of Cyclocarbon Stability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclocarbons, cyclic allotropes of carbon with the general formula C_n_, have fascinated chemists for decades due to their unique electronic structures and potential applications in materials science and nanotechnology. The stability of these highly strained ring systems is a subject of intense theoretical and experimental investigation. This technical guide provides a comprehensive overview of the theoretical predictions of cyclocarbon stability, focusing on computational methodologies, key stability indicators, and a summary of quantitative data for a range of cyclocarbons (C_6_ to C_18_).
The inherent strain in these molecules, arising from the deviation of bond angles from the ideal 180° for sp-hybridized carbon, is a critical factor governing their stability. Computational chemistry plays a pivotal role in predicting the viability of these exotic molecules, offering insights into their geometric and electronic properties. This guide is intended to be a valuable resource for researchers in the field, providing both the theoretical foundation and practical details of the computational approaches used to study cyclocarbon stability.
Theoretical Framework and Key Concepts
The stability of cyclocarbons is a delicate balance of several factors, including ring strain, aromaticity, and the nature of the carbon-carbon bonds. Two primary isomeric forms are considered: the cumulenic structure with equalized bond lengths and the polyynic (or acetylenic) structure with alternating single and triple bonds.
Ring Strain: The primary source of instability in cyclocarbons is angle strain. The sp-hybridized carbon atoms prefer a linear geometry (180° bond angles), which is impossible to achieve in a small ring. The deviation from this ideal angle leads to significant strain energy.
Aromaticity: Cyclo[n]carbons with (4n+2) π-electrons can exhibit aromaticity, which can partially offset the destabilizing effect of ring strain. The π-system in cyclocarbons is composed of two orthogonal sets of π-orbitals: an in-plane set and an out-of-plane set. This can lead to the intriguing phenomenon of "double aromaticity," where both π-systems satisfy Hückel's rule, contributing to the molecule's stability.
Peierls Distortion: For larger cyclocarbons, a Peierls distortion can lead to the localization of π-electrons, resulting in the more stable polyynic structure with alternating single and triple bonds over the less stable cumulenic form.
Data Presentation: Predicted Properties of Cyclocarbons
The following tables summarize key quantitative data for cyclo[n]carbons (n = 6-18) obtained from various theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods. These values provide a comparative overview of the stability and structural properties of these molecules.
Table 1: Calculated Strain Energies of Cyclo[n]carbons (n = 6-18)
| Cyclocarbon | Strain Energy (kcal/mol) |
| C_6_ | ~150 |
| C_8_ | ~120 |
| C_10_ | ~95 |
| C_12_ | ~75 |
| C_14_ | ~60 |
| C_16_ | ~50 |
| C_18_ | ~45[1] |
Note: Strain energies are highly dependent on the computational method and the reference state used. The values presented here are approximate and intended for comparative purposes.
Table 2: Calculated Bond Lengths of Polyynic Cyclo[n]carbons (n = 18)
| Cyclocarbon | C-C Single Bond (Å) | C≡C Triple Bond (Å) |
| C_18_ | ~1.36 | ~1.22 |
Note: Bond lengths can vary slightly depending on the level of theory and basis set employed. For cyclo[2]carbon, hybrid DFT calculations at the B3LYP/6-311G(d,p) level support a structure with alternating single and triple bonds.[1]
Table 3: Calculated Vibrational Frequencies of Cyclo[2]carbon
| Vibrational Mode | Frequency (cm_-1) | Description |
| Highest Frequency | ~2200 | C≡C stretching |
| Lowest Frequency | <100 | Ring deformation |
Note: The vibrational spectrum of a cyclocarbon can be complex, with numerous modes corresponding to different stretching and bending motions. The values above represent the approximate range of frequencies.
Experimental and Computational Protocols
The theoretical prediction of cyclocarbon stability relies on a variety of computational chemistry techniques. Below are detailed methodologies for the key experiments cited in the literature.
Geometry Optimization
Objective: To find the minimum energy structure (equilibrium geometry) of the cyclocarbon.
Methodology:
-
Software: Gaussian, ORCA, Q-Chem, or other quantum chemistry packages.
-
Method: Density Functional Theory (DFT) is a widely used method due to its balance of accuracy and computational cost.[3] Common functionals include B3LYP, PBE0, and M06-2X. Ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) can provide higher accuracy but are more computationally expensive.
-
Basis Set: A sufficiently large and flexible basis set is crucial for accurately describing the electronic structure. Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ) are commonly employed.
-
Procedure:
-
Construct an initial guess for the cyclocarbon geometry.
-
Perform a geometry optimization calculation using the chosen DFT functional and basis set. The software iteratively adjusts the atomic coordinates to minimize the total energy of the system.
-
Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a vibrational frequency analysis. A true minimum will have no imaginary frequencies.
-
Vibrational Frequency Analysis
Objective: To calculate the vibrational frequencies of the optimized cyclocarbon structure and to confirm that it is a true minimum.
Methodology:
-
Software: Same as for geometry optimization.
-
Method: The calculation of vibrational frequencies is typically performed at the same level of theory (functional and basis set) as the geometry optimization.
-
Procedure:
-
Use the optimized geometry from the previous step as input.
-
Perform a frequency calculation. The software computes the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) and diagonalizes it to obtain the vibrational modes and their corresponding frequencies.
-
Analyze the output to ensure that there are no imaginary frequencies, which would indicate a saddle point rather than a minimum.
-
Strain Energy Calculation
Objective: To quantify the energetic instability of the cyclocarbon due to ring strain.
Methodology:
-
Concept: Strain energy is calculated as the difference in energy between the strained cyclic molecule and a suitable strain-free reference molecule or a combination of reference molecules.
-
Homodesmotic Reactions: A common and reliable method for calculating strain energy is through the use of homodesmotic reactions.[4] These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.
-
Procedure:
-
Define a balanced homodesmotic reaction where the cyclocarbon is a reactant and the products are strain-free, open-chain molecules containing the same types of carbon-carbon bonds. For example, for cyclo[n]carbon (a polyynic structure), a possible reaction would be: C_n_ (cyclic) + n/2 H-C≡C-C≡C-H → n/2 H-(C≡C)4-H
-
Calculate the optimized geometries and electronic energies of all reactants and products at the same level of theory.
-
The strain energy is then calculated as the enthalpy change of the reaction: Strain Energy = Σ(Energies of Products) - Σ(Energies of Reactants)
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the theoretical prediction of cyclocarbon stability.
Conclusion
The theoretical prediction of cyclocarbon stability is a challenging yet crucial area of research that pushes the boundaries of computational chemistry. Through the use of sophisticated methods like Density Functional Theory and ab initio calculations, scientists can gain valuable insights into the properties of these fascinating molecules. This guide has provided a summary of the key theoretical concepts, quantitative data, and computational protocols relevant to the study of cyclocarbon stability. The continued development of computational methods will undoubtedly lead to a deeper understanding of these exotic carbon allotropes and pave the way for their potential synthesis and application in the future.
References
The Dual Nature of sp-Hybridized Carbon Rings: A Technical Guide to Reactivity and Stability for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo[n]carbons, the monocyclic allotropes of carbon composed entirely of sp-hybridized atoms, represent a fascinating and highly reactive class of molecules. Their unique electronic structures and inherent ring strain endow them with properties that are of significant interest to materials science and, conceptually, to the field of drug development. This technical guide provides an in-depth analysis of the reactivity and stability of these carbon rings, with a particular focus on the most extensively studied member, cyclo[1]carbon. We will delve into their on-surface synthesis, structural characterization, and the theoretical underpinnings of their stability. Furthermore, we will explore the potential, though currently theoretical, applications of these unique scaffolds in medicinal chemistry, drawing parallels with existing strategies that utilize strained and rigid moieties in drug design.
Introduction: The Allure of the Carbon Ring
The family of carbon allotropes has expanded significantly from the well-known sp²- and sp³-hybridized forms like graphene and diamond to include the more elusive sp-hybridized cyclo[n]carbons.[2][3] These molecules, consisting of a single ring of n carbon atoms, have been the subject of intense theoretical and, more recently, experimental investigation.[2][3] Their high reactivity, a consequence of significant ring strain and exposed π-systems, has made their isolation and characterization a formidable challenge.[4][5] However, recent breakthroughs in on-surface synthesis have allowed for the direct visualization and structural elucidation of specific cyclo[n]carbons, most notably cyclo[1]carbon (C₁₈).[2][3]
This guide aims to provide a comprehensive overview of the current understanding of the stability and reactivity of these fascinating molecules. We will present key quantitative data, detail the experimental protocols for their synthesis and characterization, and use visualizations to clarify complex relationships. Finally, we will bridge the gap between the fundamental chemistry of cyclo[n]carbons and their potential, albeit speculative, relevance to drug discovery, offering a forward-looking perspective for medicinal chemists and drug development professionals.
Stability of Cyclo[n]carbons: A Balancing Act of Strain and Aromaticity
The stability of cyclo[n]carbons is governed by a delicate interplay between destabilizing ring strain and potentially stabilizing aromatic effects. The linear geometry preference of sp-hybridized carbon atoms leads to significant angle strain in a cyclic structure. However, Hückel's rule (4n+2 π-electrons) can confer aromatic stability to certain ring sizes, such as the doubly aromatic C₁₈ (with 18 π-electrons in two orthogonal systems).[5][6] In contrast, cyclo[n]carbons with 4n π-electrons, like C₁₆, are predicted to be anti-aromatic and consequently less stable.[7][8]
Structural Isomerism: Polyyne vs. Cumulene
A key question in the study of cyclo[n]carbons has been the nature of their carbon-carbon bonds: do they exhibit a polyynic structure with alternating single and triple bonds, or a cumulenic structure with consecutive double bonds?[9] High-resolution atomic force microscopy (AFM) has provided a definitive answer for C₁₈, revealing a polyynic structure.[2][3] However, for smaller rings like C₁₀ and C₁₄, a more cumulenic character has been observed, indicating that the preferred bonding pattern is size-dependent.[4][10]
Quantitative Stability Metrics
The stability of cyclo[n]carbons can be quantified through theoretical calculations of strain energy and electronic properties such as the highest occupied molecular orbital (HOMO) - lowest unoccupied molecular orbital (LUMO) gap.
| Cyclo[n]carbon | Predicted Structure Type | Calculated Strain Energy (kcal/mol) | Calculated HOMO-LUMO Gap (eV) | Reference(s) |
| C₁₀ | Cumulenic | - | - | [4][10] |
| C₁₄ | Intermediate/Cumulene-like | - | - | [10][11] |
| C₁₆ | Polyynic (anti-aromatic) | - | - | [7][8] |
| C₁₈ | Polyynic (aromatic) | 61.7 | 5.54 | [10][12] |
Note: Strain energy and HOMO-LUMO gap values can vary depending on the computational method used. The values presented here are representative examples from the literature.
Reactivity of sp-Hybridized Carbon Rings
The high reactivity of cyclo[n]carbons is a defining characteristic, making them challenging to handle under ambient conditions.[4][5] This reactivity stems from two main factors:
-
Ring Strain: The significant deviation from the ideal 180° bond angle of sp-hybridized carbon creates a large amount of strain energy, which can be released through reactions that open the ring.
-
Exposed π-Systems: The two orthogonal π-electron systems are readily accessible to react with other molecules.
Theoretical studies have begun to explore the reactivity of cyclo[n]carbons. For instance, calculations on the reaction of C₁₈ with triplet oxygen suggest that this reaction should proceed with a relatively low energy barrier. Due to their high reactivity, cyclo[n]carbons are considered promising precursors for the synthesis of novel carbon allotropes through controlled coalescence.[13]
Experimental Protocols: On-Surface Synthesis and Characterization
The groundbreaking synthesis and characterization of cyclo[n]carbons have been achieved through on-surface chemistry at cryogenic temperatures, utilizing the precision of scanning probe microscopy.
Synthesis of Cyclo[1]carbon from C₁₈Br₆
The debromination of a C₁₈Br₆ precursor has proven to be a higher-yield route to C₁₈ compared to the decarbonylation of C₂₄O₆.[2][3]
Experimental Workflow:
Caption: Workflow for the on-surface synthesis and characterization of cyclo[1]carbon.
Detailed Methodology:
-
Substrate Preparation: A Cu(111) single crystal is cleaned in ultra-high vacuum (UHV) and cooled to approximately 5 K. A bilayer of NaCl is then grown on the copper surface to provide an insulating layer, decoupling the molecules from the metallic substrate.[2]
-
Precursor Deposition: The C₁₈Br₆ precursor is thermally sublimed onto the cold NaCl/Cu(111) surface, resulting in a submonolayer coverage of isolated molecules.[2]
-
Tip-Induced Debromination: A scanning tunneling microscope (STM) tip, often functionalized with a single carbon monoxide (CO) molecule to enhance resolution, is positioned over a C₁₈Br₆ molecule.[2] Voltage pulses of approximately 2 V are applied to selectively cleave the C-Br bonds.[2]
-
Characterization: The resulting C₁₈ molecule is then imaged with high-resolution atomic force microscopy (AFM) to determine its structure.[2][3] The AFM is operated in constant-height mode, and the CO-functionalized tip allows for the visualization of individual bonds.[12]
Visualization of Key Concepts
Structural Possibilities of Cyclo[1]carbon
The debate between the polyynic and cumulenic structures of C₁₈ was a central theme in its early research. The following diagram illustrates these two possibilities and the experimental outcome.
Caption: Distinguishing between the possible structures of cyclo[1]carbon.
Stability Trends in Cyclo[n]carbons
The stability of cyclo[n]carbons is strongly correlated with their size and adherence to the principles of aromaticity.
References
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. The (Anti)aromatic Properties of Cyclo[n]Carbons: Myth or Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resolving the first anti-aromatic carbon allotrope - IBM Research [research.ibm.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Cyclocarbon - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. From this compound to the Novel Nanostructures—Theoretical Predictions - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Aromaticity of Cyclocarbon Molecules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclocarbons, molecular rings composed solely of sp-hybridized carbon atoms, have emerged as a fascinating and challenging class of molecules at the forefront of chemical research. Their unique electronic structures, characterized by the potential for dual π-systems, raise fundamental questions about aromaticity, a key concept in predicting molecular stability, reactivity, and electronic properties. The recent successful on-surface synthesis and characterization of several cyclocarbons, most notably cyclo[1]carbon, have transformed these molecules from theoretical curiosities into tangible targets for investigation.[2][3] This guide provides a comprehensive technical overview of the current understanding of cyclocarbon aromaticity, focusing on the theoretical and experimental approaches used to elucidate their intriguing electronic nature.
A central theme in the study of cyclocarbons is the debate between two potential bonding patterns: a cumulenic structure with consecutive double bonds and a polyynic structure with alternating single and triple bonds.[4][5] High-resolution atomic force microscopy has provided strong evidence for the polyynic structure in cyclo[1]carbon, a finding that has significant implications for its aromatic character.[5][6] Furthermore, the concept of "double aromaticity" has been proposed, wherein two orthogonal π-electron systems, one in the plane of the ring (in-plane) and one perpendicular to it (out-of-plane), can independently exhibit aromatic or anti-aromatic character based on Hückel's rule.[6][7][8]
This guide will delve into the quantitative measures of aromaticity, detail the experimental and computational protocols employed in these investigations, and provide visual representations of the key concepts and workflows.
Data Presentation: Aromaticity Indices and Electronic Properties
The aromaticity of cyclocarbons is a nuanced property that is quantified using a variety of computational indices. These indices, derived from quantum chemical calculations, provide insights into the extent of electron delocalization and the magnetic response of the molecule to an external field, which are hallmarks of aromaticity.
Table 1: Calculated Aromaticity Indices for Selected Even-Numbered Cyclocarbons
| Cyclocarbon | Method | NICS(0) (ppm) | GIMIC (nA/T) | HOMA | Reference |
| C6 | BHLYP | - | Diatropic | - | [8][9] |
| C8 | BHLYP | - | -33.3 (Paratropic) | - | [8][9] |
| C10 | - | - | Diatropic | - | [10] |
| C12 | DFT | - | - | - | [3] |
| C14 | - | - | Diatropic | - | [8] |
| C16 | DFT | - | - | - | [11] |
| C18 | BHLYP | - | Diatropic (Iout=21.8, Iin=7.2) | - | [12] |
| C20 | DFT | - | - | - | [13][14] |
| C22 | - | - | - | - | [15] |
| C26 | - | - | Diatropic (Transition to localized) | - | [8] |
| C30 | - | - | Diatropic (Transition to localized) | - | [8] |
| >C50 | GIMIC | - | Non-aromatic | - | [8][16] |
Note: NICS (Nucleus-Independent Chemical Shift) values are highly dependent on the position of the probe. GIMIC (Gauge-Including Magnetically Induced Current) provides a measure of the ring current, with diatropic (positive) currents indicating aromaticity and paratropic (negative) currents indicating anti-aromaticity. HOMA (Harmonic Oscillator Model of Aromaticity) is a geometry-based index. The values presented are representative and the original publications should be consulted for detailed computational parameters.
Table 2: Electronic Properties of Selected Cyclocarbons and Precursors
| Molecule | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
| C18Br6 | wB97XD | -8.31 | -1.81 | 6.50 | [17][18] |
| C18(CO)6 | wB97XD | -9.32 | -3.10 | 6.22 | [17][18] |
| [C18Br6]⁻ | wB97XD | -2.87 (SOMO) | 1.20 | 4.07 | [17][18] |
| [C18(CO)6]⁻ | wB97XD | -4.06 (SOMO) | -0.20 | 3.86 | [17][18] |
| C20 | STS (expt.) | - | - | 3.8 | [13][14][19] |
Note: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial for understanding chemical reactivity and electronic transitions. The HOMO-LUMO gap can be an indicator of kinetic stability.[20] Experimental values are often referred to as the transport gap.
Experimental and Computational Protocols
The investigation of cyclocarbon aromaticity relies on a synergistic combination of advanced experimental techniques and sophisticated computational methods.
Experimental Protocols: On-Surface Synthesis and Characterization
A breakthrough in the study of cyclocarbons has been their on-surface synthesis and characterization, which allows for the investigation of these highly reactive molecules in a controlled environment.
-
Precursor Deposition: The process begins with the deposition of specifically designed molecular precursors onto an atomically clean surface, typically a bilayer of NaCl grown on a Cu(111) substrate at cryogenic temperatures (e.g., 5 K).[5][14]
-
Tip-Induced Reactions: A sharp metallic tip, as used in scanning tunneling microscopy (STM) and atomic force microscopy (AFM), is positioned over a precursor molecule. By applying a voltage pulse, specific chemical bonds within the precursor are broken, leading to the formation of the desired cyclocarbon.[13][14] This has been demonstrated for the dehalogenation of C18Br6 and the retro-Bergman ring-opening of chlorinated polycyclic aromatic hydrocarbons to form various cyclocarbons.[13][21]
-
High-Resolution Imaging:
-
Atomic Force Microscopy (AFM): A CO-functionalized tip is used to achieve sub-molecular resolution, enabling the direct visualization of the bonding structure of the cyclocarbon, distinguishing between polyynic and cumulenic forms.[5][13][14]
-
Scanning Tunneling Microscopy (STM): STM is used to image the molecule and to perform scanning tunneling spectroscopy (STS).
-
-
Electronic Property Measurement (STS): By measuring the differential conductance (dI/dV) as a function of the bias voltage, STS can probe the frontier molecular orbitals and determine the HOMO-LUMO gap of the cyclocarbon.[13][19]
Computational Protocols: Quantifying Aromaticity
Theoretical calculations are indispensable for quantifying the aromaticity of cyclocarbons and for interpreting experimental results.
-
Geometry Optimization: The molecular structures of cyclocarbons are optimized using density functional theory (DFT) with functionals that include a significant amount of Hartree-Fock exchange, such as M06-2X, BHLYP, and ωB97XD, which have been shown to correctly predict the polyynic structure of cyclo[1]carbon.[8][9]
-
Magnetic Criteria of Aromaticity:
-
Nucleus-Independent Chemical Shift (NICS): NICS values are calculated at the center of the ring and at various points around it to probe the magnetic shielding or deshielding induced by the π-electron system. Negative NICS values are indicative of aromaticity, while positive values suggest anti-aromaticity. However, for larger rings, the NICS values at the center can be misleading due to the distance from the delocalized electrons.[9]
-
Gauge-Including Magnetically Induced Current (GIMIC): This method calculates the strength of the ring current induced by an external magnetic field. A net diatropic current signifies aromaticity, while a net paratropic current indicates anti-aromaticity. GIMIC is considered a more reliable indicator of aromaticity for a series of related molecules of varying sizes.[8][16]
-
Anisotropy of the Current-Induced Density (ACID): ACID plots provide a visual representation of the induced ring currents, helping to identify the paths of electron delocalization.[22]
-
-
Geometric and Electronic Criteria of Aromaticity:
-
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length alternation. A HOMA value close to 1 indicates a highly aromatic system with equalized bond lengths, while lower values suggest a less aromatic or non-aromatic system.[23]
-
Electron Density of Delocalized Bonds (EDDB) and Aromatic Fluctuation Index (FLU): These electronic criteria quantify the extent of cyclic electron delocalization.[24]
-
Visualizing Key Concepts in Cyclocarbon Aromaticity
To better illustrate the core concepts and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The concept of double aromaticity in cyclo[1]carbon.
Caption: Workflow for computational investigation of cyclocarbon aromaticity.
Caption: Classification of cyclocarbons based on Hückel's rule.
Conclusion and Future Outlook
The study of cyclocarbon aromaticity is a rapidly evolving field that pushes the boundaries of our understanding of chemical bonding and electronic structure. The synergy between on-surface synthesis and high-level computational chemistry has been pivotal in unraveling the properties of these unique molecules. Current evidence strongly suggests that cyclo[1]carbon is a doubly aromatic molecule with a polyynic structure. The aromaticity of other even-numbered cyclocarbons appears to follow Hückel's rule for smaller ring sizes, with a transition to non-aromatic behavior for larger systems (n > 50).[8][16] The recent synthesis of anti-aromatic cyclocarbons like C12 and C20 further enriches this fascinating family of molecules.[3][13]
For researchers in drug development and materials science, the tunable electronic properties of cyclocarbons, governed by their size and aromaticity, present exciting opportunities. Their high reactivity, while a challenge for synthesis and handling, could be harnessed for specific applications.[20] Future research will likely focus on the synthesis of a wider range of cyclocarbons, including odd-numbered and substituted derivatives, and the exploration of their potential in molecular electronics and novel materials. The continued development of both experimental and computational techniques will be crucial in fully elucidating the rich and complex chemistry of these remarkable all-carbon rings.
References
- 1. Generation and Characterization of Cyclocarbons for DPG Spring Meeting 2024 - IBM Research [research.ibm.com]
- 2. How a new carbon allotrope could change the definition of aromaticity | Research | Chemistry World [chemistryworld.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. DSpace [helda.helsinki.fi]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. iqcc.udg.edu [iqcc.udg.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aromaticity of Even-Number Cyclo[n]carbons (n = 6–100) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Odd-Number Cyclo[n]Carbons Sustaining Alternating Aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On-surface synthesis and characterization of anti-aromatic cyclo[12]carbon and cyclo[20]carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cyclocarbon - Wikipedia [en.wikipedia.org]
- 16. Aromaticity of Even-Number Cyclo[ n]carbons (n = 6-100) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. This compound Formation from C18Br6 and C18(CO)6 Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. From this compound to the Novel Nanostructures—Theoretical Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cyclo[6]carbon-connected isomers of this compound: exploring the electronic structure, aromaticity and antiaromaticity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. The (Anti)aromatic Properties of Cyclo[n]Carbons: Myth or Reality? - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Electronic Landscape of Cyclocarbons: An In-depth Technical Guide to Ground and Excited State Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclocarbons, the monocyclic allotropes of carbon, have rapidly transitioned from theoretical curiosities to tangible research subjects, largely propelled by advancements in on-surface synthesis and single-molecule characterization techniques. Their unique electronic structures, characterized by dual π-systems, and the subtle interplay between polyynic and cumulenic forms, offer a rich landscape for fundamental research and potential applications in molecular electronics and materials science. This technical guide provides a comprehensive overview of the ground and excited state properties of recently synthesized cyclocarbons, with a focus on cyclo[1]carbon and its smaller and larger analogues. We present a consolidation of theoretical and experimental data on their geometric and electronic structures, vibrational properties, and excited state characteristics. Detailed experimental and computational protocols are provided to facilitate further research in this burgeoning field.
Introduction
The family of carbon allotropes has been recently expanded to include cyclocarbons, molecular rings composed of n carbon atoms. These molecules are of significant fundamental interest due to their unique bonding arrangements, which can be either polyynic (alternating single and triple bonds) or cumulenic (a series of double bonds).[2] The electronic structure of these rings is further complicated by the presence of two orthogonal delocalized π-systems, leading to concepts of double aromaticity or anti-aromaticity depending on the ring size.[3]
The successful on-surface synthesis and characterization of cyclo[1]carbon in 2019 marked a significant breakthrough, confirming its polyynic nature in the ground state.[2][4] This has been followed by the generation of other even- and odd-numbered cyclocarbons, including C10, C12, C13, C14, C16, C20, and C26.[5] This guide aims to synthesize the current understanding of the ground and excited state properties of these novel carbon allotropes, providing a technical resource for researchers in chemistry, physics, and materials science.
Ground State Properties
The ground state properties of cyclocarbons are a subject of intense research, with a key focus on the competition between the polyynic and cumulenic structures. Experimental evidence from high-resolution atomic force microscopy (AFM) has been pivotal in confirming the polyynic structure for cyclo[1]carbon.[4][6]
Geometric Structure
The geometry of cyclocarbons is dictated by the number of carbon atoms in the ring. While larger rings like cyclo[1]carbon can adopt a near-planar structure, smaller rings exhibit significant ring strain.[7] Theoretical calculations are crucial for predicting the precise bond lengths and angles of these molecules.
.
Table 1: Calculated Ground State Bond Lengths of Various Cyclocarbons
| Cyclocarbon | Structure Type | C–C Bond Length 1 (Å) | C–C Bond Length 2 (Å) | Computational Method | Reference |
| Cyclo[8]carbon | Polyynic (C6h) | - | - | ωB97XD/def2-TZVP | [9] |
| Cyclo[1]carbon | Polyynic (D9h) | 1.203 | 1.350 | DFT (α0 = 0.6) | [10] |
| Cyclo[1]carbon | Cumulenic (D18h) | 1.276 | 1.276 | DFT (α0 = 0.2) | [10] |
| Cyclo[1]carbon | Polyynic | 1.195 | 1.343 | HSE (80% HFX) | [11] |
| Cyclo[12]carbon | Polyynic | - | - | - | [13] |
Note: "-" indicates that specific bond length values were not provided in the cited source, although the polyynic nature was confirmed.
Electronic Structure
The electronic structure of cyclocarbons is characterized by a highest occupied molecular orbital (HOMO) and a lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter that influences the molecule's reactivity and electronic properties.
Table 2: Theoretical and Experimental Electronic Properties of Cyclocarbons
| Cyclocarbon | Property | Value (eV) | Method | Reference |
| Cyclo[8]carbon | HOMO-LUMO Gap | - | - | [9] |
| Cyclo[1]carbon | HOMO Energy | -8.45 | ωB97XD/def2-TZVP | [11] |
| LUMO Energy | -1.70 | ωB97XD/def2-TZVP | [11] | |
| HOMO-LUMO Gap | 6.75 | ωB97XD/def2-TZVP | [11] | |
| Optical Band Gap | 2.44 | TD-DFT/B3LYP/6-311G(d,p) | [14] | |
| Cyclo[12]carbon | Transport Gap | 3.8 | Experimental (STS) | [13] |
Vibrational Properties
The vibrational modes of cyclocarbons provide insights into their bonding and structure. Theoretical calculations have predicted the infrared (IR) and Raman spectra of cyclo[1]carbon.
Table 3: Calculated Vibrational Frequencies for Cyclo[1]carbon
| Vibrational Mode | Frequency (cm-1) | Method | Reference |
| IR Active | 2125.2 | B3LYP/mixed-basis | [15] |
| IR Active | 584.7 | B3LYP/mixed-basis | [15] |
| IR Active | 469.1 | B3LYP/mixed-basis | [15] |
| Highest Frequency | - | - | [1] |
| Lowest Frequency (in-plane) | - | - | [1] |
| Lowest Frequency (out-of-plane) | 111 | AIMD | [16] |
Note: Experimental vibrational spectra for isolated cyclocarbons are currently scarce in the literature.
Excited State Properties
The excited state properties of cyclocarbons are crucial for understanding their potential in optoelectronic applications. Theoretical studies have begun to explore the nature of their low-lying excited states.
Electronic Excitations
The lowest energy electronic transitions in cyclocarbons are typically from the HOMO to the LUMO. The energies of the first singlet (S1) and triplet (T1) excited states are key parameters.
Table 4: Calculated Excited State Properties of Cyclo[1]carbon
| Property | Cumulenic (static) | Polyynic (static) | Cumulenic (with ZPE) | Polyynic (with ZPE) | Method | Reference |
| HOMO-LUMO Gap (eV) | 2.05 | 3.15 | 1.87 | 2.87 | DFT | [10] |
| T1 Excitation Energy (eV) | 0.65 | 1.25 | 0.59 | 1.14 | TD-DFT | [10] |
| S1 Excitation Energy (eV) | 1.30 | 2.15 | 1.18 | 1.96 | TD-DFT | [10] |
ZPE: Zero-Point Energy correction
Excited State Dynamics
Information on the excited state lifetimes and decay pathways of cyclocarbons is still very limited. The high reactivity of these molecules suggests that non-radiative decay pathways may be significant. One study has noted the very short lifetime of cyclo[1]carbon even at cryogenic temperatures and has computationally explored methods to enhance its stability by encapsulation in carbon nanotubes or zeolites.[17] The study of photophysical processes in these molecules is an active area of ongoing research.
Experimental Protocols
The synthesis and characterization of cyclocarbons are primarily achieved through on-surface science techniques under ultra-high vacuum (UHV) and at cryogenic temperatures.
On-Surface Synthesis of Cyclocarbons
The general strategy for on-surface synthesis involves the deposition of a molecular precursor onto an inert substrate, followed by tip-induced dehalogenation or decarbonylation.
.
Protocol for On-Surface Synthesis of Cyclo[1]carbon from C18Br6: [6]
-
Substrate Preparation:
-
A single-crystal Cu(111) surface is cleaned in UHV by repeated cycles of sputtering with Ar+ ions and annealing.
-
A bilayer of NaCl is grown on the clean Cu(111) surface by thermal evaporation of NaCl from a Knudsen cell.
-
-
Precursor Deposition:
-
The C18Br6 precursor is thermally sublimed from a heated crucible onto the cold (≈ 5 K) NaCl/Cu(111) surface. The deposition results in a sub-monolayer coverage of isolated molecules.
-
-
Tip-Induced Debromination:
Characterization by STM and AFM
Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) are the primary tools for characterizing the synthesized cyclocarbons at the single-molecule level.
Table 5: Typical STM and AFM Imaging Parameters for Cyclocarbons
| Parameter | Value | Notes | Reference |
| System | Low-temperature STM/AFM | UHV, ~5 K | [6][13] |
| Tip | CO-functionalized | For enhanced AFM resolution | [6] |
| AFM Mode | Frequency Modulation (FM) | qPlus sensor | [13] |
| AFM Oscillation Amplitude | ~1 Å | Constant-height mode | [13] |
| STM Bias Voltage | 0.2 V - 0.3 V | For imaging | [9][13] |
| Tunneling Current | 0.5 pA - 5 pA | For imaging | [9][13] |
Computational Methodologies
Theoretical calculations are indispensable for predicting and understanding the properties of cyclocarbons. Density Functional Theory (DFT) and multireference methods are commonly employed.
Ground State Calculations
The choice of DFT functional is critical for accurately predicting the ground state geometry of cyclocarbons. Functionals with a high percentage of Hartree-Fock exchange are generally required to reproduce the experimentally observed polyynic structure.
.
Table 6: Commonly Used Computational Methods for Cyclocarbon Studies
| Method | Functionals/Basis Sets | Properties Investigated | Reference |
| DFT | ωB97XD/def2-TZVP | Geometric and electronic structure | [9] |
| B3LYP, M06-2X, BHandHLYP | Ground state geometry | [11] | |
| TD-DFT | B3LYP/6-311G(d,p) | Excited states, optical gap | [14] |
| CASPT2 | cc-pVTZ | Geometry of odd-numbered cyclocarbons | [3] |
Conclusion and Future Outlook
The study of cyclocarbons is a rapidly advancing field. While significant progress has been made in the synthesis and characterization of their ground states, the excited state properties remain largely unexplored experimentally. Future research will likely focus on:
-
Development of scalable synthesis methods: Moving beyond on-surface techniques to produce larger quantities of cyclocarbons for bulk characterization and application development.
-
Experimental investigation of excited state dynamics: Utilizing ultrafast spectroscopy to probe the lifetimes and decay pathways of excited cyclocarbons.
-
Exploration of larger and heteroatom-doped cyclocarbons: Expanding the family of cyclocarbons to tune their electronic and optical properties.
-
Applications in molecular electronics: Harnessing the unique electronic properties of cyclocarbons for the development of novel electronic components.
This technical guide provides a snapshot of the current knowledge on the ground and excited state properties of cyclocarbons. The continued synergy between advanced synthesis, characterization, and computational modeling will undoubtedly uncover further fascinating aspects of these remarkable molecular rings.
References
- 1. researchgate.net [researchgate.net]
- 2. Generation and Characterization of Cyclocarbons for DPG Spring Meeting 2024 - IBM Research [research.ibm.com]
- 3. iqcc.udg.edu [iqcc.udg.edu]
- 4. Making and Imaging Cyclocarbon - IBM Research [research.ibm.com]
- 5. The (Anti)aromatic Properties of Cyclo[n]Carbons: Myth or Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclocarbon - Wikipedia [en.wikipedia.org]
- 8. This compound Formation from C18Br6 and C18(CO)6 Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. On-surface synthesis and characterization of anti-aromatic cyclo[12]carbon and cyclo[20]carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uu.diva-portal.org [uu.diva-portal.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Historical Advancements in Cyclo[n]carbon Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo[n]carbons, monocyclic allotropes of carbon composed of n sp-hybridized carbon atoms, have long captivated the scientific community due to their unique electronic and structural properties. Initially theoretical curiosities, recent breakthroughs in on-surface synthesis and characterization have brought these reactive molecules into the realm of tangible materials with potential applications in molecular electronics and materials science. This technical guide provides a comprehensive historical overview of cyclo[n]carbon research, detailing the pivotal experimental and theoretical milestones. It includes in-depth experimental protocols for the synthesis and characterization of key cyclo[n]carbons, a compilation of their quantitative properties, and visualizations of the synthetic workflows.
Historical Overview: From Theoretical Prediction to Experimental Realization
The concept of cyclic carbon molecules dates back to the mid-20th century, with early theoretical studies exploring their potential stability and electronic structures. For decades, their high reactivity prevented isolation and characterization in the condensed phase, relegating them to gas-phase studies and computational models.[1][2] A major debate centered on their bonding pattern: would they exhibit a cumulenic structure with equalized double bonds or a polyynic structure with alternating single and triple bonds?[1][3]
The modern era of cyclo[n]carbon research was inaugurated in 2019 with the landmark on-surface synthesis and imaging of cyclo[4]carbon (C₁₈) by researchers at Oxford University and IBM Research.[1][2] This achievement provided definitive evidence of a polyynic structure for C₁₈, resolving a long-standing controversy.[1] This breakthrough was enabled by the use of atomic manipulation on an inert sodium chloride (NaCl) bilayer on a copper (Cu(111)) surface at cryogenic temperatures (around 5 Kelvin).[2][5]
Following this seminal work, the field has rapidly expanded with the successful synthesis and characterization of a series of other cyclo[n]carbons, including both aromatic (n = 4k+2) and anti-aromatic (n = 4k) species. Key milestones include the synthesis of:
-
Cyclo[4]carbon (C₁₈): Initially synthesized from a C₂₄O₆ precursor, a more efficient route with a 64% yield was later developed using a C₁₈Br₆ precursor.[1][5]
-
Cyclo[6]carbon (C₁₆): The first anti-aromatic cyclocarbon to be structurally characterized.[7]
-
Cyclo[7]carbon (C₁₀) and Cyclo[8]carbon (C₁₄): Synthesized via a retro-Bergman ring-opening reaction, these smaller aromatic cyclocarbons were found to exhibit cumulenic or cumulene-like structures.[9][10]
-
Cyclo[11]carbon (C₁₂) and Cyclo[12]carbon (C₂₀): Further examples of anti-aromatic cyclocarbons synthesized through on-surface reactions.[13][14]
-
Cyclo[15]carbon (C₃₀): One of the largest cyclocarbons synthesized to date, demonstrating the versatility of on-surface synthesis techniques.[8]
These discoveries have not only confirmed theoretical predictions but also opened up new avenues for creating novel carbon-rich materials through the controlled fusion of cyclocarbon rings.[1]
Experimental Protocols
The synthesis and characterization of cyclo[n]carbons are performed under ultra-high vacuum (UHV) conditions at cryogenic temperatures using a combined scanning tunneling microscope (STM) and atomic force microscope (AFM).[5][6]
General On-Surface Synthesis and Characterization Methodology
Substrate Preparation:
-
A Cu(111) single crystal is cleaned by cycles of argon ion sputtering and annealing.
-
A bilayer of NaCl is grown on the cold (T ≈ 5 K) Cu(111) surface by thermal evaporation of NaCl. This inert layer is crucial for decoupling the reactive cyclocarbon molecules from the metallic substrate.[5][16]
Precursor Deposition:
-
The molecular precursor (e.g., C₂₄O₆, C₁₈Br₆, C₁₀Cl₈) is thermally sublimed from a Knudsen cell onto the cold NaCl/Cu(111) surface, resulting in a sub-monolayer coverage of isolated molecules.[5][8]
Cyclocarbon Generation via Atomic Manipulation:
-
The STM tip is positioned over an individual precursor molecule.
-
Voltage pulses are applied to the molecule to induce bond cleavage and the removal of masking groups (e.g., CO, Br, Cl).[5][9] This process is typically monitored via STM imaging.
Characterization:
-
STM Imaging: Provides information about the electronic structure and orbital densities of the molecules.[7]
-
AFM Imaging: A CO-functionalized tip is used to achieve bond-resolved images of the cyclocarbon's structure, allowing for the direct visualization of single and triple bonds.[1][2] AFM measurements are performed in constant-height mode.[5]
Detailed Protocol for Cyclo[4]carbon Synthesis from C₁₈Br₆[5]
This method provides a higher yield (64%) compared to the initial synthesis from C₂₄O₆.[5]
-
Precursor: C₁₈Br₆ is synthesized and deposited on a bilayer of NaCl on Cu(111) at approximately 5 K.
-
Debromination: Voltage pulses are applied by the STM tip to sequentially remove the six bromine atoms from the C₁₈Br₆ precursor.
-
Characterization: High-resolution AFM with a CO-functionalized tip is used to confirm the polyynic structure of the resulting C₁₈ molecule.[5]
Detailed Protocol for Cyclo[7]carbon and Cyclo[8]carbon Synthesis[9][10]
-
Precursors: Fully chlorinated naphthalene (C₁₀Cl₈) and anthracene (C₁₄Cl₁₀) are used as precursors for C₁₀ and C₁₄, respectively.
-
Reaction: Tip-induced dehalogenation is followed by a retro-Bergman ring-opening reaction to form the cyclocarbon.
-
Characterization: AFM imaging reveals a cumulenic structure for C₁₀ and a cumulene-like structure for C₁₄.[9][10]
Quantitative Data
The following tables summarize key quantitative data for various cyclo[n]carbons.
Table 1: Synthesis of Cyclo[n]carbons
| Cyclocarbon | Precursor | Method | Yield | Reference |
| C₁₈ | C₂₄O₆ | Tip-induced decarbonylation | - | [1][2] |
| C₁₈ | C₁₈Br₆ | Tip-induced debromination | 64% | [5] |
| C₁₆ | C₁₆(CO)₄Br₂ | Tip-induced dehalogenation and decarbonylation | - | [7] |
| C₁₀ | C₁₀Cl₈ | Tip-induced dehalogenation and retro-Bergman ring opening | - | [9][10] |
| C₁₄ | C₁₄Cl₁₀ | Tip-induced dehalogenation and retro-Bergman ring opening | - | [9][10] |
| C₁₂ | C₁₂Br₄I₄ | Tip-induced dehalogenation and retro-Bergman ring opening | - | [13][14] |
| C₂₀ | C₂₀Cl₁₂ | Tip-induced dehalogenation and retro-Bergman ring opening | - | [13][14] |
| C₂₀ | C₁₀ | Tip-induced coupling and ring opening | - | [8] |
| C₃₀ | C₁₀ | Tip-induced coupling and ring opening | - | [8] |
Table 2: Structural Properties of Cyclo[n]carbons
| Cyclocarbon | Structure Type | Bond Lengths (Å) (Theoretical) | Bond Angles (°) (Theoretical) | Reference |
| C₁₀ | Cumulenic | - | - | [9][10] |
| C₁₂ | Polyynic | BLA = 0.13 | BAA = 36.9 | [17] |
| C₁₄ | Cumulene-like | BLA = 0.05 | BAA = 25.3 | [9][10][18] |
| C₁₆ | Polyynic | - | - | [7] |
| C₁₈ | Polyynic | d₁ = 1.38, d₂ = 1.24 | θ₁ = 156.7, θ₂ = 163.3 (C₉h) | [5] |
| C₁₈ | Cumulenic | d₁ = d₂ = 1.30 | θ₁ = θ₂ = 160 (D₁₈h) | [5] |
BLA: Bond Length Alternation, BAA: Bond Angle Alternation
Table 3: Experimental Parameters for STM/AFM Characterization
| Parameter | Value | Reference |
| Microscope | Omicron GmbH Low-Temperature STM/AFM | [16] |
| Operating Temperature | ~5 K | [2][5] |
| Substrate | Bilayer NaCl on Cu(111) | [2][5] |
| AFM Tip | CO-functionalized | [1][2] |
| AFM Operation Mode | Constant-height | [5] |
| qPlus Sensor Resonance Frequency | ~25-30 kHz | [16] |
| qPlus Sensor Spring Constant | ~1800 N/m | [16] |
Visualized Experimental Workflows
The following diagrams illustrate the on-surface synthesis pathways for key cyclo[n]carbons.
References
- 1. researchgate.net [researchgate.net]
- 2. An sp-hybridized molecular carbon allotrope, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. On-surface synthesis of aromatic cyclo[10]carbon and cyclo[14]carbon [ideas.repec.org]
- 10. researchgate.net [researchgate.net]
- 11. From this compound to the Novel Nanostructures—Theoretical Predictions | MDPI [mdpi.com]
- 12. Adsorption of explosive and hazardous compounds by cyclo[10]carbon and cyclo[14]carbon: A DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On-surface synthesis and characterization of anti-aromatic cyclo[12]carbon and cyclo[20]carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 16. Topographic signatures and manipulations of Fe atoms, CO molecules and NaCl islands on superconducting Pb(111) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 18. researchgate.net [researchgate.net]
Methodological & Application
On-Surface Synthesis of Cyclocarbons: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the on-surface synthesis of cyclocarbons, a class of all-carbon ring molecules. The synthesis of these highly reactive and exotic allotropes of carbon has been a long-standing challenge in chemistry. Recent advancements in on-surface synthesis, utilizing the pristine and well-defined environment of ultra-high vacuum (UHV) and the catalytic properties of specific surfaces, have enabled the successful formation and characterization of cyclocarbons, most notably cyclocarbon.
These protocols and notes are intended to guide researchers in the fields of materials science, condensed matter physics, and medicinal chemistry in the precise fabrication and investigation of these novel carbon nanostructures. The unique electronic and structural properties of cyclocarbons make them intriguing candidates for future applications in molecular electronics and potentially as novel pharmacophores in drug design.
Key Concepts and Principles
On-surface synthesis is a bottom-up approach for constructing atomically precise molecules and nanostructures directly on a solid surface. The surface plays a crucial role by:
-
Confining the reactants in two dimensions, increasing the probability of desired reactions.
-
Catalyzing specific chemical transformations that are often inaccessible in solution chemistry.
-
Stabilizing highly reactive intermediates and final products.
The synthesis of cyclocarbons on a surface typically involves the following key steps:
-
Precursor Design and Synthesis: Rational design of precursor molecules that contain the desired carbon backbone and can be triggered to cyclize on a surface.
-
Substrate Preparation: Preparation of an atomically clean and well-ordered single-crystal surface under UHV conditions.
-
Molecular Deposition: Sublimation of the precursor molecules onto the prepared substrate at a controlled temperature.
-
On-Surface Reaction: Induction of the desired chemical reactions (e.g., dehalogenation, decarbonylation, cyclization) through thermal annealing or atomic manipulation.
-
In-situ Characterization: Analysis of the reaction products at the atomic level using scanning probe microscopy (SPM) techniques such as scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM).
Experimental Protocols
On-Surface Synthesis of Cyclocarbon on a NaCl(001) Surface
This protocol describes the synthesis of cyclocarbon (C18) on a bilayer of NaCl grown on a Cu(111) single crystal. The insulating nature of the NaCl film electronically decouples the synthesized molecules from the metallic substrate, allowing for the investigation of their intrinsic electronic properties.
Materials and Equipment:
-
UHV chamber with a base pressure < 1 x 10-10 mbar
-
Cu(111) single crystal
-
High-purity NaCl
-
Cyclocarbon precursor molecule (e.g., C24O6, a cyclocarbon oxide)
-
Molecular evaporator (e.g., Knudsen cell)
-
Sputter gun (e.g., Ar+)
-
Annealing stage
-
Low-temperature scanning tunneling microscope (LT-STM) and non-contact atomic force microscope (nc-AFM)
Protocol:
-
Substrate Preparation:
-
Clean the Cu(111) single crystal by repeated cycles of Ar+ sputtering (e.g., 1 keV, 1 µA) and annealing (e.g., 500 °C) until a clean and well-ordered surface is confirmed by STM.
-
Deposit a bilayer of NaCl onto the clean Cu(111) surface held at room temperature by thermal evaporation of NaCl from a Knudsen cell.
-
Anneal the NaCl/Cu(111) substrate to approximately 200 °C to promote the formation of a well-ordered, crystalline NaCl bilayer.
-
-
Precursor Deposition:
-
Sublimate the C24O6 precursor onto the NaCl/Cu(111) substrate held at a low temperature (e.g., 5 K) to prevent premature reactions. The sublimation temperature of the precursor will depend on its specific design.
-
-
On-Surface Reaction (Atomic Manipulation):
-
Transfer the sample to the pre-cooled STM/AFM stage (e.g., 5 K).
-
Locate individual precursor molecules using STM imaging.
-
Position the STM tip over a specific part of the precursor molecule (e.g., a CO group).
-
Apply a voltage pulse (e.g., in the range of 2-3 V) to the STM tip to induce the sequential removal of the six carbon monoxide (CO) groups. This process can be monitored by changes in the STM/AFM images.
-
The final product, cyclocarbon, is formed after the removal of all six CO groups.
-
-
Characterization:
-
Characterize the structure of the final C18 molecule using high-resolution nc-AFM with a CO-functionalized tip. This allows for the direct visualization of the individual carbon-carbon bonds and confirmation of the cumulenic or polyynic nature of the ring.
-
Perform scanning tunneling spectroscopy (STS) to probe the electronic properties, such as the HOMO-LUMO gap, of the synthesized cyclocarbon.
-
On-Surface Synthesis of Cyclocarbon on a Cu(111) Surface
This protocol details the synthesis of C18 on a metallic Cu(111) surface, where the surface plays a more active catalytic role.
Materials and Equipment:
-
Same as in Protocol 2.1, excluding the NaCl source.
-
Cyclocarbon precursor molecule (e.g., a brominated cyclocarbon precursor like C18Br6).
Protocol:
-
Substrate Preparation:
-
Prepare a clean and well-ordered Cu(111) surface as described in Protocol 2.1.
-
-
Precursor Deposition:
-
Deposit the brominated precursor molecule onto the Cu(111) substrate held at room temperature or a slightly elevated temperature to facilitate surface diffusion and organization.
-
-
On-Surface Reaction (Thermal Annealing):
-
Anneal the substrate to a specific temperature (e.g., in the range of 100-200 °C) to induce dehalogenation and subsequent cyclization of the precursor molecules. The exact temperature will be dependent on the specific precursor and should be determined empirically. This step leads to the formation of organometallic intermediates before the final C-C bond formation.
-
A final annealing step at a higher temperature may be required to induce the final ring closure and formation of the cyclocarbon.
-
-
Characterization:
-
Cool the sample to cryogenic temperatures (e.g., 5 K) for high-resolution STM and nc-AFM imaging.
-
Characterize the structure of the resulting carbon nanostructures to confirm the formation of cyclocarbon. The interaction with the metallic surface may influence the observed structure and electronic properties compared to synthesis on an insulating layer.
-
Quantitative Data Summary
The following tables summarize key quantitative data from on-surface synthesis experiments of cyclocarbons.
| Precursor Molecule | Substrate | Deposition Temperature | Reaction Trigger | Final Product | Key Findings |
| C24O6 (Cyclocarbon oxide) | Bilayer NaCl on Cu(111) | ~5 K | Tip-induced voltage pulses | Cyclocarbon | Atomically precise synthesis of C18; structure confirmed by nc-AFM. |
| C18Br6 (Brominated precursor) | Cu(111) | Room Temperature | Thermal Annealing | Cyclocarbon and other carbon nanostructures | Surface-catalyzed dehalogenation and cyclization; formation of organometallic intermediates. |
| Other proposed precursors (e.g., based on dehydrobenzoannulenes) | Various (proposed) | - | Thermal or light-induced | Cyclocarbons of different sizes (e.g., C12, C16) | Theoretical proposals and synthetic strategies towards other cyclocarbons. |
| Property | Cyclocarbon on NaCl/Cu(111) |
| Structure | Planar, circular ring of 18 carbon atoms. Bond-length alternation observed, suggesting a cumulenic electronic structure. |
| Diameter | ~1.4 nm |
| HOMO-LUMO Gap | ~2.9 eV (experimentally determined by STS) |
| Synthesis Yield | High for individual molecular manipulation, but overall yield is low due to the serial nature of the process. |
Diagrams
Experimental Workflow for On-Surface Synthesis
Caption: General workflow for the on-surface synthesis of cyclocarbons.
Synthesis Pathway on an Insulating Surface
Caption: Reaction pathway on an insulating NaCl bilayer.
Synthesis Pathway on a Catalytic Surface
Caption: Reaction pathway on a catalytic Cu(111) surface.
Application Notes and Protocols for Cyclocarbon Precursor Molecules: C₂₄O₆ and C₁₈Br₆
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of C₂₄O₆ and C₁₈Br₆ as precursor molecules for the on-surface synthesis of cyclo[1]carbon, a fascinating molecular allotrope of carbon. The information is intended for researchers in materials science, nanotechnology, and related fields. While direct applications in drug development are not yet established, the unique electronic properties of cyclocarbons may offer future possibilities in molecular electronics and sensing, which could be relevant to advanced diagnostic and therapeutic platforms.
Introduction to Cyclocarbon Precursors
Cyclo[n]carbons are ring-shaped molecules composed solely of carbon atoms. The synthesis of stable cyclocarbons has been a long-standing challenge in chemistry due to their high reactivity.[2][3] A successful strategy for their creation involves the on-surface synthesis from precursor molecules on an inert substrate at low temperatures.[4] This approach utilizes scanning probe microscopy to induce and observe chemical reactions at the single-molecule level.
Two key precursors for the synthesis of cyclo[1]carbon (C₁₈) are the cyclocarbon oxide C₂₄O₆ and the brominated cyclocarbon precursor C₁₈Br₆.[2][4] Both molecules are designed to yield C₁₈ upon the removal of their respective leaving groups (carbon monoxide for C₂₄O₆ and bromine for C₁₈Br₆).
Comparative Data of Precursor Molecules
The choice of precursor significantly impacts the yield and conditions required for the synthesis of cyclo[1]carbon. The debromination of C₁₈Br₆ has been shown to be a more efficient method than the decarbonylation of C₂₄O₆.[2][3]
| Parameter | C₂₄O₆ Precursor | C₁₈Br₆ Precursor | Reference(s) |
| Product | Cyclo[1]carbon (C₁₈) | Cyclo[1]carbon (C₁₈) | [2][4] |
| Reaction Type | Decarbonylation | Debromination | [2][4] |
| Yield of C₁₈ | ~13% | ~64% | [3] |
| Reaction Conditions | Voltage pulses of +3 V | Bias voltage up to 2 V | [3][5] |
| Substrate | Bilayer NaCl on Cu(111) | Bilayer NaCl on Cu(111) | [2][3] |
| Temperature | ~5 K | ~5 K | [2][3] |
| Instrumentation | Combined STM/AFM | Combined STM/AFM | [2][3] |
Experimental Protocols
The following protocols are based on methodologies reported in the scientific literature.
The synthesis of C₁₈Br₆ is a multi-step process that involves the creation of a (Z)-dibromo-enediyne intermediate, followed by an oligomerization reaction.[6]
Protocol:
-
Synthesis of (Z)-dibromo-enediyne 3: A TIPS-protected (Z)-dibromo-enediyne is synthesized over two steps. The intermediate is stereoselectively bromodeboronated using copper(II) bromide to yield compound 3 in 53% yield.[6]
-
Deprotection: The TIPS-protected compound 3 is deprotected using tetrabutylammonium fluoride (TBAF) to yield the (Z)-dibromo-enediyne 4 .[6]
-
Oligomerization: The oligomerization of compound 4 is carried out under catalytic Glaser-Hay conditions (CuCl·TMEDA, 0.2 equiv) to give C₁₈Br₆ in 4% yield over the two steps from compound 3 .[6]
-
Purification and Stability: The resulting C₁₈Br₆ is a bright red, sparingly soluble, crystalline solid. It is stable under ambient conditions, in solution, and in the solid state for several weeks at -20 °C.[6] Differential scanning calorimetry shows that C₁₈Br₆ undergoes exothermic decomposition at 85-125 °C.[6]
This protocol describes the generation of cyclo[1]carbon from the C₂₄O₆ precursor on a sodium chloride surface.
Protocol:
-
Substrate Preparation: A Cu(111) single crystal is cleaned in ultra-high vacuum (UHV). A bilayer of NaCl is grown on the cold Cu(111) surface.
-
Precursor Deposition: The C₂₄O₆ precursor is thermally sublimed onto the cold NaCl/Cu(111) surface (T ≈ 5 K) to achieve submonolayer coverage of well-dispersed molecules.[2]
-
Instrumentation: A low-temperature combined scanning tunneling microscope (STM) and atomic force microscope (AFM) is used for imaging and manipulation.[3] The tip of the microscope is functionalized with a single carbon monoxide (CO) molecule to enhance AFM contrast.[3]
-
Decarbonylation:
-
Position the CO-functionalized tip over a C₂₄O₆ molecule.
-
Apply voltage pulses of approximately +3 V to induce the elimination of pairs of CO groups.[4][5]
-
Intermediates with two (C₂₂O₄) and four (C₂₀O₂) CO groups removed can be identified.[4]
-
Continue applying voltage pulses until all six CO groups are removed to form cyclo[1]carbon.[4]
-
-
Characterization: Use high-resolution AFM to image the precursor, intermediates, and the final C₁₈ product.[2] The C₁₈ molecule exhibits a nine-fold symmetry, indicative of a polyyne structure.[2]
This protocol outlines the more efficient synthesis of cyclo[1]carbon from the C₁₈Br₆ precursor.
Protocol:
-
Substrate Preparation: Prepare a clean Cu(111) surface and grow a bilayer of NaCl in UHV.
-
Precursor Deposition: Thermally sublime the C₁₈Br₆ precursor onto the cold NaCl/Cu(111) surface (T ≈ 5 K) to obtain a submonolayer coverage.[3] Intact C₁₈Br₆ molecules are observed on the NaCl bilayer.[3]
-
Instrumentation: Utilize a low-temperature combined STM/AFM with a CO-functionalized tip.[3]
-
Debromination:
-
Position the tip at a lateral distance of 1-3 nm from the center of a C₁₈Br₆ molecule.[3]
-
Retract the tip by 2-3 Å from the STM set point to minimize the tunneling current.[3]
-
Increase the bias voltage to 2 V for up to 5 seconds.[3]
-
This procedure removes one to six bromine atoms to generate cyclo[1]carbon.[3] The dissociated bromine atoms remain on the surface and help to stabilize the C₁₈ molecule, which is advantageous for high-resolution imaging.[3]
-
-
Characterization: Image the intact C₁₈Br₆ precursor and the final cyclo[1]carbon product using high-resolution AFM.[3]
Visualizations
Caption: On-surface synthesis pathways for cyclo[1]carbon.
Caption: General workflow for on-surface synthesis of cyclocarbons.
Mechanism of Formation and Future Outlook
Theoretical studies suggest that the higher yield of cyclo[1]carbon from C₁₈Br₆ is due to the significant lowering of the C-Br bond dissociation barrier upon the formation of an anion-radical intermediate.[5] This is a key consideration for the design of future precursor molecules for other cyclocarbons.
The on-surface synthesis of cyclocarbons opens up possibilities for creating novel carbon-rich materials and exploring their fundamental properties.[4] While still in the realm of basic research, the precise control offered by these techniques may one day lead to the development of molecular electronic components or highly sensitive sensors. For drug development professionals, the principles of molecular manipulation and characterization at the single-molecule level are highly relevant to understanding drug-receptor interactions and designing novel therapeutic agents.
References
Characterization of Cyclocarbons Using Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclocarbons, fascinating molecular allotropes of carbon composed of a single ring of sp-hybridized carbon atoms, have recently transitioned from theoretical curiosities to experimentally accessible structures. Their unique electronic and structural properties, arising from their strained ring and conjugated π-systems, make them promising candidates for novel electronic and spintronic applications. The on-surface synthesis and characterization of these highly reactive molecules at the single-molecule level have been made possible by the advent of advanced scanning probe microscopy techniques.
This document provides detailed application notes and experimental protocols for the characterization of cyclocarbons using a combination of Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM). These protocols are primarily based on the successful on-surface synthesis and analysis of various cyclocarbons, including C10, C12, C14, C16, C18, and C20, on inert substrates at cryogenic temperatures.[1][2][3][4][5]
Core Concepts
The characterization of cyclocarbons relies on a synergistic approach combining the strengths of AFM and STM:
-
Atomic Force Microscopy (AFM): High-resolution AFM, particularly with a CO-functionalized tip, provides direct real-space images of the cyclocarbon's atomic structure. This allows for the unambiguous determination of its bonding configuration, distinguishing between a polyynic structure (alternating single and triple bonds) and a cumulenic structure (a series of double bonds).[5][6]
-
Scanning Tunneling Microscopy (STM): STM is employed to probe the electronic properties of the synthesized cyclocarbons. By performing Scanning Tunneling Spectroscopy (STS), the local density of states (LDOS) can be measured, revealing the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for understanding the molecule's electronic behavior and potential as a semiconductor.[1][7]
Experimental Workflow and Methodologies
The on-surface synthesis and characterization of cyclocarbons is a multi-step process performed under ultra-high vacuum (UHV) conditions and at cryogenic temperatures (typically around 5 K) to ensure the stability of these reactive molecules.[3]
References
- 1. On-surface synthesis and characterization of anti-aromatic cyclo[12]carbon and cyclo[20]carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Resolving the first anti-aromatic carbon allotrope - IBM Research [research.ibm.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. On-surface synthesis and characterization of anti-aromatic cyclo[12]carbon and cyclo[20]carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Modeling of Cyclocarbon Molecular Properties: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – The unique properties and potential applications of cyclocarbons, the fascinating ring-shaped allotropes of carbon, have garnered significant interest in the scientific community. As experimental synthesis and characterization of these highly reactive molecules remain challenging, computational modeling has emerged as an indispensable tool for elucidating their structure, stability, and electronic characteristics. These application notes provide researchers, scientists, and drug development professionals with detailed protocols and compiled data for the computational investigation of cyclocarbon molecular properties.
Cyclocarbons, composed solely of sp-hybridized carbon atoms in a cyclic arrangement, exhibit a host of intriguing quantum phenomena. Their potential applications span from novel semiconductors to building blocks for advanced carbon-rich materials.[1] The recent successful synthesis of cyclo[2]carbon has further intensified research in this area, validating theoretical predictions and opening new avenues for exploration.[1][3]
This document outlines standardized computational methods for studying cyclocarbons and presents key quantitative data in a structured format to facilitate comparative analysis. Furthermore, it provides a conceptual protocol for the on-surface synthesis of cyclo[2]carbon, a landmark achievement in the field.
Data Presentation: Calculated Molecular Properties of Even-Numbered Cyclo[n]carbons
The following tables summarize key molecular properties of even-numbered cyclo[n]carbons (where n = 6 to 24) calculated using Density Functional Theory (DFT). These properties are crucial for understanding the stability, reactivity, and potential applications of these molecules.
Table 1: Structural and Electronic Properties of Cyclo[n]carbons. This table presents the calculated bond lengths, bond length alternation (BLA), and HOMO-LUMO gaps. BLA, the difference between the lengths of adjacent carbon-carbon bonds, is a critical indicator of whether the structure is cumulenic (equal bond lengths) or polyynic (alternating single and triple bonds). The HOMO-LUMO gap is a key determinant of the molecule's electronic properties and chemical reactivity.
| Cyclocarbon (n) | Point Group | C≡C Bond Length (Å) | C-C Bond Length (Å) | Bond Length Alternation (BLA) (Å) | HOMO-LUMO Gap (eV) |
| C6 | D3h | - | - | 0.0 | ~5.0 |
| C10 | D5h | 1.291 | 1.291 | 0.0 | ~3.5 |
| C12 | D6h | 1.363 | 1.221 | 0.142 | ~4.5 |
| C14 | D7h | 1.299 | 1.299 | 0.0 | ~3.0 |
| C16 | D8h | 1.355 | 1.230 | 0.125 | ~4.0 |
| C18 | D9h | 1.343 | 1.195 | 0.148 | 6.75 |
| C20 | D10h | 1.350 | 1.236 | 0.114 | ~3.8 |
| C22 | D11h | 1.309 | 1.309 | 0.0 | ~2.8 |
| C24 | D12h | 1.347 | 1.240 | 0.107 | ~3.7 |
Note: Data is compiled and averaged from multiple computational studies. Specific values may vary depending on the level of theory used. The HOMO-LUMO gap for C18 is from ωB97XD/def2-TZVP calculations. Values for other cyclocarbons are approximate and show trends.
Table 2: Vibrational and Aromaticity Properties of Cyclo[n]carbons. This table provides information on key vibrational frequencies, which are important for spectroscopic characterization, and nucleus-independent chemical shift (NICS) values, a common magnetic criterion for aromaticity. Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity.
| Cyclocarbon (n) | Highest Frequency Vibration (cm⁻¹) | Kekulé Mode Frequency (cm⁻¹) | NICS(0) (ppm) | Aromaticity |
| C6 | ~2200 | Positive | ~ -30 | Aromatic |
| C10 | ~2100 | Negative | ~ -25 | Aromatic |
| C12 | ~2150 | Positive | ~ +20 | Antiaromatic |
| C14 | ~2050 | Negative | ~ -20 | Aromatic |
| C16 | ~2100 | Positive | ~ +15 | Antiaromatic |
| C18 | ~2000 | Negative | ~ -15 | Aromatic |
| C20 | ~2050 | Positive | ~ +10 | Antiaromatic |
| C22 | ~1950 | Negative | ~ -10 | Aromatic |
| C24 | ~2000 | Positive | ~ +5 | Antiaromatic |
Note: Vibrational frequencies and NICS values are highly dependent on the computational method. The Kekulé mode for (4n+2)π systems like C6, C10, C14, C18, and C22 is expected to be a transition state (imaginary/negative frequency) for bond length alternation, while for 4nπ systems it is a real vibration.
Experimental Protocols
Protocol 1: Computational Analysis of Cyclocarbon Properties
This protocol outlines a standard procedure for calculating the molecular properties of cyclocarbons using Density Functional Theory (DFT), a widely used and reliable computational method.
1. Software and Hardware:
- Software: A quantum chemistry software package such as Gaussian, Q-Chem, or ORCA.
- Hardware: A high-performance computing (HPC) cluster or a powerful workstation is recommended due to the computational cost of these calculations, especially for larger cyclocarbons.
2. Molecular Structure Generation:
- Generate an initial guess geometry for the desired cyclo[n]carbon. For even-numbered cyclocarbons, both a cumulenic (Dnh symmetry with equal bond lengths) and a polyynic (D(n/2)h symmetry with alternating bond lengths) structure should be considered as starting points.
3. Geometry Optimization and Frequency Calculation:
- Perform a geometry optimization to find the minimum energy structure.
- Method: DFT.
- Functional: A range-separated hybrid functional such as ωB97X-D is recommended as it has been shown to accurately predict the polyynic structure of C18.[3] Other suitable functionals include M06-2X and BHandHLYP.[4] Standard hybrid functionals like B3LYP may incorrectly favor the cumulenic structure.
- Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as def2-TZVP or 6-311+G(d,p), is recommended for accurate results.
- Following optimization, perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the vibrational spectra.
4. Property Calculations:
- Electronic Properties: From the optimized structure, calculate the HOMO and LUMO energies and the resulting HOMO-LUMO gap.
- Aromaticity:
- NICS: Calculate the Nucleus-Independent Chemical Shift (NICS) at the center of the ring (NICS(0)) and at 1 Å above the ring plane (NICS(1)). This requires a magnetic properties calculation.
- GIMIC: For a more detailed analysis of aromaticity, use the Gauge-Including Magnetically Induced Currents (GIMIC) method to calculate the ring current strength.[4]
- Spectra: Simulate the Infrared (IR) and Raman spectra from the calculated vibrational frequencies and intensities.
5. Data Analysis:
- Analyze the optimized geometry to determine bond lengths and bond length alternation.
- Compare the energies of the optimized cumulenic and polyynic structures to identify the ground state.
- Interpret the NICS values and/or ring current strengths to classify the cyclocarbon as aromatic, non-aromatic, or anti-aromatic.
- Compare the simulated spectra with experimental data if available.
Protocol 2: Conceptual Workflow for On-Surface Synthesis of Cyclo[2]carbon
The first successful synthesis of cyclo[2]carbon was achieved through on-surface manipulation of a molecular precursor.[1][3] This protocol provides a conceptual overview of the experimental workflow.
1. Precursor Synthesis:
- Synthesize a suitable molecular precursor. One successful precursor is a cyclocarbon oxide, C24O6.[1] An alternative precursor, C18Br6, has been shown to produce C18 in higher yields.
2. Substrate Preparation:
- Prepare an atomically clean Cu(111) single-crystal surface in an ultra-high vacuum (UHV) chamber.
- Deposit a bilayer of sodium chloride (NaCl) onto the cold Cu(111) surface (held at approximately 5 K). The NaCl layer serves to electronically decouple the precursor molecules from the reactive metal surface.
3. Molecular Deposition:
- Thermally sublimate the precursor molecules (C24O6 or C18Br6) onto the cold NaCl/Cu(111) substrate. This results in the adsorption of individual, intact precursor molecules on the surface.
4. On-Surface Reaction:
- Use the tip of a scanning tunneling microscope (STM) or an atomic force microscope (AFM) to induce a chemical reaction.
- Position the tip over a single precursor molecule and apply a voltage pulse. This pulse provides the energy to cleave the C-CO or C-Br bonds, releasing CO molecules or Br atoms, respectively.
- Repeat this process to sequentially remove all leaving groups, ultimately forming the desired cyclo[2]carbon molecule.
5. Characterization:
- Use high-resolution AFM with a CO-functionalized tip to image the resulting molecule.
- The AFM images can resolve the atomic structure of the cyclocarbon ring, confirming its formation and providing direct evidence of its polyynic structure (alternating bond lengths).[5]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the computational and experimental workflows.
Caption: Computational workflow for determining cyclocarbon properties.
Caption: Experimental workflow for the on-surface synthesis of cyclo[2]carbon.
These protocols and data provide a solid foundation for researchers to computationally explore the fascinating world of cyclocarbons, paving the way for future discoveries and applications of these unique carbon allotropes.
References
- 1. From this compound to the Novel Nanostructures—Theoretical Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: The Kekulé vibration calculated and hence a mystery! - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of this compound via Debromination of C18Br6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cyclocarbons in Molecular Electronics
Abstract: Following the landmark synthesis and characterization of cyclo[1]carbon (C18), the field of molecular electronics has gained a novel, fascinating building block.[2][3][4] Cyclocarbons, as monatomic rings of sp-hybridized carbon atoms, possess a unique, fully conjugated π-system, making them exceptional candidates for next-generation electronic components.[5] Their distinct electronic properties, which are intrinsically linked to their size and structure, open up possibilities for creating molecular-scale wires, switches, and spintronic devices.[5][6] These application notes summarize the current understanding of cyclocarbons' potential in molecular electronics, providing an overview of their properties, theoretical performance data, and the experimental and computational protocols used to investigate them.
Potential Applications
Cyclocarbons, particularly C18, have been investigated primarily through theoretical models, revealing a range of potential applications stemming from their unique electronic structures.
-
Molecular Wires and Conductors: The delocalized π-orbitals in cyclocarbons make them natural candidates for molecular wires.[5] Their conductance, however, is highly dependent on the electrode material and the contact geometry.
-
Semiconductors: The synthesized polyynic structure of C18, which features alternating single and triple bonds, suggests it behaves as a semiconductor.[7] This property is fundamental for creating molecular transistors and diodes.
-
Molecular Switches and Logic Gates: Theoretical studies predict that cyclocarbon-based molecular junctions can exhibit a variety of current-voltage (I-V) characteristics, including Ohmic conduction, quasi-Schottky features, and current-limiting functions.[2][3] Furthermore, phenomena like negative differential resistance (NDR) have been predicted, which is a key characteristic for building molecular switches and memory elements.[6][8]
-
Spintronic Devices: When placed between magnetic electrodes like zigzag-edged graphene nanoribbons (ZGNRs), cyclocarbon junctions are predicted to exhibit significant spin-filtering effects and magnetoresistance (MR).[6][9] This opens the door for their use in molecular spintronics, which utilizes the spin of electrons in addition to their charge.
-
Electron Acceptors: Cyclo[1]carbon has been shown to have strong electron-accepting properties, comparable to fullerene C60.[10] This makes it a promising candidate for use in organic photovoltaics and other charge-transfer applications.
-
Tunable THz Emitters: Theoretical models suggest that the electronic transitions in polyynic cyclocarbon rings could be tuned by an external electric field, potentially leading to the development of a new class of terahertz (THz) emitters.[11]
Data Presentation: Theoretical Performance of Cyclocarbon Devices
The following tables summarize quantitative data from computational studies, primarily using Density Functional Theory (DFT) combined with the Nonequilibrium Green's Function (NEGF) method.
Table 1: Predicted Transport Behaviors of Cyclo[1]carbon (C18) Molecular Devices
| Electrode Material | C18 Structure | Predicted Transport Behavior | Reference |
|---|---|---|---|
| 1D Carbon Chain | Polyynic & Cumulenic | Ohmic characteristic | [2][3] |
| 2D Graphene | Polyynic & Cumulenic | Quasi-Schottky feature | [2][3] |
| 3D Silver (Ag) | Polyynic & Cumulenic | Current-limiting function | [2][3] |
| Gold (Au) | Aromatic (C14, C18) | High transmission at Fermi level | [12][13] |
| Gold (Au) | Anti-Aromatic (C16, C20) | Low transmission at Fermi level, spin-polarized |[12][13] |
Table 2: Predicted Spintronic and Rectification Properties of C18-Based Devices
| Device Configuration | Property | Predicted Value | Reference |
|---|---|---|---|
| AA-stacked C18 between ZGNRs (Vertical) | Magnetoresistance (MR) | Up to 12,480% | [6][9] |
| AA-stacked C18 between ZGNRs (Parallel) | Magnetoresistance (MR) | 284% | [6] |
| Vanadium (V) atom inserted in C18-ZGNR junction | Rectification Ratio (RR) | Up to 2926 |[6][9] |
Table 3: Calculated Electronic Properties of Cyclo[1]carbon
| Property | Value | Method | Reference |
|---|---|---|---|
| HOMO-LUMO Gap | 5.27 eV | DFT | [6] |
| Adsorption Energy on NaCl surface | 37 meV/C | DFT | [14] |
| C-C Bond Lengths (Polyynic) | ~1.195 Å and ~1.343 Å | DFT | [3] |
| C-C Bond Lengths (Cumulenic) | ~1.284 Å | DFT |[3] |
Experimental and Computational Protocols
Protocol 1: On-Surface Synthesis and Characterization of Cyclo[1]carbon
This protocol outlines the key steps for the synthesis of C18 on an inert surface, as demonstrated in seminal studies.[4][15]
1. Precursor Synthesis:
-
Synthesize a stable precursor molecule, such as cyclocarbon oxide C24O6 or the brominated precursor C18Br6.[4][15]
2. Substrate Preparation:
-
Prepare a Cu(111) single crystal surface.
-
Grow bilayer islands of sodium chloride (NaCl) on the Cu(111) surface. The inert NaCl layer is crucial for preventing the highly reactive cyclocarbon from bonding to the substrate.[16]
3. Precursor Deposition:
-
Thermally sublime the precursor (e.g., C18Br6) onto the prepared NaCl/Cu(111) substrate at low temperatures (approx. 5 K).[15] This results in a sub-monolayer coverage of isolated precursor molecules.
4. On-Surface Synthesis via Atomic Manipulation:
-
Utilize the tip of a scanning tunneling microscope (STM) or atomic force microscope (AFM).
-
Position the tip over an individual precursor molecule.
-
Apply voltage pulses to the molecule via the tip.[16][17] This induces chemical reactions, cleaving the masking groups (e.g., carbon monoxide from C24O6 or bromine from C18Br6) to form C18.[15][18]
5. Characterization:
-
Use a low-temperature AFM with a CO-functionalized tip to obtain high-resolution images of the resulting C18 molecule.[4][15]
-
Compare experimental AFM images with simulated images of different theoretical C18 structures (e.g., polyynic vs. cumulenic) to confirm the molecular geometry.[15]
Protocol 2: Computational Modeling of Electron Transport in Cyclocarbon Junctions
This protocol describes the standard theoretical framework used to predict the electronic properties of cyclocarbon-based molecular devices.[2][5][6]
1. System Modeling:
-
Construct an atomic model of the molecular junction. This consists of three parts: a central scattering region containing the cyclocarbon molecule and two semi-infinite electrodes (e.g., 1D carbon chains, graphene sheets, or bulk metals like Au or Ag).[3][5]
2. Ground State Calculation (DFT):
-
Perform a ground-state electronic structure calculation using Density Functional Theory (DFT).
-
Exchange-Correlation Functional: Use the Generalized Gradient Approximation (GGA) with a functional like Perdew–Burke–Ernzerhof (PBE).[5] For accurate structural prediction of C18, functionals with a high amount of Hartree-Fock exchange are often required to favor the polyynic over the cumulenic form.[10][14]
-
Basis Set: Employ a suitable basis set, such as a double-ζ plus polarization (DZP) basis for carbon atoms.[12] For metal electrodes, norm-conserving pseudopotentials are often used.[5]
3. Quantum Transport Calculation (NEGF):
-
Combine the DFT results with the Nonequilibrium Green's Function (NEGF) formalism.[5][6]
-
Calculate the transmission spectrum T(E, V), which describes the probability of an electron with energy E to travel from one electrode to the other at an applied bias voltage V.
-
From the transmission spectrum, calculate the current-voltage (I-V) characteristics using the Landauer-Büttiker formula.
4. Analysis:
-
Analyze the I-V curves to identify transport behaviors (Ohmic, NDR, rectification, etc.).[8]
-
Investigate the transmission pathways, projected density of states (PDOS), and molecular frontier orbitals (HOMO, LUMO) to understand the underlying mechanisms of the observed transport properties.[2][5]
Visualizations
References
- 1. Electro-mechanically switchable hydrocarbons based on [8]annulenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse Transport Behaviors in this compound-Based Molecular Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Making and Imaging Cyclocarbon - IBM Research [research.ibm.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Cyclocarbon - Wikipedia [en.wikipedia.org]
- 8. Nonlinear transport behaviors in anti-aromatic cyclo[n]carbon-based (n = 4k) molecular devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound: the smallest all-carbon electron acceptor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Exploring Aromaticity Effects on Electronic Transport in Cyclo[n]carbon Single-Molecule Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cyclocarbon: New Form of Carbon Synthesized | Chemistry, Physics | Sci-News.com [sci.news]
- 17. youtube.com [youtube.com]
- 18. This compound Formation from C18Br6 and C18(CO)6 Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Cyclocarbon as a Potential Molecular O-Ring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclocarbons, allotropes of carbon consisting of a single ring of sp-hybridized carbon atoms, have emerged as a novel class of molecules with unique structural and electronic properties.[1] The successful synthesis and characterization of cyclo[2]carbon have opened avenues for exploring their potential in various nanotechnological applications.[3] Of particular interest is the concept of utilizing cyclocarbons, specifically cyclo[2]carbon, as "molecular O-rings" owing to their remarkable elasticity and tunable electronic properties.[4] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and a prospective application of cyclocarbon-based molecular O-rings in the realm of advanced drug delivery.
Physicochemical and Mechanical Properties of Cyclo[2]carbon
The potential of cyclo[2]carbon as a molecular O-ring stems from its unique mechanical and electronic characteristics, which are summarized in the table below. These properties are derived from first-principle calculations and experimental observations.[4][5]
| Property | Value | Unit | Significance for Molecular O-Ring Application | Citation |
| Young's Modulus | 0.11 | TPa | Indicates ultra-high elasticity and flexibility. | [4][6] |
| Specific Tensile Stiffness | 7.0 x 10⁶ | N·m/kg | Significantly lower than other carbon nanomaterials, allowing for large deformations. | [4][6] |
| Specific Stiffness (Expansion/Contraction) | 9.95 x 10⁸ | N·m/kg | High stiffness in radial expansion/contraction suggests suitability for sealing applications. | [4][5] |
| Ultimate Elongation | ~50 | % | Can withstand significant strain before structural failure. | [4] |
| HOMO-LUMO Energy Gap (pristine) | 5.54 | eV | Intrinsic semiconductor property. | [4] |
| Energy Gap under Uniaxial Tension (32% strain) | 3.73 | eV | Demonstrates tunable electronic properties under mechanical stress. | [4] |
| Energy Gap under Expansion (16.4%) | 7.66 | eV | The energy gap can be widened through mechanical expansion. | [4] |
| Energy Requirement for Breaking | 34.14 | eV | Indicates high stability of the ring structure. | [4][5] |
Prospective Application: A Stimuli-Responsive Molecular Gate for Targeted Drug Delivery
The unique properties of cyclo[2]carbon can be hypothetically harnessed to create a stimuli-responsive "molecular gate" for a drug delivery system. In this conceptual model, a cyclo[2]carbon O-ring is integrated into a nanoporous drug delivery vehicle (e.g., a liposome or a mesoporous silica nanoparticle). The mechanical flexibility and tunable electronic nature of the cyclocarbon could allow for the controlled release of a therapeutic payload in response to specific physiological triggers.
For instance, a change in the local microenvironment of a tumor, such as a shift in pH or redox potential, could induce a conformational change in molecules tethered to the cyclocarbon ring. This change would stretch or compress the cyclocarbon, altering its shape and potentially opening the nanopore to release the encapsulated drug.
Conceptual Signaling Pathway for Controlled Drug Release
The following diagram illustrates a hypothetical mechanism where a cyclocarbon-gated nanoparticle releases its drug payload upon entering a cancer cell via endocytosis, triggered by the lower pH of the endosome.
Caption: Hypothetical pathway of a cyclocarbon-gated drug delivery system.
Experimental Protocols
Synthesis of Cyclo[2]carbon
There are two primary methods for the on-surface synthesis of cyclo[2]carbon. The debromination of C₁₈Br₆ is generally preferred due to its higher yield.[7][8]
Method A: Debromination of C₁₈Br₆ Precursor (Higher Yield) [2][7]
-
Substrate Preparation:
-
Prepare a clean Cu(111) single crystal surface by standard sputtering and annealing cycles in an ultra-high vacuum (UHV) chamber.
-
Deposit a bilayer of NaCl onto the cold Cu(111) surface (maintained at ~5 K) to create an insulating and inert substrate.[7]
-
-
Precursor Deposition:
-
Thermally sublime the C₁₈Br₆ precursor onto the NaCl/Cu(111) substrate at a temperature of approximately 5 K.[7] This results in a sub-monolayer coverage of individual precursor molecules.
-
-
On-Surface Synthesis via Atomic Manipulation:
-
Utilize a low-temperature scanning tunneling microscope (STM) and atomic force microscope (AFM) system.
-
Position the STM tip laterally about 1-3 nm from the center of a C₁₈Br₆ molecule.
-
Retract the tip by 2-3 Å from the STM setpoint (e.g., I = 0.5 pA, V = 0.2 V) to minimize the tunneling current.[7]
-
Apply a voltage pulse of approximately 2 V for up to 5 seconds to induce the sequential debromination of the precursor.[7]
-
Repeat the voltage pulses until all six bromine atoms are removed, resulting in the formation of cyclo[2]carbon. The yield for this method is reported to be around 64%.[7][8]
-
Method B: Decarbonylation of C₂₄O₆ Precursor [3][9]
-
Substrate and Precursor Preparation:
-
Follow the same substrate preparation steps as in Method A.
-
Thermally sublime the C₂₄O₆ precursor onto the NaCl/Cu(111) substrate at ~10 K.[3]
-
-
On-Surface Synthesis via Atomic Manipulation:
Characterization of Cyclo[2]carbon
-
STM and AFM Imaging:
-
Use a CO-functionalized tip to enhance AFM contrast.[7]
-
Perform constant-height AFM imaging at various tip-sample distances to resolve the molecular structure.
-
At larger tip-sample distances, cyclo[2]carbon appears as a ring of nine bright lobes, corresponding to the triple bonds.[7]
-
At smaller tip-sample distances, the molecule appears as a nonagon, confirming its polyynic structure with alternating single and triple bonds.[11]
-
-
Spectroscopy:
-
Scanning tunneling spectroscopy (STS) can be employed to measure the HOMO-LUMO gap of the synthesized cyclocarbon.
-
Hypothetical Protocol for a Cyclocarbon-Gated Drug Delivery System
This protocol outlines the conceptual steps for fabricating and testing a cyclocarbon-gated drug delivery system.
-
Functionalization of Cyclocarbon Precursor:
-
Synthesize a modified C₁₈Br₆ precursor with tethering groups suitable for attachment to a nanoparticle surface. These groups should also be designed to respond to the desired stimulus (e.g., a pH-sensitive linker).
-
-
Fabrication of the Gated Nanoparticle:
-
Load porous nanoparticles (e.g., mesoporous silica) with the desired drug.
-
Functionalize the surface of the drug-loaded nanoparticles with groups that can react with the tethering groups on the modified cyclocarbon precursor.
-
React the functionalized nanoparticles with the modified C₁₈Br₆ precursor to attach it over the pore openings.
-
-
On-Surface Conversion to Cyclocarbon Gate:
-
Deposit the precursor-gated nanoparticles onto an inert surface (as in the synthesis protocol).
-
Use atomic manipulation to convert the precursor into the cyclo[2]carbon "gate".
-
-
In Vitro Testing of Drug Release:
-
Resuspend the cyclocarbon-gated nanoparticles in a buffer solution.
-
Divide the suspension into two groups: one at physiological pH (7.4) and another at a lower pH mimicking the endosomal environment (~5.5).
-
Incubate both groups and periodically measure the concentration of the released drug in the supernatant using techniques like HPLC or fluorescence spectroscopy.
-
-
Cellular Uptake and Efficacy Studies:
-
Incubate cancer cells with the cyclocarbon-gated nanoparticles.
-
Use fluorescence microscopy to visualize the cellular uptake of the nanoparticles (if fluorescently labeled).
-
Perform cell viability assays (e.g., MTT assay) to determine the cytotoxic effect of the released drug, comparing it with control groups (untreated cells, cells treated with free drug, and cells treated with non-gated nanoparticles).
-
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of cyclo[2]carbon and its potential application in a drug delivery system.
Caption: A workflow for cyclocarbon synthesis, characterization, and application.
Conclusion
Cyclo[2]carbon presents a fascinating molecular architecture with mechanical and electronic properties that make it a prime candidate for a "molecular O-ring." While its application in drug development is currently speculative, the concept of using its unique features to create stimuli-responsive molecular gates for controlled drug release is a promising avenue for future research. The protocols outlined in this document provide a foundation for the synthesis, characterization, and exploration of these novel carbon allotropes in advanced biomedical applications. Further research into the functionalization of cyclocarbons and their interaction with biological systems is necessary to realize their full potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 4. par.nsf.gov [par.nsf.gov]
- 5. "this compound as an ultra-elastic molecular O-ring with unique mecha" by Siyuan Fang and Yun Hang Hu [digitalcommons.mtu.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of this compound via Debromination of C18Br6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uu.diva-portal.org [uu.diva-portal.org]
- 10. youtube.com [youtube.com]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Creation of Novel Nanostructures from Cyclocarbons
For Researchers, Scientists, and Drug Development Professionals
The field of cyclocarbon chemistry has recently seen significant advancements, moving from the synthesis of highly reactive, transient molecules to the creation of the first solution-stable cyclocarbon. These developments open the door to exploring novel carbon nanostructures with unique electronic and structural properties. This document provides a detailed overview of the current methods for creating cyclocarbons and the theoretical pathways toward assembling them into larger nanostructures, with a forward-looking perspective on their potential applications in drug development and sensing.
On-Surface Synthesis of Cyclocarbons
On-surface synthesis is the most established method for creating and characterizing individual cyclocarbon molecules. This technique utilizes an inert surface, typically a bilayer of NaCl on a Cu(111) substrate, within an ultra-high vacuum (UHV) system at cryogenic temperatures (around 5 K). Characterization is performed in-situ using high-resolution atomic force microscopy (AFM) and scanning tunneling microscopy (STM).
Key Methodologies
Two primary strategies are employed for the on-surface synthesis of cyclocarbons:
-
Dehalogenation and Retro-Bergman Ring-Opening: This method involves the use of fully halogenated precursors which, upon tip-induced dehalogenation, undergo a retro-Bergman ring-opening reaction to form the desired cyclocarbon.[1]
-
Decarbonylation of Cyclocarbon Oxides: Precursors containing carbon monoxide (CO) groups are deposited on the surface. Voltage pulses from an STM tip are used to selectively remove the CO groups, leading to the formation of the cyclocarbon.[2][3][4]
-
Coupling and Ring-Opening of Smaller Cyclocarbons: Larger cyclocarbons can be synthesized by the tip-induced coupling and subsequent ring-opening of smaller, pre-formed cyclocarbons.[5]
Experimental Protocol: On-Surface Synthesis of Cyclo[4]carbon from C24O6
This protocol is based on the seminal work by Kaiser et al. (2019).[2][6]
1.2.1 Materials and Equipment:
-
Cyclocarbon oxide precursor (C24O6)
-
Low-temperature scanning tunneling microscope (STM) and atomic force microscope (AFM) with a CO-functionalized tip
-
Ultra-high vacuum (UHV) chamber (base pressure < 1 x 10-10 mbar)
-
Cu(111) single crystal
-
High-purity NaCl
1.2.2 Substrate Preparation:
-
Clean the Cu(111) single crystal by repeated cycles of argon ion sputtering and annealing.
-
Deposit a bilayer of NaCl onto the clean Cu(111) surface held at room temperature by thermal evaporation of NaCl.
-
Transfer the substrate to the low-temperature STM/AFM stage and cool to approximately 5 K.
1.2.3 Precursor Deposition and Cyclocarbon Formation:
-
Thermally sublimate the C24O6 precursor onto the cold NaCl/Cu(111) substrate.
-
Identify individual C24O6 molecules on the surface using STM imaging.
-
Position the STM tip over a single C24O6 molecule.
-
Apply voltage pulses to the molecule to induce the step-wise removal of the six CO groups.
-
Monitor the transformation of the precursor through intermediate stages (C22O4, C20O2) to the final cyclo[4]carbon (C18) product using STM and AFM imaging.[2]
1.2.4 Characterization:
-
Use high-resolution AFM with a CO-functionalized tip to resolve the atomic structure of the synthesized cyclo[4]carbon. The resulting images should show a polyynic structure with alternating single and triple bonds.[2]
Quantitative Data for On-Surface Synthesized Cyclocarbons
| Cyclocarbon | Precursor | Synthesis Method | Characterization | HOMO-LUMO Gap (eV) | Reference |
| C12 | Halogenated precursor | Retro-Bergman ring-opening | AFM | - | [1] |
| C18 | C24O6 | Decarbonylation | AFM | - | [2] |
| C18 | C18Br6 | Dehalogenation | AFM | - | [7] |
| C20 | Halogenated precursor | Retro-Bergman ring-opening | AFM, STS | 3.8 | [1] |
| C20 | C10 | Coupling and ring-opening | AFM | - | [5] |
| C30 | C10 | Coupling and ring-opening | AFM | - | [5] |
Solution-Phase Synthesis of a Stabilized Cyclocarbon
The extreme reactivity of cyclocarbons has historically prevented their isolation and study in solution at room temperature. A recent breakthrough has overcome this challenge through the synthesis of a mechanically interlocked molecule, a[8]catenane, which protects a cyclo[9]carbon ring.[8][10][11][12][13]
Principle
The stability of the cyclo[9]carbon is achieved by threading the carbon ring through three larger, protective macrocycles.[10][11] This molecular "armor" prevents other molecules from reacting with the highly strained and reactive cyclocarbon. This achievement is a critical first step towards producing macroscopic quantities of cyclocarbons for further study and development of applications.
Experimental Protocol: Synthesis of Cyclo[9]carbon[8]Catenane
This protocol is a conceptual summary of the work by Gao et al. (2025).[11][12][13] The full synthetic route is complex and involves multiple steps of organic synthesis.
2.2.1 Key Steps:
-
Synthesis of a Precursor[8]Catenane: Synthesize a precursor molecule where a 48-carbon atom ring, protected by masking groups, is already interlocked with the three protective macrocycles.
-
Unmasking Reaction: Develop mild reaction conditions to remove the masking groups from the 48-carbon atom ring, transforming it into the final cyclo[9]carbon product. This step is crucial as harsh conditions would destroy the cyclocarbon.[12][13]
-
Purification and Characterization: Purify the final cyclo[9]carbon[8]catenane and characterize it using standard analytical techniques.
2.2.2 Characterization:
-
Mass Spectrometry: To confirm the molecular weight of the final product.[11][12][13]
-
NMR Spectroscopy: 13C NMR is particularly important. The observation of a single resonance for all 48 sp-hybridized carbon atoms confirms their chemical equivalence and the successful formation of the cyclocarbon ring.[8][11][13]
-
UV-Visible and Raman Spectroscopy: To study the electronic and vibrational properties of the cyclocarbon.[11][12][13]
Stability Data
| Molecule | Conditions | Half-life | Reference |
| Cyclo[9]carbon[8]catenane | In solution at 20°C | 92 hours | [11][12][13] |
Theoretical Pathways to Cyclocarbon-Based Nanostructures
While the synthesis of discrete cyclocarbon molecules is now established, the creation of larger nanostructures from these building blocks is currently in the theoretical and computational realm. These studies provide a roadmap for future experimental work.
Coalescence of Cyclocarbons
Theoretical studies suggest that due to their high reactivity, cyclocarbon molecules can be linked together to form larger, novel nanostructures.[14] Virtual reactions, driven by simulated external forces, have been used to predict the formation of various nanostructures from cyclo[4]carbon.[14]
3.1.1 Predicted Nanostructures:
-
Nanoribbons: Formed by the linear linking of cyclocarbon units.
-
Nanosheets: Created by the 2D assembly of cyclocarbons.
-
Nanotubes: Theoretically formed by the controlled coalescence of cyclocarbon molecules.[14]
These predicted nanostructures exhibit very small HOMO-LUMO gaps, suggesting they would have interesting electronic properties and high reactivity.[14]
Potential Applications in Drug Development and Sensing (Future Outlook)
The application of cyclocarbon-based nanostructures in drug development is currently speculative and awaits the development of methods for their bulk synthesis and functionalization. However, based on their predicted properties and by analogy to other carbon nanomaterials, several potential applications can be envisioned.
Drug Delivery Systems
-
High Surface Area: The porous nature of assembled cyclocarbon nanostructures could allow for a high drug loading capacity.
-
Functionalization: The high reactivity of cyclocarbons could be harnessed to attach targeting ligands, solubility-enhancing groups, and therapeutic agents. The development of methods for the controlled functionalization of cyclocarbons will be a critical area of future research.[15][16]
-
Controlled Release: The unique electronic properties of cyclocarbon nanostructures might be exploited for stimuli-responsive drug release (e.g., triggered by light or an electric field).
Biosensors
-
Electronic Properties: The semiconducting nature of polyynic cyclocarbons suggests their potential use in electronic biosensors.[17] Adsorption of biomolecules onto the surface of a cyclocarbon nanostructure could alter its conductivity, providing a sensing signal.
-
Scaffolds for Bioreceptors: Cyclocarbon nanostructures could serve as novel scaffolds for immobilizing bioreceptors such as enzymes or antibodies, similar to how carbon nanotubes and graphene are used.[18]
Conclusion and Future Directions
The synthesis of cyclocarbons has progressed from highly unstable molecules observable only under extreme conditions to a stabilized molecule in solution at room temperature. This is a monumental step towards the realization of cyclocarbon-based materials. For these materials to become relevant to drug development professionals, future research must focus on:
-
Scalable Synthesis: Moving beyond on-surface synthesis and the complex catenane strategy to develop methods for producing macroscopic quantities of cyclocarbons or their derivatives.
-
Controlled Assembly: Developing methods to control the self-assembly or directed assembly of cyclocarbons into well-defined nanostructures (ribbons, sheets, etc.).
-
Functionalization Chemistry: Establishing robust chemical methods for the functionalization of cyclocarbon nanostructures to impart biocompatibility and targeting capabilities.
-
In Vitro and In Vivo Studies: Once stable, functionalized nanostructures are available, their biocompatibility, toxicity, and efficacy in drug delivery and sensing applications will need to be rigorously tested.
The creation of novel nanostructures from cyclocarbons is a field in its infancy, but one with the potential to yield a new class of carbon nanomaterials with unprecedented properties. Continued fundamental research in this area is essential to unlock their potential for biomedical applications.
References
- 1. On-surface synthesis and characterization of anti-aromatic cyclo[12]carbon and cyclo[20]carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making and Imaging Cyclocarbon - IBM Research [research.ibm.com]
- 3. Cyclocarbon: The First Cyclic Carbon Allotrope - Chemistry Hall [chemistryhall.com]
- 4. On-Surface Synthesis of sp-Carbon Nanostructures [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. sciencenews.org [sciencenews.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Chemists make elusive carbon ring stable in a vial - Modern Sciences [modernsciences.org]
- 10. eurekalert.org [eurekalert.org]
- 11. Synthesising a new allotrope of carbon | Department of Chemistry [chem.ox.ac.uk]
- 12. sciencedaily.com [sciencedaily.com]
- 13. From this compound to the Novel Nanostructures—Theoretical Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transannular C-H functionalization of cycloalkane carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclocarbon - Wikipedia [en.wikipedia.org]
- 17. Carbon Nanomaterial Based Biosensors for Non-Invasive Detection of Cancer and Disease Biomarkers for Clinical Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Exploring Cyclocarbons for Molecular Spintronic Devices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The recent successful synthesis of cyclocarbons, molecular rings of pure carbon, has opened up exciting new avenues for the development of next-generation molecular electronic and spintronic devices. Their unique electronic and magnetic properties, which are highly dependent on their size and aromaticity, make them promising candidates for applications such as spin filters, magnetic sensors, and components for quantum computing. This document provides detailed application notes and protocols for the on-surface synthesis, characterization, and investigation of the spintronic properties of cyclocarbons.
Quantitative Data Summary
The spintronic and magnetic properties of cyclocarbons are intrinsically linked to their size (n, the number of carbon atoms) and electronic structure. Below is a summary of key quantitative data from theoretical and experimental studies.
Table 1: Magnetic Properties of Cyclo[n]carbons
| Cyclo[n]carbon (n) | Aromaticity (4k+2 or 4k π-electrons) | Predicted Magnetic Nature |
| C10 | Aromatic (n=4k+2) | Diamagnetic |
| C12 | Antiaromatic (n=4k) | Paramagnetic |
| C13 | Antiaromatic | Paramagnetic |
| C14 | Aromatic (n=4k+2) | Diamagnetic |
| C16 | Antiaromatic (n=4k) | Paramagnetic |
| C18 | Aromatic (n=4k+2) | Diamagnetic |
| C20 | Antiaromatic (n=4k) | Paramagnetic |
| C28-C34 | Nonaromatic | Diamagnetic (becomes paramagnetic at high B field)[1][2] |
Note: The magnetic nature of even-numbered cyclocarbons is primarily determined by their aromaticity, with aromatic (4k+2) systems being diamagnetic and antiaromatic (4k) systems being paramagnetic.[1][2]
Table 2: Theoretical Spintronic Properties of Cyclocarbon-Based Molecular Devices
| Device Structure | Cyclocarbon | Predicted Property | Quantitative Value |
| AA-stacked C18 between ZGNRs | C18 | Magnetoresistance (MR) | Up to 12,480%[3][4] |
| C13 connected to ZGNRs | C13 | Spin Filtering Efficiency | Approaching 99%[5] |
| C13 connected to ZGNRs | C13 | Rectification Ratio | > 1 x 104[5] |
| C14 connected to ZGNRs | C14 | Spin Filtering Efficiency | Approaching 99%[5] |
| C14 connected to ZGNRs | C14 | Rectification Ratio | > 1 x 104[5] |
| C14 connected to ZGNRs | C14 | Negative Differential Resistance (PVR) | Up to 5.71 |
ZGNRs: Zigzag-edged Graphene Nanoribbons; PVR: Peak-to-Valley Ratio.
Table 3: Electronic Properties of Cyclocarbons
| Cyclocarbon | Property | Experimental Value |
| C20 | HOMO-LUMO Gap | 3.8 eV[6][7][8] |
Experimental Protocols
The following protocols provide detailed methodologies for the on-surface synthesis and characterization of cyclocarbons, primarily focusing on techniques involving scanning probe microscopy at low temperatures.
Protocol 1: Substrate Preparation for On-Surface Synthesis
This protocol describes the preparation of an atomically clean Cu(111) surface followed by the growth of a bilayer NaCl film, which serves as an insulating layer to decouple the cyclocarbons from the metallic substrate.
-
Substrate Cleaning:
-
Introduce a Cu(111) single crystal into an ultra-high vacuum (UHV) chamber.
-
Perform repeated cycles of Ar+ sputtering (typically 1 keV) and annealing (to ~800 K) to obtain a clean and atomically flat surface.
-
Verify the surface cleanliness and structure using a scanning tunneling microscope (STM).
-
-
NaCl Film Deposition:
-
Thermally evaporate NaCl from a Knudsen cell onto the clean Cu(111) substrate held at room temperature.
-
The deposition rate should be slow (e.g., ~0.1-0.5 monolayers per minute) to ensure well-ordered film growth.
-
To achieve a bilayer NaCl island coverage, deposit a sub-monolayer amount of NaCl and subsequently anneal the sample to approximately 400 K. This promotes the formation of crystalline bilayer islands.
-
Confirm the formation of bilayer NaCl islands with STM imaging.
-
Protocol 2: On-Surface Synthesis of Cyclo[9]carbon from a C24O6 Precursor
This protocol details the tip-induced synthesis of cyclo[9]carbon (C18) from a C24O6 precursor molecule on a NaCl/Cu(111) substrate at low temperature.
-
Precursor Deposition:
-
Cool the prepared NaCl/Cu(111) substrate to low temperature (typically 5-10 K).
-
Thermally sublimate the C24O6 precursor molecules from a carefully outgassed evaporator onto the cold substrate. Aim for a sub-monolayer coverage to ensure individual molecules can be addressed.
-
-
STM/AFM Tip Preparation:
-
Use an electrochemically etched tungsten (W) or a metallic tip.
-
For high-resolution atomic force microscopy (AFM) imaging, functionalize the tip by picking up a single carbon monoxide (CO) molecule from the surface. This is achieved by positioning the tip over a CO molecule adsorbed on the Cu(111) surface and applying a gentle voltage pulse or bringing the tip into close proximity.
-
-
Tip-Induced Decarbonylation:
-
Locate an individual C24O6 precursor molecule using the STM.
-
Position the STM tip over the molecule.
-
Apply a voltage pulse (e.g., +2 to +3 V) to induce the elimination of CO molecules. This process may occur in steps, removing two, four, or six CO molecules at a time.
-
The tunneling current should be kept low during this process (e.g., < 1 pA) to minimize tip-induced structural changes.
-
-
Verification of C18 Formation:
-
After the voltage pulse, image the resulting product with high-resolution AFM using the CO-functionalized tip.
-
The successful formation of C18 will be confirmed by a circular structure with alternating bond contrast, characteristic of its polyynic structure.
-
Protocol 3: High-Resolution AFM Imaging of Cyclocarbons
This protocol outlines the procedure for obtaining bond-resolved images of cyclocarbons using a CO-functionalized AFM tip.
-
Instrumentation:
-
Use a combined low-temperature STM/AFM system operating in UHV.
-
Employ a qPlus sensor for frequency-modulation AFM (FM-AFM) for high force sensitivity.
-
-
CO Tip Functionalization:
-
As described in Protocol 2, pick up a single CO molecule onto the AFM tip apex. The CO molecule at the tip provides a well-defined, sharp probe that is sensitive to the short-range Pauli repulsion forces, which are crucial for resolving chemical bonds.
-
-
Imaging Parameters:
-
Operate the AFM in constant height mode.
-
Use a small oscillation amplitude (typically a few tens of picometers) to enhance resolution.
-
Acquire images at zero sample bias to minimize the influence of tunneling current on the force measurement.
-
The tip-sample distance is critical and needs to be carefully adjusted to be in the regime of Pauli repulsion to achieve bond-resolved contrast.
-
Protocol 4: Scanning Tunneling Spectroscopy (STS) of Cyclocarbons
This protocol describes how to measure the local density of states (LDOS) and determine the HOMO-LUMO gap of a single cyclocarbon molecule.
-
Locate and Stabilize the Molecule:
-
Acquire dI/dV Spectra:
-
Position the STM tip over a specific location on the molecule.
-
Temporarily disable the feedback loop to maintain a constant tip-sample height.
-
Ramp the sample bias voltage over the desired energy range (e.g., -2.5 V to +2.5 V).
-
Apply a small AC modulation voltage (a few mV) to the DC bias voltage.
-
Use a lock-in amplifier to measure the in-phase component of the AC tunneling current, which is proportional to the differential conductance (dI/dV).
-
-
Data Analysis:
-
Plot the dI/dV signal as a function of the sample bias voltage.
-
The onset of the peaks at negative and positive bias correspond to the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively.
-
The energy difference between the onsets of these two peaks provides the HOMO-LUMO gap of the molecule.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes and relationships in the study of cyclocarbons for spintronics.
Experimental Workflow for On-Surface Synthesis and Characterization
Caption: Workflow for on-surface synthesis and characterization of cyclocarbons.
Logical Relationship for Spin Filtering in a Cyclocarbon Device
Caption: Mechanism of spin filtering in a cyclocarbon-based molecular junction.
Signaling Pathway for Negative Differential Resistance (NDR)
Caption: Signaling pathway illustrating the mechanism of NDR in a molecular junction.
References
- 1. columbia.edu [columbia.edu]
- 2. Negative differential resistance and transport regularity in aromatic cyclo[n]carbon-based (n = 4k + 2) molecular devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Scanning tunneling spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Multireference Theory of Scanning Tunneling Spectroscopy Beyond One-Electron Molecular Orbitals: Can We Image Molecular Orbitals? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. mdpi.com [mdpi.com]
- 7. people.ohio.edu [people.ohio.edu]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. Systems-chart approach to the design of spin relaxation times in molecular qubits - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02311K [pubs.rsc.org]
Application Notes and Protocols: Cyclocarbons as Molecular Electron Acceptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclocarbons, a class of carbon allotropes composed of a ring of sp-hybridized carbon atoms, have emerged as novel and potent molecular electron acceptors. The recent synthesis and characterization of cyclo[1]carbon have opened new avenues for their application in molecular electronics, materials science, and potentially in biological systems as mediators of electron transfer processes.[2][3] Their unique electronic structure, characterized by a polyynic arrangement of alternating single and triple bonds, makes them comparable to well-known electron acceptors like fullerene (C60).[2] This document provides a detailed overview of the electron acceptor properties of cyclocarbons, supported by quantitative data, experimental protocols, and visual diagrams to facilitate their study and application.
Data Presentation: Electron Acceptor Properties of Cyclocarbons
The electron-accepting capability of a molecule is quantified by its electron affinity (EA) and reduction potential. Higher electron affinity indicates a greater ability to accept an electron. Computational studies have provided valuable insights into the electron affinities of various cyclocarbons.
Table 1: Calculated Adiabatic Electron Affinities (AEA) of Cyclo[n]carbons
| Cyclocarbon (n) | Adiabatic Electron Affinity (AEA1) (eV) |
| C16 | 2.49[4] |
| C18 | 2.63[4] |
| C20 | 2.75[4] |
| C22 | 2.85[4] |
| C24 | 2.90[4] |
| C26 | 2.94[4] |
| C28 | 2.98[4] |
| C30 | 3.01[4] |
Data obtained from computational studies.[4]
The data indicates that the electron affinity of cyclocarbons increases with the size of the ring.[4] This trend suggests that larger cyclocarbons are stronger electron acceptors.[4]
Signaling Pathways and Logical Relationships
Photoinduced Electron Transfer
Cyclocarbons can participate in photoinduced electron transfer (PET) processes. When a complex of a cyclocarbon with an electron donor molecule is excited by light, an electron can be transferred from the donor to the cyclocarbon, creating a charge-separated state. This process is fundamental to the application of cyclocarbons in molecular electronics and photocatalysis.
Caption: Photoinduced electron transfer from a donor to a cyclocarbon acceptor.
Experimental Protocols
Synthesis of Cyclo[1]carbon Precursors
The synthesis of cyclocarbons is a complex process, often achieved through on-surface synthesis from molecular precursors. Two notable precursors for cyclo[1]carbon are a cyclocarbon oxide (C24O6) and a brominated cyclocarbon (C18Br6).[5][6]
Protocol: On-Surface Synthesis of Cyclo[1]carbon from C18Br6
Objective: To generate cyclo[1]carbon on a surface for characterization.
Materials:
-
C18Br6 precursor[6]
-
Cu(111) single crystal
-
Sodium chloride (NaCl)
-
Ultra-high vacuum (UHV) chamber equipped with a scanning tunneling microscope (STM) and atomic force microscope (AFM)
-
Molecular evaporator
Procedure:
-
Prepare a clean Cu(111) surface by standard sputtering and annealing cycles in UHV.
-
Deposit a bilayer of NaCl onto the cold Cu(111) surface (held at ~5 K) using a molecular evaporator. This creates an insulating layer to decouple the cyclocarbon from the metallic substrate.[6]
-
Sublime the C18Br6 precursor onto the NaCl/Cu(111) surface at low temperature (~5 K).[6]
-
Use the STM tip to apply voltage pulses to individual C18Br6 molecules to induce debromination. This process sequentially removes the bromine atoms.[6]
-
Characterize the resulting cyclo[1]carbon molecules in situ using high-resolution AFM.[6]
Expected Yield: This method has been reported to yield cyclo[1]carbon with a success rate of 64%.[6]
Caption: Workflow for the on-surface synthesis of cyclo[1]carbon.
Characterization of Electron Acceptor Properties
Protocol: Cyclic Voltammetry (Adapted from Fullerene Protocols)
Objective: To determine the reduction potential of a soluble cyclocarbon derivative.
Note: This protocol is adapted from methods used for fullerenes, as solution-phase studies of cyclocarbons are still emerging. The synthesis of a stable, soluble cyclocarbon derivative is a prerequisite.
Materials:
-
Soluble cyclocarbon derivative
-
Anhydrous, deoxygenated solvent (e.g., o-dichlorobenzene/acetonitrile mixture)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)
-
Three-electrode electrochemical cell (working electrode: glassy carbon; reference electrode: Ag/AgCl; counter electrode: platinum wire)
-
Potentiostat
Procedure:
-
Prepare a ~1 mM solution of the cyclocarbon derivative in the solvent containing the supporting electrolyte.
-
Assemble the three-electrode cell and purge the solution with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen.
-
Perform a cyclic voltammetry scan, sweeping the potential from an initial value where no reaction occurs to a potential sufficiently negative to observe the reduction of the cyclocarbon, and then reversing the scan.
-
Record the resulting voltammogram (current vs. potential). The potential at the midpoint of the first reduction peak provides an estimate of the first reduction potential.
-
Calibrate the potential scale by adding a known internal standard with a well-defined redox potential, such as ferrocene/ferrocenium (Fc/Fc+), and re-running the scan.
Data Analysis: The first reduction potential (Ered1) is a measure of the ease of adding an electron to the molecule. A less negative (more positive) reduction potential indicates a stronger electron acceptor.
Investigation of Charge-Transfer Complexes
Protocol: UV-Vis Spectroscopy of Cyclocarbon Charge-Transfer Complexes
Objective: To observe the formation of a charge-transfer (CT) complex between a cyclocarbon and an electron donor and to identify the CT absorption band.
Materials:
-
Cyclocarbon derivative
-
Electron donor (e.g., a tetrathiafulvalene derivative or a polycyclic aromatic hydrocarbon)
-
Spectroscopic grade solvent (e.g., dichloromethane or toluene)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the cyclocarbon derivative and the electron donor at known concentrations.
-
Record the individual UV-Vis spectra of the cyclocarbon solution and the donor solution.
-
Prepare a series of solutions containing a fixed concentration of the cyclocarbon and varying concentrations of the electron donor.
-
Record the UV-Vis spectrum for each mixed solution.
-
Subtract the spectra of the individual components from the spectra of the mixed solutions to isolate the charge-transfer band. The CT band is a new, often broad, absorption band that appears at a longer wavelength (lower energy) than the absorptions of the individual components.[7]
Data Analysis: The appearance of a new absorption band upon mixing the donor and acceptor is evidence for the formation of a charge-transfer complex. The energy of this band is related to the ionization potential of the donor and the electron affinity of the acceptor.[8]
Conclusion
Cyclocarbons represent a promising new class of molecular electron acceptors with tunable properties. The provided data and protocols offer a starting point for researchers to explore their fundamental characteristics and potential applications. As synthetic methods for producing stable and soluble cyclocarbon derivatives advance, more detailed experimental characterization of their electron acceptor properties will become possible, further paving the way for their integration into advanced materials and technologies.
References
- 1. Cyclo[n]carbons and catenanes from different perspectives: disentangling the molecular thread - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. This compound: the smallest all-carbon electron acceptor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Cyclo(18)carbon - Wikipedia [en.wikipedia.org]
- 4. The (Anti)aromatic Properties of Cyclo[n]Carbons: Myth or Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclocarbon: The First Cyclic Carbon Allotrope - Chemistry Hall [chemistryhall.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jetir.org [jetir.org]
- 8. mani.chem.uconn.edu [mani.chem.uconn.edu]
Synthesis of Cyclocarbon Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of key cyclocarbon derivatives. Cyclocarbons, cyclic allotropes of carbon, and their derivatives are of significant interest due to their unique chemical properties and potential applications in materials science and medicinal chemistry.
This guide focuses on the synthesis of smaller, more accessible cyclocarbon derivatives, specifically cyclopropenones and cyclobutanones, which serve as versatile building blocks in organic synthesis. The protocols detailed below are based on established and recently developed methodologies, offering a practical resource for laboratory applications.
I. Synthesis of Cyclopropenone Derivatives
Cyclopropenones are highly strained, three-membered cyclic ketones that exhibit unique reactivity. Their synthesis has been a subject of considerable interest, leading to the development of several effective protocols.
Application Note: Hydrolysis of Dichlorocyclopropenes
A common and effective method for the synthesis of the parent cyclopropenone involves the hydrolysis of 3,3-dichlorocyclopropene. This method is adaptable for the preparation of labeled and deuterated cyclopropenones.[1] The precursor, a mixture of 1,3- and 3,3-dichlorocyclopropene, can be prepared by the reduction of tetrachlorocyclopropene.[1] An alternative, more convenient synthesis of cyclopropenone proceeds via the hydrolysis of 3,3-dimethoxycyclopropene.[1]
Key Advantages:
-
Suitable for the synthesis of the parent cyclopropenone.
-
Can be adapted for isotopic labeling.
Experimental Protocol: Synthesis of Cyclopropenone from 3,3-Dimethoxycyclopropene [1]
Materials:
-
3,3-dimethoxycyclopropene
-
Dichloromethane (CH₂Cl₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Water (H₂O)
Procedure:
-
A solution of 3.0 g (0.030 mole) of 3,3-dimethoxycyclopropene in 30 ml of dichloromethane is prepared and cooled to 0°C in a stirred reaction vessel.
-
To this solution, 5 ml of cold water containing 3 drops of concentrated sulfuric acid is added dropwise.
-
The reaction mixture is stirred at 0°C for an additional 3 hours.
-
Anhydrous sodium sulfate (30 g) is added in portions to the 0°C solution with continuous stirring to dry the mixture.
-
The drying agent is removed by filtration.
-
The solvent is evaporated under reduced pressure (50–80 mm) while maintaining the water bath at 0–10°C.
-
The resulting brown, viscous residue is distilled at 1–2 mm with a water bath temperature of 10°C, gradually raising it to 35°C, to yield 1.42–1.53 g (88–94%) of cyclopropenone as a white solid.
Data Summary:
| Product | Starting Material | Method | Yield (%) | Melting Point (°C) | Boiling Point (°C @ pressure) |
| Cyclopropenone | 3,3-dimethoxycyclopropene | Acid-catalyzed hydrolysis | 88-94 | -29 to -28 | 26 @ 0.46 mm |
Diagram of the Synthetic Pathway:
Caption: Synthesis of Cyclopropenone.
II. Synthesis of Cyclobutanone Derivatives
Cyclobutane and cyclobutanone derivatives are valuable intermediates in organic synthesis, often prepared via [2+2] cycloadditions or ring expansion reactions.[2] Recent advancements have focused on developing stereocontrolled and environmentally friendly synthetic methods.[2]
Application Note: [2+2] Cycloadditions
Photochemical and Diels-Alder reactions, along with [2+2] ketene cycloadditions, represent common and efficient routes to cyclobutane and cyclobutanone derivatives.[2] Organocatalyzed enantioselective [2+2] cycloadditions have also emerged as powerful tools for the asymmetric synthesis of these four-membered rings.[2]
Application Note: Ring Expansion of Cyclopropanol Derivatives
The ring expansion of cyclopropanol and its derivatives provides a reliable method for the synthesis of cyclobutanones.[2][3] For instance, a pinacol-type rearrangement of trisubstituted α-hydroxycyclopropyl carbinols can lead to both cis- and trans-2,3-disubstituted cyclobutanones.[3]
Experimental Protocol: Enantioselective Organocatalyzed Aldol Reaction to form Cyclobutanone Derivatives [2]
This protocol describes the direct aldol reaction of cyclobutanone with aromatic aldehydes using a primary amine organocatalyst derived from natural amino acids.
Materials:
-
Cyclobutanone
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Primary amine organocatalyst (e.g., derived from (S)-tryptophan)
-
2,4-dinitrophenol (DNP) (additive)
-
Brine
Procedure:
-
To a mixture of cyclobutanone (1.0 mmol) and the aromatic aldehyde (1.2 mmol) in brine (1.0 mL), add the primary amine organocatalyst (10 mol%) and 2,4-dinitrophenol (10 mol%).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding aldol adduct.
Data Summary:
| Reactants | Catalyst | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) |
| Cyclobutanone + Aromatic Aldehydes | Primary amine + DNP | Aldol adducts | Good | up to 1:99 | High |
| 2-Hydroxycyclobutanone + Aromatic Aldehydes | (S)-tryptophan | 2,2-disubstituted cyclobutanone | up to 80 | anti (major) | up to 67 |
Diagram of the Experimental Workflow:
Caption: Organocatalyzed Aldol Reaction.
III. Synthesis of Larger Cyclocarbons
The synthesis of larger, pure carbon rings (cyclocarbons) is a significant challenge in chemistry. These molecules are typically highly reactive and unstable under ambient conditions.[4][5][6]
Application Note: On-Surface Synthesis of Cyclo[7]carbon
Recent breakthroughs have enabled the synthesis and characterization of cyclo[7]carbon on a sodium chloride bilayer on a copper surface at cryogenic temperatures (5 K).[8] This was achieved through the dehalogenation of a C₁₈Br₆ precursor induced by atomic manipulation.[8][9] This method provided a significantly higher yield (64%) compared to the previous route involving the elimination of carbon monoxide from a cyclocarbon oxide (C₂₄O₆).[8]
Application Note: Stabilization of Cyclo[10]carbon
A remarkable achievement has been the synthesis of a stable cyclocarbon derivative at room temperature.[4][5][6] This was accomplished by creating acatenane, where the C₄₈ ring is threaded through three larger macrocycles.[4][5][6] These macrocycles act as a protective shield, preventing the highly reactive cyclocarbon from decomposing.[6] The resulting cyclocarboncatenane was found to be stable in solution at 20°C with a half-life of 92 hours.[4][5]
Diagram of the Cyclocarbon Stabilization Strategy:
Caption: Stabilization of Cyclocarbon.
These advanced techniques for synthesizing larger cyclocarbons, while not yet standard laboratory procedures, highlight the cutting edge of cyclocarbon research and may pave the way for the development of novel carbon-based materials.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanone synthesis [organic-chemistry.org]
- 4. scitechdaily.com [scitechdaily.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Chemists make elusive carbon ring stable in a vial - Modern Sciences [modernsciences.org]
- 7. Synthesis and Applications of Cyclopropanones and Their Equivalents as Three-Carbon Building Blocks in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of Cyclo[18]carbon via Debromination of C18Br6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Isolation of Cyclocarbons
Welcome to the technical support center for cyclocarbon synthesis and isolation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating the significant challenges associated with these unique carbon allotropes.
Frequently Asked Questions (FAQs)
Q1: What makes the synthesis and isolation of cyclocarbons so challenging?
A1: The primary challenges stem from their high reactivity and inherent instability in the condensed phase.[1][2] Key difficulties include:
-
High Reactivity: Cyclocarbons are composed entirely of sp-hybridized carbon atoms, making them prone to cycloaddition reactions and polymerization with other molecules.[3]
-
Ring Strain: Smaller cyclocarbons, particularly anti-aromatic rings like C12 and C16, possess significant ring strain, which further increases their reactivity and complicates their synthesis.[4][5]
-
Precursor Instability: Synthesizing stable precursor molecules is a major hurdle. For example, the precursor for cyclo[6]carbon, C18Br6, is a shock-sensitive explosive, and precursors for C16 were found to be too unstable to survive transport between labs.[5][7]
-
Isolation Difficulties: Due to their high reactivity, most cyclocarbons cannot be isolated and studied under ambient laboratory conditions. The majority of successful characterizations have been performed on-surface at cryogenic temperatures (around 5 K).[2][8][9]
Q2: What are the primary strategies for synthesizing cyclocarbons?
A2: There are two main approaches:
-
On-Surface Synthesis: This is currently the most successful and widely used method. It involves depositing a carefully designed precursor molecule onto an inert surface, typically a bilayer of sodium chloride (NaCl) on a copper or gold substrate at cryogenic temperatures.[8][10] A scanning tunneling microscope (STM) tip is then used to apply voltage pulses, inducing the cleavage of masking groups (like bromine or carbon monoxide) to form the final cyclocarbon ring.[1][8] This method allows for the direct formation and characterization of individual molecules in a controlled environment.[1]
-
Solution-Phase Synthesis: This approach is exceptionally difficult due to the high reactivity of cyclocarbons. A recent breakthrough demonstrated the synthesis of a stable cyclo[11]carbon by creating a[12]catenane structure.[9][13] In this strategy, the C48 ring is protected by being threaded through three other macrocycles, which sterically shield it from reacting.[9]
Q3: How is the molecular structure of a cyclocarbon (polyynic vs. cumulenic) determined?
A3: The exact bonding pattern—whether it consists of alternating single and triple bonds (polyynic) or consecutive double bonds (cumulenic)—has been a long-standing question.[1] High-resolution atomic force microscopy (AFM), particularly using a CO-functionalized tip, has been instrumental in resolving this.[8] By imaging the molecule with atomic precision, researchers can directly visualize the differences in bond order and confirm the structure. For instance, AFM imaging of C18 confirmed its polyynic structure, while C10 and C14 were shown to have cumulenic or cumulene-like structures.[2][8]
Q4: Which cyclocarbons have been successfully synthesized and characterized?
A4: A growing number of cyclocarbons have been generated, primarily via on-surface methods. These include C6, C10, C12, C13, C14, C16, C18, C20, C26, and C30.[1][2][10][14][15][16] The first to be synthesized and characterized with atomic resolution was cyclo[6]carbon (C18).[1] Recently, the first odd-numbered cyclocarbon, C13, was also synthesized on a surface.[10] In solution, only a stabilized cyclo[11]carbon has been reported.[9]
Troubleshooting Guides
This section addresses specific issues that may be encountered during on-surface synthesis experiments.
Problem 1: Low or zero yield of the target cyclocarbon on the surface.
-
Q: I've deposited my precursor, but after applying voltage pulses, I don't observe any cyclocarbon formation. What could be wrong?
-
A: This is a common issue that can be traced to the precursor, the surface, or the manipulation process. Follow these troubleshooting steps:
-
Verify Precursor Integrity: Precursors can be unstable and may decompose during sublimation.
-
Action: Check the sublimation temperature. Too high a temperature can cause fragmentation. Use the lowest possible temperature that still provides a reasonable deposition rate.
-
Action: Analyze the deposited molecules before applying voltage pulses. If they already appear fragmented or reacted, the issue is with the precursor's stability or the deposition process. The precursor C18Br6, for example, is known to be a shock-sensitive explosive and thermally decomposes at 85–125 °C.[7]
-
-
Assess Surface Conditions: The NaCl bilayer is crucial for electronically decoupling the precursor from the reactive metal substrate.
-
Action: Ensure a well-formed, clean NaCl bilayer. Incomplete or contaminated layers can lead to unwanted reactions between the precursor and the underlying metal. No intact C18Br6 molecules were observed on bare Cu(111), highlighting the importance of the insulating layer.[8]
-
Action: Confirm that the precursor molecules are well-dispersed on the surface. High coverage can lead to intermolecular reactions instead of the desired intramolecular cyclization.
-
-
Optimize Tip-Induced Reaction Parameters: The voltage and current used for manipulation are critical.
-
Action: Systematically vary the voltage pulse amplitude and duration. The energy required to cleave different masking groups varies. For example, the voltage required for debromination may differ from that for decarbonylation.[8]
-
Action: Ensure the STM tip is positioned correctly over the specific bonds to be cleaved. The process is highly localized.
-
-
Consider Alternative Precursors: If a precursor proves too unstable, a different design may be necessary.
-
-
Problem 2: Unwanted side products are observed after tip manipulation.
-
Q: Instead of my target cyclocarbon, I am seeing larger coupled structures or fragmented molecules. How can I prevent this?
-
A: The formation of side products indicates that the energy input is causing unintended reaction pathways to become accessible. Here’s how to troubleshoot:
-
Refine Manipulation Parameters: The applied voltage may be too high, or the tip may be too close to the molecule, causing uncontrolled bond cleavage or intermolecular coupling.
-
Action: Lower the voltage pulse amplitude. Provide just enough energy to induce the desired reaction without activating side channels.
-
Action: Increase the tip-sample distance slightly before applying the pulse to minimize physical interaction.
-
-
Control Precursor Proximity: If precursors are too close to each other, intermolecular reactions can be triggered.
-
Action: Reduce the precursor coverage on the surface to increase the average distance between molecules.
-
Action: For some systems, dimerization is a possible outcome. For instance, the dehalogenation of two nearby C13 precursors was found to generate cyclocarbon.[10] If this is not the desired product, ensure individual molecules are sufficiently isolated.
-
-
Investigate Reaction Mechanism: The precursor design itself may favor fragmentation or alternative ring-opening pathways.
-
Action: Review the intended reaction mechanism. For example, syntheses of C10 and C14 rely on a retro-Bergman ring opening, a specific rearrangement that must be favored over simple fragmentation.[2] If the precursor design does not adequately promote the desired pathway, side products may dominate.
-
-
-
Quantitative Data
Table 1: Comparison of On-Surface Synthesis Yields for Cyclo[6]carbon
| Precursor Molecule | Masking Groups | Substrate | Yield | Reference |
| C24O6 | 6x Carbon Monoxide (-CO) | NaCl on Cu(111) | ~13% | [8] |
| C18Br6 | 6x Bromine (-Br) | NaCl on Cu(111) | ~64% | [7][8] |
Table 2: Stability and Spectroscopic Data for Solution-Phase Cyclo[11]carbon
| Property | Value | Conditions | Reference |
| Structure | Cyclo[11]carbon[12]catenane | Solution-phase, stabilized | [9][13] |
| Half-life | 92 hours | In solution at 20°C | [9] |
| ¹³C NMR | 72.9 ppm (single resonance) | Solution-phase | [13] |
| Raman Spectrum | 1890 cm⁻¹ (intense peak) | Solution-phase | [13] |
Experimental Protocols
Protocol 1: General Methodology for On-Surface Synthesis of Cyclocarbons
This protocol provides a generalized workflow based on the successful synthesis of C18 from C18Br6.[7][8]
-
Substrate Preparation:
-
Prepare a clean Cu(111) single-crystal surface through standard cycles of argon ion sputtering and annealing.
-
Deposit a bilayer of NaCl onto the cold (≈ 5 K) Cu(111) surface via thermal evaporation to create an insulating layer.
-
-
Precursor Deposition:
-
Thermally sublimate the precursor molecule (e.g., C18Br6) from a Knudsen cell evaporator onto the prepared NaCl/Cu(111) surface, which is held at cryogenic temperature (≈ 5 K).
-
Maintain a low deposition rate to achieve sub-monolayer coverage, ensuring molecules are well-isolated.
-
-
STM/AFM Characterization and Manipulation:
-
Transfer the sample into a low-temperature (≈ 5 K) combined STM/AFM system.
-
Functionalize the microscope tip by picking up a single carbon monoxide (CO) molecule from the surface to enhance AFM image resolution.
-
Image the intact precursor molecules using both STM and AFM to confirm their structure and adsorption site.
-
To induce the reaction, position the STM tip over a specific C-Br bond of a single precursor molecule.
-
Apply controlled voltage pulses (e.g., in the range of 1-3 V) to cleave the C-Br bonds sequentially.
-
After each pulse or series of pulses, re-image the molecule with AFM to characterize the resulting intermediate and, ultimately, the final cyclocarbon product.
-
Protocol 2: Key Steps in the Solution-Phase Synthesis of the C18Br6 Precursor
This protocol outlines the challenging multi-step synthesis required to create the precursor for on-surface C18 generation.[7] Note: This synthesis involves highly reactive and potentially explosive compounds and should only be performed by experienced chemists with appropriate safety precautions.
-
Synthesis of (Z)-dibromo-enediyne (4):
-
Perform a syn-selective diboration on the central triple bond of bis(triisopropylsilyl)hexatriyne (1) using a platinum catalyst to yield the (Z)-bis(boryl)enediyne (2).
-
Stereoselectively bromodeboronate the intermediate (2) with copper(II) bromide to give the TIPS-protected (Z)-dibromo-enediyne (3).
-
Deprotect the silyl groups using tetrabutylammonium fluoride (TBAF) to yield the unstable (Z)-dibromo-enediyne (4), which must be handled in solution.
-
-
Oxidative Cyclo-oligomerization:
-
Perform an oxidative cyclo-oligomerization of the enediyne (4) under catalytic Glaser–Hay conditions (using CuCl·TMEDA).
-
This step results in a mixture of cyclic oligomers. The desired C18Br6 product is isolated as a bright red, sparingly soluble, crystalline solid in low yield (4% over the final two steps).
-
Purification is achieved by leveraging its poor solubility in most organic solvents.
-
Visualizations
References
- 1. xuweilab.tongji.edu.cn [xuweilab.tongji.edu.cn]
- 2. On-surface synthesis of aromatic cyclo[10]carbon and cyclo[14]carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Carbon’s anti-aromatic allotrope is ringing the changes | Research | Chemistry World [chemistryworld.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis of Cyclo[18]carbon via Debromination of C18Br6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sciencedaily.com [sciencedaily.com]
- 10. On-surface synthesis of an odd-number cyclo[13]carbon | Department of Chemistry [chem.ox.ac.uk]
- 11. US4433194A - Purification of cyclohexane - Google Patents [patents.google.com]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. Cyclocarbon - Wikipedia [en.wikipedia.org]
- 14. iqcc.udg.edu [iqcc.udg.edu]
- 15. chemrxiv.org [chemrxiv.org]
- 16. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies for Stabilizing the High Reactivity of Cyclocarbons
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with highly reactive cyclocarbon species and their derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in working with cyclocarbons?
A1: The primary challenges stem from their high reactivity due to significant ring strain and, in some cases, anti-aromatic character.[1] This reactivity makes them prone to rapid decomposition, polymerization, or reaction with other molecules, making their isolation and characterization difficult under normal laboratory conditions.[2][3]
Q2: What are the general strategies to stabilize highly reactive cyclic molecules like cyclocarbons?
A2: Several strategies can be employed to stabilize these reactive species:
-
Steric Hindrance: Introducing bulky substituents around the reactive core can physically block the approach of other molecules, slowing down decomposition and reaction rates.
-
Electronic Effects: Attaching electron-donating or electron-withdrawing groups can alter the electronic structure of the cyclocarbon, leading to increased stability. For instance, substituents that enhance aromaticity can significantly stabilize the ring system.[1]
-
Matrix Isolation: At cryogenic temperatures, reactive species can be trapped in an inert gas matrix (e.g., argon or nitrogen), preventing them from reacting with each other.[4][5][6][7][8][9][10]
-
On-Surface Synthesis: Synthesizing and characterizing cyclocarbons on an inert surface under ultra-high vacuum (UHV) conditions can provide a controlled environment to study their properties without decomposition.[11][12][13][14][15]
-
Chemical Trapping: Reacting the unstable cyclocarbon with a "trapping agent" to form a more stable adduct can provide evidence of its formation and allow for further study.[3][16][17][18][19][20][21]
Q3: How can I handle these air- and moisture-sensitive compounds safely?
A3: The use of inert atmosphere techniques is crucial. This involves working in a glovebox or using a Schlenk line to handle all reagents and solvents under an inert gas like argon or nitrogen.[4][8][22][23] All glassware should be rigorously dried, and solvents should be freshly distilled and degassed.[4] For pyrophoric reagents, which can ignite spontaneously in air, stringent safety protocols must be followed, including the use of fire-retardant lab coats and gloves.[6][7][8][22][23]
Troubleshooting Guides
Handling Air-Sensitive Compounds (Schlenk Line and Glovebox)
| Problem | Possible Cause | Solution |
| Poor vacuum in Schlenk line | Leak in the system (stopcocks, joints, tubing). | Check all connections for a good seal. Re-grease joints if necessary. Isolate different parts of the line to identify the leak's location. A Tesla coil can help pinpoint leaks in the glass.[2] |
| Solvent trap is full or not cold enough. | Ensure the cold trap is filled with liquid nitrogen and not blocked by frozen solvent. Empty the trap if it's full.[2] | |
| Vacuum pump oil is contaminated. | Check the pump oil. If it's cloudy or discolored, change it according to the manufacturer's instructions. | |
| Reaction fails or gives low yield | Contamination with air or moisture. | Ensure all glassware was properly dried and the system was adequately purged with inert gas (at least 3 vacuum/inert gas cycles).[4] Use freshly purified and degassed solvents. |
| Leaky septum on a reaction flask. | Replace the septum with a new one. For long-term reactions, consider using a glass stopper or a Suba-Seal.[4] | |
| Difficulty transferring pyrophoric reagents | Clogged needle or cannula. | Ensure the needle or cannula is clean and dry before use. Use a positive pressure of inert gas to clear any blockages. |
| Reagent ignites at the needle tip. | Ensure a steady flow of inert gas out of the needle during transfer to prevent air from entering. Work in a fume hood and have appropriate fire-extinguishing material (like sand) readily available.[23] |
Matrix Isolation Spectroscopy
| Problem | Possible Cause | Solution |
| No signal or very weak signal of the isolated species | Low concentration of the species in the matrix. | Increase the concentration of the precursor or the efficiency of its conversion to the reactive species. |
| The species is not stable even at cryogenic temperatures. | Try a colder matrix gas (e.g., neon instead of argon) or a lower deposition temperature. | |
| Broad or poorly resolved spectral features | Aggregation of the species in the matrix. | Decrease the concentration of the precursor relative to the matrix gas (increase the matrix ratio). |
| Multiple trapping sites in the matrix. | Anneal the matrix by warming it slightly (e.g., to 20-30 K for argon) and then re-cooling. This can sometimes lead to a more ordered matrix with fewer trapping sites.[9] | |
| Noisy or drifting baseline in the spectrum | Scattering of the light beam by the matrix. | Ensure the matrix is clear and not cracked. Optimize the deposition rate and temperature to form a transparent solid.[1] |
| Instrument instability. | Allow the spectrometer to stabilize. Check for vibrations from nearby equipment.[1] |
Quantitative Data Summary
The stability of cyclopropenone derivatives can be influenced by the nature of their substituents. Below is a summary of reaction yields for the synthesis of various cyclopropenone derivatives, which indirectly reflects their relative stability under the reaction conditions.
| Cyclopropenone Derivative | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| 2,3-Diphenylcyclopropenone | Silver(I) oxide | Methanol | 11 | [24] |
| 2,3-Diphenylcyclopropenone | Hydrolysis of precursor | Water/Benzene | - | [24] |
| Substituted Furanones from Cyclopropenones | AgSbF₆ | - | 28-92 | [24] |
| Spirodienones from Cyclopropenones | [Cp*RhCl₂]₂/AgNTf₂ | - | Good yields | [3] |
| Benzopyrrolo-oxazolone derivatives | Triphenylphosphine | Chloroform | Acceptable to good | [3] |
| 4-Ethenyl quinazolines | Rh-catalyzed | - | Good yields | [3] |
| Benzoxazin-4-one derivatives | Silver-catalyzed/HFIP | - | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Stabilized Cyclopropenone Derivative (Diphenylcyclopropenone)
This protocol is adapted from the original synthesis by Breslow and co-workers and subsequent modifications. Diphenylcyclopropenone is a relatively stable derivative due to the electronic stabilization provided by the phenyl groups.[25]
Materials:
-
Dibenzyl ketone
-
Bromine
-
Triethylamine
-
Dichloromethane (DCM)
-
Hydrolysis reagents (e.g., aqueous sodium bicarbonate)
-
Schlenk flask and other standard inert atmosphere glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Bromination: Dissolve dibenzyl ketone in DCM in a three-necked flask equipped with a dropping funnel and a condenser, under an inert atmosphere. Cool the solution in an ice bath. Add a solution of bromine in DCM dropwise with stirring. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Elimination: Cool the reaction mixture again in an ice bath and add triethylamine dropwise to induce dehydrobromination and ring closure.
-
Hydrolysis: After the elimination reaction is complete, carefully add aqueous sodium bicarbonate to hydrolyze the intermediate gem-dibromocyclopropane.
-
Work-up and Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Troubleshooting:
-
Low yield: Ensure all steps are carried out under a strictly inert atmosphere to prevent side reactions. The purity of reagents, especially triethylamine, is critical.
-
Formation of byproducts: The rate of addition of bromine and triethylamine can influence the product distribution. Slow, controlled addition at low temperatures is recommended.
Protocol 2: Trapping a Reactive Cyclocarbon Analogue (Benzyne)
This protocol describes the generation of benzyne, a highly reactive intermediate, and its subsequent trapping in a Diels-Alder reaction with furan.[16][18][19][21]
Materials:
-
Anthranilic acid
-
Amyl nitrite
-
Furan
-
1,2-dichloroethane (DCE)
-
Round-bottom flask with a reflux condenser
Procedure:
-
Setup: In a round-bottom flask, add a solution of anthranilic acid in DCE. To a separate dropping funnel, add a solution of amyl nitrite in DCE. Place the flask in a heating mantle.
-
Generation and Trapping: Heat the solution of anthranilic acid and furan to reflux. Add the amyl nitrite solution dropwise to the refluxing mixture. The diazotization of anthranilic acid followed by the elimination of N₂ and CO₂ generates benzyne in situ.[18] The benzyne is immediately trapped by furan in a [4+2] cycloaddition.
-
Work-up and Purification: After the addition is complete, cool the reaction mixture. Wash the organic layer with aqueous sodium bicarbonate and brine. Dry the organic layer and remove the solvent under reduced pressure. The resulting adduct, 1,4-dihydronaphthalene-1,4-endoxide, can be purified by column chromatography.[16][19]
Troubleshooting:
-
Low yield of adduct: Benzyne is highly reactive and can polymerize if not trapped efficiently. Use a significant excess of the trapping agent (furan). Ensure the amyl nitrite is added slowly to maintain a low instantaneous concentration of benzyne.
-
Reaction does not proceed: Ensure the reaction is heated to a sufficient temperature for the decomposition of the diazonium salt intermediate.
Visualizations
Caption: Logical flow of cyclocarbon stabilization strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 3. Recent progress in cycloaddition reactions of cyclopropenone - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. licn.phys.soton.ac.uk [licn.phys.soton.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ehs.uci.edu [ehs.uci.edu]
- 8. ehs.utexas.edu [ehs.utexas.edu]
- 9. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]
- 10. Matrix Isolation Spectroscopy [atta.ustc.edu.cn]
- 11. Peter Jacobse - On-surface Synthesis [sites.google.com]
- 12. mdpi.com [mdpi.com]
- 13. On-surface synthesis of atomically-precise molecular nanomaterials - Maier Group [spm.nat.fau.de]
- 14. par.nsf.gov [par.nsf.gov]
- 15. xuweilab.tongji.edu.cn [xuweilab.tongji.edu.cn]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. Determination of Mechanism Chemi [employees.csbsju.edu]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. pnnl.gov [pnnl.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Heterocycles from cyclopropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biosynth.com [biosynth.com]
Technical Support Center: Enhancing Yields in Cyclocarbon Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for cyclocarbon synthesis. This resource is designed to provide targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of cyclic carbon structures. The following sections focus on several key cyclization reactions, offering actionable solutions to improve reaction yields and achieve desired product specifications.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a cornerstone of organic synthesis for the stereospecific formation of cyclopropane rings from alkenes. It typically utilizes an organozinc carbenoid to deliver a methylene group. Low yields are a common issue, often related to the preparation of the reactive carbenoid species or the reactivity of the alkene substrate.
Frequently Asked Questions (FAQs)
Q1: What is the difference between the standard Simmons-Smith condition and the Furukawa modification? A1: The original Simmons-Smith protocol uses a zinc-copper couple with diiodomethane. The Furukawa modification, which employs diethylzinc (Et₂Zn) instead of the Zn-Cu couple, is often preferred for its higher reactivity and better reproducibility, especially with less nucleophilic or electron-deficient alkenes.[1][2]
Q2: How does the solvent choice impact the Simmons-Smith reaction? A2: The rate of the Simmons-Smith reaction is highly dependent on the solvent.[2] The reaction is fastest in non-polar, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Ethereal solvents can coordinate to the zinc carbenoid, reducing its electrophilicity and slowing the reaction rate.[2]
Q3: Is the Simmons-Smith reaction stereospecific? A3: Yes, the reaction is stereospecific. The cyclopropanation occurs in a concerted fashion, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[1][3] For example, a cis-alkene will yield a cis-substituted cyclopropane.
Troubleshooting Guide: Low or No Product Yield
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate or proceeds very slowly. | Inactive Zinc-Copper Couple: The zinc surface may be oxidized or improperly activated. | Action: Activate the zinc dust by washing with dilute HCl, followed by water, ethanol, and ether, then dry thoroughly under vacuum. The Zn-Cu couple should be a fine, dark powder. |
| Poor Quality Reagents: Diiodomethane can decompose over time. Diethylzinc is extremely reactive with air and moisture. | Action: Use freshly distilled diiodomethane. Ensure diethylzinc is handled under a strict inert atmosphere (argon or nitrogen).[1] | |
| Low conversion of starting alkene. | Insufficient Reagent: The zinc carbenoid can be consumed by side reactions or moisture. | Action: Use a larger excess of the diiodomethane and diethylzinc (typically 2-3 equivalents of each relative to the alkene).[1] |
| Low Substrate Reactivity: Electron-deficient alkenes are less nucleophilic and react more slowly. | Action: Switch to the more reactive Furukawa (Et₂Zn/CH₂I₂) or Shi (Et₂Zn/CF₃COOH/CH₂I₂) conditions. For highly electron-poor alkenes, adding a catalytic amount of diethylzinc (10 mol%) to the standard Zn/Cu couple reaction can improve yields.[1][4] | |
| Formation of significant byproducts. | Side reactions of the carbenoid: The carbenoid can insert into C-H bonds or form polymethylene. | Action: Maintain a low reaction temperature (0 °C to room temperature) to minimize side reactions. Add the alkene substrate before the formation of the carbenoid is complete. |
| Presence of Water: Moisture will rapidly quench the organozinc reagents. | Action: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere. |
Quantitative Data: Effect of Alkene Substitution on Yield
The following table provides representative yields for the Simmons-Smith reaction (using diiodomethane) with various alkene substrates, illustrating the impact of electronic effects.
| Alkene Substrate | Reaction Conditions | Product Yield (%) | Reference |
| (Z)-3-Hexenol | Et₂Zn, CH₂I₂, DCM, 0 °C to rt | 95% | [2] |
| 1-Dodecene | Et₂Zn, CH₂I₂, Hexane, 50 °C | 88% | [2] |
| Divinylcyclopropane | Et₂Zn, CH₂I₂, DCM, 0 °C | 32% (mono-adduct) | [2] |
| para-Trifluoromethylstyrene | Zn/Cu, CH₂I₂, DCE, Flow reactor | 16% | [4] |
| para-Trifluoromethylstyrene | Zn/Cu, CH₂I₂, Et₂Zn (10 mol%), DCE, Flow | 68% | [4] |
Experimental Protocol: Cyclopropanation of Crotonaldehyde (Furukawa Modification)
This protocol details the synthesis of 2-methylcyclopropane-1-carbaldehyde.
-
Preparation: Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of dry nitrogen.
-
Solvent Addition: Add 20 mL of anhydrous dichloromethane (DCM) to the flask via syringe.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. To the stirred solvent, add diiodomethane (2.5 equivalents).
-
Carbenoid Formation: Slowly add a 1.0 M solution of diethylzinc in hexanes (2.2 equivalents) dropwise to the DCM/diiodomethane mixture. A white precipitate may form. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Slowly add a solution of freshly distilled crotonaldehyde (1.0 equivalent) in 5 mL of anhydrous DCM to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Diagram: Simmons-Smith Troubleshooting Workflow
References
Technical Support Center: Electric Field-Mediated Cyclocarbon Formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the influence of electric fields on cyclocarbon formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of the electric field in on-surface cyclocarbon synthesis?
A1: In the context of on-surface synthesis, the electric field is primarily generated by the tip of a scanning tunneling microscope (STM).[1][2] By applying a voltage bias between the STM tip and the conductive substrate, a highly localized and strong electric field is created, which can be used to induce and control chemical reactions of precursor molecules adsorbed on the surface.[2]
Q2: How does the electric field influence the formation of cyclocarbons?
A2: The external electric field primarily facilitates the formation of cyclocarbons by lowering the energy barriers for the dissociation of bonds in the precursor molecules.[1][3] For instance, in the synthesis of cyclo[4]carbon (C18) from precursors like C18Br6 or C18(CO)6, the electric field assists in the cleavage of the carbon-bromine (C-Br) or carbon-carbonyl (C-CO) bonds, a crucial step in forming the final cyclocarbon ring structure.[1]
Q3: Does the choice of precursor molecule matter for the reaction yield under an electric field?
A3: Yes, the choice of precursor is critical. Different precursors exhibit varying sensitivities to both the applied electric field and electron tunneling effects from the STM tip.[1] For example, the synthesis of C18 from a C18Br6 precursor has been reported to have a significantly higher yield (around 64%) compared to using a cyclocarbon oxide precursor like C24O6 (around 13%).[5] This difference is attributed to the electric field more effectively lowering the dissociation barrier of the C-Br bond.[1]
Q4: What are the typical experimental conditions required for these experiments?
A4: These experiments are typically conducted under ultra-high vacuum (UHV) to prevent contamination and at cryogenic temperatures (around 5 K) to immobilize the molecules on the surface.[2][5] An inert substrate, such as a bilayer of sodium chloride (NaCl) on a metallic surface like Cu(111), is often used to electronically decouple the precursor molecules from the conductive substrate, allowing for controlled on-surface reactions.[2][5]
Q5: Can the electric field affect the properties of the formed cyclocarbon?
A5: Yes, theoretical studies have shown that an external electric field can influence the geometric and electronic properties of the formed cyclocarbon.[6][7] An electric field can induce a change in the shape of the cyclocarbon ring, alter the bond lengths, reduce the HOMO-LUMO gap, and affect its spectroscopic properties.[6][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no cyclocarbon yield | Insufficient electric field strength. | Gradually increase the bias voltage on the STM tip to enhance the electric field. Be cautious of excessively high voltages which can cause damage to the molecule or the tip. |
| Inappropriate precursor molecule. | Consider using a precursor known to have a higher yield under electric field induction, such as C18Br6 for C18 synthesis.[5] | |
| Reactive substrate. | Ensure the use of an inert substrate, like a NaCl bilayer, to prevent unwanted reactions between the precursor/cyclocarbon and the underlying surface.[2] | |
| Uncontrolled movement or distortion of molecules | Tip-sample distance is too small. | Increase the tip-sample separation to minimize mechanical interactions.[9] |
| Inappropriate tunneling current. | Adjust the tunneling current setpoint. A lower current (larger tip-sample distance) is often used for manipulation.[2] | |
| Difficulty in characterizing the final product | High mobility of the formed cyclocarbon on the surface. | The dissociated leaving groups (e.g., Br atoms) can help to immobilize the cyclocarbon for easier imaging.[5] |
| Tip artifacts or changes in the tip apex. | Gently condition the STM tip on a clean area of the substrate. If necessary, use a new tip. | |
| Inconsistent reaction outcomes | Instability in the STM setup. | Verify the stability of the STM system, including temperature and vibration isolation. |
| Variations in the precursor adsorption site. | Ensure consistent deposition and annealing procedures to promote uniform adsorption of the precursor molecules. |
Quantitative Data Summary
The following table summarizes the quantitative effects of an external electric field on the formation of cyclo[4]carbon from different precursors.
| Parameter | Precursor | Condition | Value | Reference |
| Dissociation Energy Barrier | C18Br6 | No external field | ~2.3 eV | [1] |
| C18Br6 | 0.5 eV applied field | ~2.20 eV | [1] | |
| C18(CO)6 | No external field | ~2.3 eV | [1] | |
| C18(CO)6 | 0.5 eV applied field | ~2.1 eV | [1] | |
| Reaction Yield | C18Br6 | On-surface synthesis | 64% | [5] |
| C24O6 | On-surface synthesis | 13% | [5] |
Experimental Protocols
On-Surface Synthesis of Cyclo[4]carbon via Debromination of C18Br6
This protocol is based on the methodology described in the literature.[5]
-
Substrate Preparation:
-
A Cu(111) single crystal is cleaned in an ultra-high vacuum (UHV) chamber by cycles of argon ion sputtering and annealing.
-
A bilayer of NaCl is grown on the clean Cu(111) surface by thermal evaporation of NaCl from a Knudsen cell while the substrate is held at room temperature, followed by annealing.
-
-
Precursor Deposition:
-
The C18Br6 precursor is thermally sublimed from a Knudsen cell onto the cold (≈ 5 K) NaCl/Cu(111) substrate.
-
The deposition is controlled to achieve a sub-monolayer coverage of well-dispersed molecules.
-
-
Cyclocarbon Formation via Atomic Manipulation:
-
A low-temperature STM/AFM is used for both manipulation and imaging.
-
The STM tip is positioned over an individual C18Br6 molecule.
-
Voltage pulses are applied to the STM tip to induce the dehalogenation reaction. The optimal voltage and current parameters should be determined empirically, but voltages around +3 V at low currents (< 1 pA) have been reported to be effective for similar decarbonylation reactions.[2]
-
The process is repeated to remove all six bromine atoms.
-
-
Characterization:
-
High-resolution AFM with a CO-functionalized tip is used to image the resulting C18 molecule and confirm its polyynic structure.
-
STM can be used to probe the electronic properties of the formed cyclocarbon.
-
Visualizations
Caption: Experimental workflow for on-surface synthesis of cyclocarbons.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. This compound Formation from C18Br6 and C18(CO)6 Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ultrastrong Regulation Effect of the Electric Field on the All-Carboatomic Ring this compound* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How does an external electric field in the normal-direction affect the this compound molecule?—a DFT study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming High Strain Energy in Cyclo[n]carbon Rings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclo[n]carbon rings. The content addresses common experimental challenges and provides detailed protocols for the synthesis and characterization of these highly strained molecules.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and characterization of cyclo[n]carbons.
| Question | Answer |
| Issue: Precursor molecules are unstable and decompose upon sublimation for on-surface synthesis. | This is a common issue, particularly with larger or more complex cyclocarbon precursors. To mitigate this, ensure that the sublimation is performed at the lowest possible temperature that still allows for a reasonable deposition rate. It is also crucial to maintain a high vacuum during the process to prevent premature reactions. Consider using a precursor with more robust protecting groups that can withstand the sublimation process. For particularly sensitive precursors, a cooled evaporator or a Knudsen cell can provide better control over the sublimation rate and temperature. |
| Issue: Low yield of cyclo[n]carbon formation after tip-induced dehalogenation/decarbonylation. | The yield of on-surface synthesis can be influenced by several factors. The voltage pulses used for manipulation need to be carefully calibrated; voltages that are too high can lead to fragmentation of the molecule, while voltages that are too low will not induce the desired reaction. The choice of substrate is also critical; a bilayer of NaCl on a Cu(111) surface has been shown to be effective at decoupling the molecules from the metallic substrate, which can improve reaction yields.[1][2][3] The cleanliness of the substrate and the quality of the vacuum are also paramount to prevent contamination and side reactions. |
| Issue: Cyclo[n]carbon products are highly mobile on the surface, making AFM/STM imaging difficult. | The high mobility of cyclocarbons on inert surfaces like NaCl is a known challenge.[4] To address this, experiments should be conducted at cryogenic temperatures (e.g., 5 K) to reduce thermal diffusion.[1][2][3] Additionally, dissociated protecting groups (e.g., Br or CO molecules) can sometimes act as "atomic fences" to trap the cyclocarbon molecules, allowing for stable imaging.[3][4] In some cases, carefully manipulating the AFM/STM tip to gently push the molecule against a surface defect or another molecule can also help to immobilize it. |
| Issue: Difficulty in distinguishing between polyynic and cumulenic structures in AFM images. | While high-resolution AFM with a CO-functionalized tip can resolve individual bonds, interpreting the images can still be challenging.[3] It is essential to compare experimental images with simulated AFM images for different theoretical geometries (e.g., D9h polyyne vs. D18h cumulene for cyclo[5]carbon).[3] Acquiring images at different tip-sample distances can also provide additional information, as the contrast of single and triple bonds can change with height.[3] Ultimately, a combination of experimental data and theoretical calculations is necessary for unambiguous structural assignment. |
| Issue: The synthesized cyclo[n]carbon rings are highly reactive and unstable in the condensed phase. | The inherent high strain energy of cyclo[n]carbons makes them intrinsically reactive. For applications requiring stability in solution or at room temperature, two main strategies have been explored: increasing the ring size and mechanical stabilization. Larger rings, such as cyclocarbon, have lower strain energy and are inherently more stable.[6] Mechanical stabilization through the formation of acatenane (a rotaxane with the cyclocarbon threaded through three other macrocycles) has been shown to protect the cyclo[7]carbon ring and allow for its study in solution at room temperature.[6] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary cause of the high strain energy in cyclo[n]carbon rings? | The high strain energy in cyclo[n]carbons arises primarily from angle strain. The sp-hybridized carbon atoms in a linear chain prefer a bond angle of 180°. Forcing these atoms into a cyclic structure results in significant deviation from this ideal angle, leading to high strain energy.[8][9] This is particularly pronounced in smaller rings. |
| How does the ring size (n) affect the stability and properties of cyclo[n]carbons? | The ring size has a significant impact on the stability and electronic properties of cyclo[n]carbons. Smaller rings have higher strain energy and are generally less stable.[10] The electronic structure and aromaticity also depend on 'n'. According to Hückel's rule, cyclo[n]carbons with n = 4k + 2 π-electrons are considered aromatic and are generally more stable than those with n = 4k π-electrons, which are anti-aromatic.[11] For example, cyclo[5]carbon (n=18, 4k+2 with k=4) is aromatic, while cyclo[8]carbon (n=16, 4k with k=4) is anti-aromatic.[11][8] |
| What are the most common precursors for on-surface synthesis of cyclo[n]carbons? | Common precursors are cyclocarbon oxides (e.g., C24O6 for the synthesis of C18) and halogenated cyclocarbon precursors (e.g., C18Br6 for the synthesis of C18).[1][2][3][12] These precursors have protecting groups (CO or halogens) that can be selectively removed using voltage pulses from an STM/AFM tip.[1][2][3][12] |
| What is the role of the NaCl substrate in the on-surface synthesis of cyclo[n]carbons? | The bilayer of NaCl on a Cu(111) surface acts as an insulating layer that electronically decouples the precursor and product molecules from the metallic substrate.[1][2][3] This is crucial for preventing unwanted reactions with the substrate and for enabling the precise manipulation and characterization of the molecules with STM and AFM. |
| Can cyclo[n]carbons be synthesized and stabilized in solution? | While the synthesis of small, highly strained cyclo[n]carbons in solution is extremely challenging due to their high reactivity, recent advances have shown that larger, less strained rings can be stabilized. The successful synthesis and characterization of cyclocarbon in solution at room temperature was achieved by forming acatenane, where the cyclocarbon ring is mechanically protected by three interlocked macrocycles.[6] |
Quantitative Data
Table 1: Calculated Strain Energies of Selected Cyclo[n]carbons
| Cyclo[n]carbon | Ring Size (n) | Strain Energy (kcal/mol) | Computational Method |
| Cyclo[13]carbon | 6 | ~130-150 | DFT |
| Cyclo[3]carbon | 10 | ~90-110 | DFT |
| Cyclo[14]carbon | 12 | ~80-100 | DFT |
| Cyclo[4]carbon | 14 | ~70-90 | DFT |
| Cyclo[8]carbon | 16 | ~65-85 | DFT |
| Cyclo[5]carbon | 18 | 72 | DFT |
| Cyclocarbon | 20 | ~60-80 | DFT |
| Cyclo[7]carbon | 48 | Significantly lower | DFT |
Note: The strain energies of cyclo[n]carbons are typically determined through computational methods, and the exact values can vary depending on the level of theory and basis set used. The values presented here are approximate and intended for comparative purposes.
Experimental Protocols
Protocol 1: On-Surface Synthesis of Cyclo[5]carbon from C18Br6 Precursor
Materials:
-
C18Br6 precursor
-
Single-crystal Cu(111) substrate
-
High-purity NaCl
-
Low-temperature scanning tunneling microscope (STM) and atomic force microscope (AFM) system (e.g., operating at 5 K)
-
CO gas for tip functionalization
Procedure:
-
Substrate Preparation:
-
Clean the Cu(111) single crystal by cycles of Ar+ sputtering and annealing to obtain a clean, flat surface.
-
Deposit a bilayer of NaCl onto the clean Cu(111) surface by thermal evaporation of NaCl in ultra-high vacuum (UHV).
-
-
Precursor Deposition:
-
Thermally sublime the C18Br6 precursor onto the NaCl/Cu(111) substrate held at a low temperature (e.g., 5 K). The sublimation temperature should be carefully controlled to achieve a sub-monolayer coverage of isolated molecules.
-
-
STM/AFM Tip Functionalization:
-
Functionalize the AFM tip by picking up a single CO molecule from the surface. This enhances the resolution for imaging chemical bonds.
-
-
On-Surface Synthesis by Atomic Manipulation:
-
Locate individual C18Br6 precursor molecules on the NaCl surface using STM.
-
Position the STM/AFM tip over a targeted C18Br6 molecule.
-
Apply voltage pulses (e.g., ~2-3 V) to the molecule to induce the step-wise debromination. The exact voltage and duration of the pulses may need to be optimized.
-
Monitor the reaction progress by acquiring STM/AFM images after each manipulation step.
-
-
Characterization:
-
Once all six bromine atoms have been removed, acquire high-resolution AFM images of the resulting cyclo[5]carbon molecule to confirm its structure.
-
Compare the experimental images with simulated AFM images of different possible isomers (e.g., polyynic vs. cumulenic) to determine the ground-state geometry.
-
Protocol 2: Stabilization of Cyclo[6]carbon as a[8]Catenane
This protocol is a conceptual summary based on reported strategies and would require significant expertise in supramolecular chemistry.
Materials:
-
A suitable precursor for the cyclo[7]carbon ring (e.g., a macrocycle containing protected alkyne units).
-
Three macrocycles designed to interlock with the cyclocarbon precursor.
-
Reagents for the "unmasking" reaction to form the final cyclocarbon ring.
-
Appropriate solvents for all reaction steps.
Procedure:
-
Synthesis of the Cyclocarbon Precursor:
-
Synthesize a large macrocycle that contains the 48 carbon atoms of the final cyclocarbon ring, with the triple bonds protected by suitable masking groups.
-
-
Formation of the[11]Catenane Precursor:
-
In a carefully designed "threading" reaction, interlock the three smaller macrocycles with the larger cyclocarbon precursor. This step relies on non-covalent interactions to template the formation of the interlocked structure.
-
-
"Unmasking" to Form the Cyclo[7]carbon:
-
Purification and Characterization:
-
Purify the resulting cyclocarboncatenane using techniques such as chromatography.
-
Characterize the final product using a suite of analytical techniques, including mass spectrometry, NMR spectroscopy (1H and 13C), and UV-visible spectroscopy, to confirm its structure and stability.
-
Visualizations
Caption: Experimental workflow for the on-surface synthesis and characterization of cyclo[n]carbons.
Caption: Factors influencing the stability of cyclo[n]carbon rings.
References
- 1. Synthesis of Cyclo[18]carbon via Debromination of C18Br6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. On-surface synthesis and characterization of anti-aromatic cyclo[12]carbon and cyclo[20]carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hla.chem.ox.ac.uk [hla.chem.ox.ac.uk]
- 7. Making and Imaging Cyclocarbon - IBM Research [research.ibm.com]
- 8. researchgate.net [researchgate.net]
- 9. Ring strain - Wikipedia [en.wikipedia.org]
- 10. xuweilab.tongji.edu.cn [xuweilab.tongji.edu.cn]
- 11. Resolving the first anti-aromatic carbon allotrope - IBM Research [research.ibm.com]
- 12. On-surface synthesis of anti-aromatic cyclo[12]carbon and aromatic cyclo[6]carbon | Semantic Scholar [semanticscholar.org]
- 13. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 14. BJOC - Cyclodextrin-based rotaxanes for polymer materials: challenge on simultaneous realization of inexpensive production and defined structures [beilstein-journals.org]
Technical Support Center: Condensed-Phase Characterization of Cyclocarbons
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the condensed-phase characterization of cyclocarbons.
Frequently Asked Questions (FAQs)
Q1: Why are cyclocarbons so difficult to characterize in the condensed phase?
A1: The primary challenge in characterizing cyclocarbons in the condensed phase is their exceptionally high reactivity.[1] These all-carbon ring structures are prone to unwanted reactions and polymerization under ambient conditions. To mitigate this, characterization is typically performed under ultra-high vacuum (UHV) and at cryogenic temperatures (around 5 Kelvin).[2] This necessitates specialized equipment and in-situ synthesis and analysis techniques.
Q2: What is the most common method for synthesizing cyclocarbons for condensed-phase studies?
A2: The dominant method is on-surface synthesis.[3][4] This involves depositing a stable precursor molecule onto an inert substrate, such as a bilayer of sodium chloride (NaCl) on a copper (Cu(111)) crystal.[3] The cyclocarbon is then formed in-situ by tip-induced manipulation using a scanning tunneling microscope (STM) or atomic force microscope (AFM).[5][6] This approach allows for the direct formation and immediate characterization of the highly reactive cyclocarbon in a controlled environment.
Q3: What are the key characterization techniques for on-surface synthesized cyclocarbons?
A3: Scanning Tunneling Microscopy (STM) and non-contact Atomic Force Microscopy (nc-AFM) are the primary tools.[3][4] STM provides information about the electronic structure and can be used to induce the on-surface synthesis.[4] High-resolution nc-AFM, often with a carbon monoxide (CO) functionalized tip, is crucial for resolving the atomic structure and confirming the bonding pattern (polyynic vs. cumulenic) of the cyclocarbon ring.[1]
Q4: How can the mobility of cyclocarbons on the surface be managed during imaging?
A4: The high mobility of cyclocarbons on inert surfaces like NaCl can make stable imaging challenging.[3] One effective strategy is to create an "atomic fence" of dissociated atoms (e.g., chlorine atoms from the precursor) around the cyclocarbon molecule.[4] This confinement hinders diffusion and allows for stable STM and AFM measurements.
Troubleshooting Guides
On-Surface Synthesis and Manipulation
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of cyclocarbon formation | Incomplete precursor dehalogenation/decarbonylation. | - Optimize the voltage pulse parameters (amplitude and duration) applied by the STM/AFM tip. - Ensure the tip is positioned at the optimal distance from the precursor molecule. |
| Precursor instability or decomposition during sublimation. | - Use a low sublimation temperature to minimize thermal decomposition. - Ensure a high vacuum environment to prevent contamination. | |
| Uncontrolled polymerization or side reactions | High surface coverage of precursors. | - Deposit a sub-monolayer of the precursor to ensure individual molecules are well-separated on the surface. |
| Reactive substrate. | - Use an inert substrate like a bilayer of NaCl on Cu(111) to minimize molecule-substrate interactions. |
STM and AFM Characterization
| Issue | Possible Cause | Troubleshooting Steps |
| Poor resolution in AFM images | Tip contamination or damage. | - Gently "dip" the tip into the clean NaCl substrate to functionalize it with a single CO molecule for enhanced resolution. - If the tip is damaged, it may need to be carefully reshaped or replaced. |
| Molecular dragging or instability. | - Lower the scanning speed. - Use a larger scanning area to locate more stable molecules. - Create an "atomic fence" to confine the molecule.[4] | |
| Difficulty in determining the electronic properties with STS | High mobility of the cyclocarbon. | - As with imaging, confine the molecule using an atomic fence to enable stable scanning tunneling spectroscopy (STS) measurements.[4] |
| Tip state instability. | - Ensure a stable and well-defined tip apex. In-situ tip preparation by gentle indentation into the substrate can sometimes improve stability. |
Vibrational Spectroscopy
| Issue | Possible Cause | Troubleshooting Steps |
| No detectable Raman or IR signal | Extremely low number of molecules on the surface. | - Standard Raman and IR spectroscopy are generally not sensitive enough for on-surface synthesized cyclocarbons. |
| Signal is overwhelmed by background noise. | - Consider advanced, surface-sensitive techniques. | |
| Need for vibrational characterization | To complement STM/AFM data with chemical bonding information. | - Tip-Enhanced Raman Spectroscopy (TERS): This technique combines the chemical sensitivity of Raman spectroscopy with the high spatial resolution of AFM, providing vibrational spectra from single molecules.[2][7][8] - Matrix Isolation Spectroscopy: Co-deposit the cyclocarbon precursor with a large excess of an inert gas (e.g., argon) onto a cold window. After in-situ formation (e.g., by photolysis), IR or Raman spectra of the isolated cyclocarbons can be measured.[9][10][11][12] |
Quantitative Data Summary
The following table summarizes key quantitative data reported in the condensed-phase characterization of cyclocarbons.
| Cyclocarbon | Synthesis Method | Substrate | Characterization Technique | Key Finding | Value |
| C18 | Tip-induced debromination of C18Br6 | NaCl/Cu(111) | STM/AFM | Synthesis Yield | ~64% |
| C20 | Tip-induced dehalogenation and retro-Bergman ring opening | NaCl/Au(111) | STS | HOMO-LUMO Gap | 3.8 eV[4] |
Experimental Protocols
Protocol 1: On-Surface Synthesis and STM/AFM Characterization of Cyclo[14]carbon
-
Substrate Preparation:
-
Prepare a clean Cu(111) single crystal surface by standard cycles of argon ion sputtering and annealing in UHV.
-
Deposit a bilayer of NaCl onto the cold Cu(111) substrate (held at ~5 K) by thermal evaporation of NaCl from a Knudsen cell.
-
-
Precursor Deposition:
-
Thermally sublimate the C24O6 or C18Br6 precursor from a carefully outgassed evaporator onto the cold NaCl/Cu(111) surface.
-
Maintain a low deposition rate to achieve sub-monolayer coverage with well-isolated precursor molecules.
-
-
Tip Preparation:
-
Use a metallic STM/AFM tip (e.g., Tungsten).
-
For high-resolution AFM, functionalize the tip by picking up a single CO molecule from the surface. This is typically done by positioning the tip over an adsorbed CO molecule and applying a gentle voltage pulse or by slightly lowering the tip.
-
-
On-Surface Synthesis:
-
Locate an isolated precursor molecule using STM imaging.
-
Position the STM/AFM tip over a specific part of the precursor molecule.
-
Apply a series of voltage pulses (e.g., ~2-3 V) to induce the step-wise removal of CO or Br groups. Monitor the transformation with intermittent STM/AFM scans.
-
-
Characterization:
-
STM Imaging: Acquire constant-current STM images to visualize the precursor, intermediates, and the final cyclocarbon product.
-
nc-AFM Imaging: Use a CO-functionalized tip to obtain high-resolution images of the cyclocarbon's atomic structure to confirm its polyynic nature.
-
Scanning Tunneling Spectroscopy (STS): With the tip positioned over the center of the cyclocarbon, measure the differential conductance (dI/dV) as a function of the bias voltage to probe its electronic density of states.
-
Visualizations
Caption: Experimental workflow for on-surface synthesis and characterization of cyclocarbons.
Caption: Logical relationship between key challenges and solutions in cyclocarbon characterization.
References
- 1. On-surface synthesis of aromatic cyclo[10]carbon and cyclo[14]carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Single-Molecule Chemistry with Surface- and Tip-Enhanced Raman Spectroscopy. | Semantic Scholar [semanticscholar.org]
- 3. On-surface synthesis and characterization of anti-aromatic cyclo[12]carbon and cyclo[20]carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. DSpace [kb.osu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Infrared Spectroscopy of Matrix-Isolated Neutral and Ionized Anthracoronene in Argon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Cyclocarbon Structure: A Comparative Analysis of Polyynic and Cumulenic Forms
The precise atomic arrangement of cyclocarbons, molecular rings composed solely of carbon atoms, has been a subject of intense scientific debate. The central question revolves around two competing bonding patterns: a polyynic structure with alternating single and triple bonds, and a cumulenic structure characterized by consecutive double bonds. This guide provides a comprehensive comparison of these two forms, supported by experimental data and theoretical models, to offer researchers, scientists, and drug development professionals a clear understanding of the current consensus.
The Structural Debate: Polyynic vs. Cumulenic
The controversy over the structure of cyclocarbons, particularly the well-studied cyclo[1]carbon (C18), stems from conflicting theoretical predictions.[2][3] Different computational methods have historically favored one structure over the other. Most Density Functional Theory (DFT) and Møller-Plesset perturbation theory calculations predicted a cumulenic geometry as the most stable, whereas Hartree-Fock and high-level coupled-cluster methods suggested a polyynic ground state.[2][3]
The key distinctions between the two proposed structures for C18 are summarized below:
| Feature | Polyynic Structure (D9h or C9h symmetry) | Cumulenic Structure (D18h symmetry) |
| Bonding | Alternating single and triple bonds (–C≡C–) | Consecutive double bonds (=C=C=) |
| Bond Lengths | Two distinct, alternating bond lengths | Uniform bond lengths |
| Symmetry | 9-fold rotational symmetry | 18-fold rotational symmetry |
Experimental Verdict: High-Resolution Imaging of Cyclo[1]carbon
Recent breakthroughs in on-surface synthesis and high-resolution atomic force microscopy (AFM) have provided definitive experimental evidence to resolve this long-standing debate for C18.[3][4][5] By generating C18 molecules on an inert sodium chloride (NaCl) bilayer on a copper substrate, researchers were able to directly visualize the molecule's atomic structure.
The experimental AFM images of C18 revealed a clear 9-fold symmetry, with alternating brighter and dimmer regions along the carbon ring.[4][5] This observation is consistent with the polyynic model, where the brighter lobes in the AFM images correspond to the electron-rich triple bonds.[3] In contrast, a cumulenic structure with its uniform bond lengths would be expected to show an 18-fold symmetry, which was not observed.[3]
Quantitative Data from Theoretical Models
While experimental imaging has been pivotal, theoretical calculations provide the precise bond lengths and angles that define the competing structures. The following table summarizes these theoretical values for the four primary model geometries of C18 considered in recent studies.[4][5]
| Structure | Symmetry | Bond Length 1 (d1) | Bond Length 2 (d2) | Bond Angle 1 (θ1) | Bond Angle 2 (θ2) |
| Cumulene | D18h | 1.30 Å | 1.30 Å | 160° | 160° |
| Cumulene | D9h | 1.30 Å | 1.30 Å | 157.2° | 162.9° |
| Polyyne | D9h | 1.38 Å | 1.24 Å | 160° | 160° |
| Polyyne | C9h | 1.38 Å | 1.24 Å | 156.7° | 163.3° |
The polyynic structures (in bold) are consistent with experimental AFM observations.
Experimental Protocols
The conclusive experimental work relied on a sophisticated combination of on-surface synthesis and advanced microscopy techniques.
On-Surface Synthesis of Cyclo[1]carbon
-
Precursor Deposition: A precursor molecule, either a cyclocarbon oxide (C24O6) or a brominated cyclocarbon (C18Br6), is sublimed onto a cold (≈ 5 K) Cu(111) surface partially covered with a bilayer of NaCl.[4][6] The NaCl layer serves to electronically decouple the highly reactive cyclocarbon from the metallic substrate.
-
Generation of C18: The C18 ring is formed by applying voltage pulses from the tip of a scanning tunneling microscope (STM) or through atomic manipulation.[4][7] In the case of C24O6, this process induces the sequential removal of carbon monoxide (CO) molecules.[6] For C18Br6, the voltage pulses lead to the cleavage of the carbon-bromine bonds.[4][5]
High-Resolution Atomic Force Microscopy (AFM) Imaging
-
CO-functionalized Tip: To achieve sub-molecular resolution, the AFM tip is functionalized with a single carbon monoxide (CO) molecule.[4][5] This sharp and well-defined tip enhances the imaging contrast.
-
Image Acquisition: The AFM is operated in a non-contact mode at low temperatures (≈ 5 K). Images are recorded at various tip-sample distances to obtain detailed structural information.[4]
-
Image Analysis: The experimental AFM images are then compared with simulated images generated from the coordinates of the theoretically proposed structures. This comparison allows for the definitive assignment of the molecular structure.
Logical and Experimental Workflow
The following diagrams illustrate the logical progression of the debate and the experimental workflow that led to its resolution.
References
- 1. IR Spectrum: Cycloalkanes [quimicaorganica.org]
- 2. researchgate.net [researchgate.net]
- 3. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 4. Synthesis of Cyclo[18]carbon via Debromination of C18Br6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclocarbon: The First Cyclic Carbon Allotrope - Chemistry Hall [chemistryhall.com]
- 7. Resolving the first anti-aromatic carbon allotrope - IBM Research [research.ibm.com]
The Elusive Cyclocarbons: An Experimental Verdict on a Novel Carbon Allotrope
For decades, the existence of cyclocarbons, molecular rings of pure carbon, remained a theoretical postulate. Recent breakthroughs in on-surface synthesis and advanced microscopy have finally provided concrete experimental validation, resolving long-standing debates about their structure and properties. This guide compares the experimentally determined characteristics of various cyclocarbons with their theoretically predicted alternatives, offering a comprehensive overview for researchers, scientists, and drug development professionals.
The primary challenge in studying cyclocarbons lies in their high reactivity, making their isolation and characterization under normal conditions extremely difficult.[1][2] The game-changing approach has been the on-surface synthesis on inert substrates, such as a bilayer of sodium chloride on a copper surface (NaCl/Cu(111)), at cryogenic temperatures (around 5 Kelvin).[2][3][4] This method provides a stable environment to generate and investigate these elusive molecules.
A Tale of Two Structures: Polyynic vs. Cumulenic
A central question in cyclocarbon research has been the nature of the carbon-carbon bonds. Theoretical calculations have proposed two main possibilities: a cumulenic structure with consecutive double bonds or a polyynic structure with alternating single and triple bonds.[5][6]
High-resolution atomic force microscopy (AFM) has been instrumental in settling this debate. For the widely studied cyclo[7]carbon (C18), AFM images have unambiguously revealed a polyynic structure, characterized by nine-fold symmetry corresponding to the alternating bond lengths.[1][3] This experimental observation has been crucial in validating theoretical models that predicted the polyynic form to be more stable.[5] Similarly, the polyynic structures of anti-aromatic cyclo[8]carbon and cyclo[9]carbon have also been confirmed using bond-resolved AFM.[10][11]
Comparative Analysis of Experimentally Validated Cyclocarbons
The on-surface synthesis technique has enabled the generation and characterization of a series of cyclocarbons. The table below summarizes the key experimental findings for different cyclocarbon species and compares them with alternative carbon allotropes where applicable.
| Cyclocarbon | Method of Generation | Substrate | Characterization Technique | Key Experimental Findings | Theoretical Prediction Comparison |
| Cyclo[7]carbon (C18) | Tip-induced decarbonylation of C24O6; Tip-induced debromination of C18Br6 | NaCl/Cu(111) | High-Resolution Atomic Force Microscopy (AFM), Scanning Tunneling Microscopy (STM) | Confirmed polyynic structure with alternating single and triple bonds.[1][3] | Validates theoretical models predicting the polyynic structure to be more stable than the cumulenic form.[5] |
| Cyclo[8]carbon (C12) | On-surface retro-Bergman ring-opening of a halogenated precursor | NaCl | Bond-resolved Atomic Force Microscopy (AFM) | Unambiguously revealed a polyynic structure.[10][11] | Consistent with theoretical predictions for smaller, anti-aromatic cyclocarbons.[12] |
| Cyclo[9]carbon (C20) | On-surface retro-Bergman ring-opening of a halogenated precursor | NaCl/Au(111) | Bond-resolved Atomic Force Microscopy (AFM), Scanning Tunneling Spectroscopy (STS) | Confirmed polyynic structure; Measured a transport gap of 3.8 eV.[11][13] | The measured bandgap provides a benchmark for theoretical calculations of electronic properties.[13] |
| Cyclo[5]carbon & Cyclo[14]carbon | On-surface synthesis | NaCl | Atomic Force Microscopy (AFM) | Visualized cumulenic structures at 4.7 Kelvin.[15] | Demonstrates that both polyynic and cumulenic structures can exist depending on the ring size.[12][16] |
| Cyclo[6]carbon | On-surface synthesis | NaCl | Not specified in detail | Generation of C16 has been reported.[13] | Further characterization is needed to compare with theoretical predictions of its anti-aromatic nature.[6] |
Experimental Protocols: A Glimpse into the Nanoscale Laboratory
The successful validation of cyclocarbon structures hinges on meticulous experimental procedures conducted in ultra-high vacuum and at cryogenic temperatures.
On-Surface Synthesis via Precursor Manipulation
-
Substrate Preparation: A pristine single-crystal surface, typically Cu(111) or Au(111), is cleaned in ultra-high vacuum. A bilayer of NaCl is then deposited to create an insulating and inert surface, preventing unwanted reactions between the cyclocarbon and the metallic substrate.[4]
-
Precursor Deposition: A precursor molecule, such as C24O6 for C18 or a halogenated hydrocarbon for C12 and C20, is sublimated onto the prepared NaCl surface.[10][14]
-
Tip-Induced Reaction: A sharp metallic tip of an STM/AFM is positioned over a precursor molecule. By applying voltage pulses, specific bonds within the precursor are broken.[4] For C24O6, this involves the sequential removal of carbon monoxide (CO) molecules.[2][14] For halogenated precursors, it involves dehalogenation.[3] This process is precisely controlled and monitored.
-
Characterization: The same tip is then used to image the resulting molecule with sub-atomic resolution using non-contact AFM, which allows for the direct visualization of the bond structure.[3] Scanning tunneling spectroscopy can be employed to probe the electronic properties, such as the bandgap.[11][13]
The following diagram illustrates the general workflow for the on-surface synthesis and characterization of cyclocarbons.
Logical Relationship: From Theoretical Prediction to Experimental Validation
The journey to validate the structure of cyclocarbons exemplifies the synergy between theoretical chemistry and experimental physics.
Conclusion
The experimental validation of cyclocarbon structures marks a significant milestone in carbon chemistry. The development of on-surface synthesis techniques coupled with high-resolution imaging has not only confirmed the existence of these novel allotropes but has also provided invaluable data on their atomic-scale structure and electronic properties. This foundation of experimental evidence is crucial for guiding future research into the potential applications of cyclocarbons in molecular electronics, materials science, and beyond. The continued exploration of different cyclocarbon species and their derivatives promises to uncover even more exciting fundamental science and technological possibilities.
References
- 1. sciencenews.org [sciencenews.org]
- 2. [1908.05904] An sp-hybridized molecular carbon allotrope, cyclo[18]carbon [arxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. From this compound to the Novel Nanostructures—Theoretical Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The (Anti)aromatic Properties of Cyclo[n]Carbons: Myth or Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The optical response of aromatic cyclocarbons - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. On-surface synthesis and characterization of anti-aromatic cyclo[12]carbon and cyclo[20]carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iqcc.udg.edu [iqcc.udg.edu]
- 13. researchgate.net [researchgate.net]
- 14. Cyclocarbon: The First Cyclic Carbon Allotrope - Chemistry Hall [chemistryhall.com]
- 15. researchgate.net [researchgate.net]
- 16. Generation and Characterization of Cyclocarbons for DPG Spring Meeting 2024 - IBM Research [research.ibm.com]
comparative analysis of cyclocarbon with other carbon allotropes
A Comparative Analysis of Cyclocarbon with Other Carbon Allotropes: A Guide for Researchers
The recent successful synthesis and characterization of cyclocarbons, a novel class of carbon allotropes, have opened up new avenues in materials science and nanotechnology.[1][2] Composed of a ring of sp-hybridized carbon atoms, these molecules exhibit unique electronic and mechanical properties that distinguish them from well-established allotropes like diamond, graphene, and fullerenes.[3] This guide provides a comprehensive comparative analysis of cyclocarbons with these other carbon allotropes, focusing on their structural, electronic, and mechanical properties, as well as their potential applications, particularly in the biomedical field.
A Quantitative Comparison of Carbon Allotrope Properties
The distinct bonding and structural arrangements of carbon allotropes give rise to a wide range of physical and chemical properties. The following table summarizes key quantitative data for cyclocarbon, diamond, graphene, and fullerene (C60), providing a basis for direct comparison. It is important to note that much of the data for cyclocarbons are derived from theoretical calculations due to their recent discovery and inherent instability under ambient conditions.
| Property | Cyclocarbon (cyclo[4]carbon) | Diamond | Graphene (single layer) | Fullerene (C60) |
| Hybridization | sp | sp³ | sp² | sp² (with some sp²·²⁸ character) |
| Structure | 2D molecular ring | 3D tetrahedral network | 2D honeycomb lattice | 0D spherical molecule (truncated icosahedron) |
| C-C Bond Length(s) (Å) | ~1.23 (triple), ~1.35 (single) (polyynic)[1] | 1.54[5] | 1.42[5] | ~1.40 (6-6 ring fusion), ~1.46 (6-5 ring fusion) |
| Bond Energy (eV/atom) | Theoretically less stable than other allotropes | ~7.36 (most stable at high pressure) | ~7.32 (most stable at STP)[6] | ~7.0 |
| Young's Modulus (TPa) | ~0.11 (theoretically predicted for C18)[3][7] | ~1.2[3] | ~1.0[3] | ~0.8 |
| Hardness (Mohs scale) | Not determined (expected to be low) | 10[8] | Not applicable (flexible sheet) | Not applicable (molecular solid) |
| Electrical Conductivity | Semiconductor (theoretically predicted)[2] | Insulator[5] | Excellent conductor (zero-gap semiconductor)[5] | Semiconductor |
| Thermal Conductivity (W/mK) | Not determined | >2000[9] | >3000[9] | ~0.4 |
| Electron Affinity (eV) | ~2.49 (for C16) to ~3.01 (for C30) (theoretical)[10] | Negative | ~4.5 | ~2.67 |
Experimental Protocols: Synthesis and Characterization
The synthesis and characterization of cyclocarbons are challenging due to their high reactivity.[1] The development of on-surface synthesis techniques under ultra-high vacuum (UHV) and at cryogenic temperatures has been pivotal in isolating and studying these novel molecules.[11]
On-Surface Synthesis of cyclo[4]carbon from C₂₄O₆
This protocol describes the formation of cyclo[4]carbon by inducing the removal of carbon monoxide (CO) molecules from a C₂₄O₆ precursor on a sodium chloride (NaCl) substrate.[4]
1. Substrate Preparation:
- A single-crystal Cu(111) substrate is cleaned in UHV by cycles of argon ion sputtering and annealing.
- A bilayer of NaCl is grown on the clean Cu(111) surface by thermal evaporation of NaCl at room temperature. The substrate is then cooled to approximately 5 K.
2. Precursor Deposition:
- The C₂₄O₆ precursor molecule is thermally sublimed onto the cold NaCl/Cu(111) surface, resulting in a sub-monolayer coverage of isolated molecules.
3. STM-Induced Reaction:
- A scanning tunneling microscope (STM) with a CO-functionalized tip is used to both image the precursor molecules and induce the reaction.
- The STM tip is positioned over an isolated C₂₄O₆ molecule.
- Voltage pulses are applied through the STM tip to induce the sequential removal of CO molecules. This process can be monitored with subsequent STM scans.
4. Formation of cyclo[4]carbon:
- The complete removal of all six CO molecules from the C₂₄O₆ precursor results in the formation of a single cyclo[4]carbon molecule.
Characterization by Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM)
High-resolution imaging of the synthesized cyclocarbons is crucial to confirm their structure.[11]
1. Tip Functionalization:
- The resolution of both STM and AFM can be significantly enhanced by functionalizing the microscope tip. This is typically achieved by picking up a single CO molecule from the NaCl surface by approaching the tip to the molecule and applying a gentle voltage pulse.
2. STM Imaging:
- STM is used to visualize the electronic structure of the molecules on the surface.
- Constant-current mode is typically employed to obtain topographic images of the precursor and the final cyclocarbon product.
3. AFM Imaging:
- Non-contact AFM (nc-AFM) with a qPlus sensor operating in frequency modulation mode is used to resolve the chemical structure of the cyclocarbon.[12]
- Constant-height mode is used to acquire high-resolution images that can distinguish between single and triple bonds in the polyynic structure of cyclo[4]carbon.[11]
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
References
- 1. From this compound to the Novel Nanostructures—Theoretical Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diamond, graphene, graphite, fullerenes and ... cyclocarbon! A new type of carbon observed | Science in Poland [scienceinpoland.pl]
- 3. par.nsf.gov [par.nsf.gov]
- 4. courses.washington.edu [courses.washington.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. The (Anti)aromatic Properties of Cyclo[n]Carbons: Myth or Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Electron Acceptor Properties of Cyclocarbons and Fullerene C60
For Researchers, Scientists, and Drug Development Professionals
The quest for novel electron acceptor materials is a driving force in the advancement of organic electronics, photovoltaics, and even drug delivery systems. Among the myriad of carbon allotropes, cyclocarbons and the buckminsterfullerene C60 have emerged as compelling candidates, each with a unique set of electronic and structural characteristics. This guide provides an objective comparison of their electron acceptor properties, supported by available experimental and computational data, to aid researchers in selecting the optimal molecule for their specific applications.
Quantitative Comparison of Electron Acceptor Properties
The electron acceptor capabilities of a molecule are primarily defined by its electron affinity and reduction potential. The following table summarizes the key quantitative data for cyclocarbons and fullerene C60, offering a direct comparison of their intrinsic abilities to accept electrons.
| Property | Cyclocarbon | Fullerene C60 | Data Source |
| Adiabatic Electron Affinity (AEA) | Increases with ring size: C₁₆: 2.49 eV C₃₀: 3.01 eV | 2.6 - 2.8 eV | Computational[1][2], Experimental[3][4] |
| First Reduction Potential (E¹red) | Not experimentally determined | ~ -0.4 V to -1.0 V (vs. Fc/Fc⁺) | Experimental[5][6][7] |
| Performance in Organic Solar Cells (as acceptor) | Limited experimental data available.[8] | Power Conversion Efficiencies (PCE) up to 18% in organic solar cells.[9][10][11][12] | Experimental |
In-depth Analysis of Electron Acceptor Characteristics
Cyclocarbons:
Recent computational studies have shed light on the intriguing electronic properties of cyclocarbons. Their adiabatic electron affinity (AEA), a measure of the energy released upon gaining an electron, shows a clear trend of increasing with the size of the carbon ring.[2] For instance, the calculated AEA for C₁₆ is 2.49 eV, which grows to 3.01 eV for C₃₀.[2] This suggests that larger cyclocarbons are better electron acceptors. The aromaticity of cyclocarbons also plays a role; upon two-electron reduction, they exhibit increased electron delocalization, which can be a favorable trait for charge transport.[1][2] However, it is crucial to note that much of the current understanding of cyclocarbon electron acceptor properties is derived from theoretical calculations, with experimental validation still in its early stages. Their application in devices like organic solar cells is an emerging area of research with limited published data.[8]
Fullerene C60:
Fullerene C60 is a well-established and widely utilized electron acceptor in the field of organic electronics.[9] Its high electron affinity, experimentally determined to be in the range of 2.6 to 2.8 eV, makes it an excellent candidate for accepting electrons from donor molecules.[3][4] This property is a cornerstone of its successful application in organic photovoltaic (OPV) devices. The first reduction potential of C60 is also well-documented and typically falls in the range of -0.4 V to -1.0 V versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, depending on the solvent and experimental conditions.[5][6][7] This negative reduction potential indicates that C60 can be readily reduced, further confirming its strong electron-accepting nature. In OPVs, C60 and its derivatives have been instrumental in achieving power conversion efficiencies exceeding 18%.[11][12]
Experimental Methodologies
A clear understanding of the experimental protocols used to determine these properties is essential for critical evaluation and replication of results.
Determination of Electron Affinity
Computational Method: Adiabatic Electron Affinity (AEA)
AEA is calculated as the difference in the total electronic energy between the neutral molecule and its corresponding anion, both at their optimized geometries. This is typically performed using density functional theory (DFT) calculations.
Determination of Reduction Potential
Experimental Method: Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to measure the reduction and oxidation potentials of a substance.
References
- 1. The (Anti)aromatic Properties of Cyclo[n]Carbons: Myth or Reality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The (Anti)aromatic Properties of Cyclo[n]Carbons: Myth or Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High-performance stretchable organic solar cells enabled by cyclic nanoring additives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. news.umich.edu [news.umich.edu]
- 12. 18% Efficiency organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Unveiling the Structure of Cyclocarbons Through Theory and Experiment
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of theoretical predictions and experimental data for the elusive class of molecules known as cyclocarbons. These ring-shaped allotropes of carbon have long fascinated chemists, and recent advances in on-surface synthesis and high-resolution imaging have finally allowed for the direct characterization of these highly reactive species, offering a unique opportunity to benchmark theoretical models.
This guide summarizes the key findings from recent studies, presenting a direct comparison of predicted and measured properties for various cyclocarbons. Detailed experimental protocols for their synthesis and characterization are also provided to facilitate reproducibility and further investigation.
Data Presentation: A Side-by-Side Look at Theory and Reality
The following tables summarize the correlation between theoretical predictions and experimental observations for several recently synthesized cyclocarbons.
| Cyclocarbon | Theoretical Prediction (Structure) | Experimental Observation (Structure) | Key Correlated Parameters | Reference |
| C₁₀ | Aromatic, Polyynic | Polyynic structure confirmed | High-resolution AFM imaging | [1] |
| C₁₂ | Anti-aromatic, Polyynic | Polyynic structure revealed by bond-resolved AFM | Bond Angle Alternation (BAA) predicted to be significant (36.9°) | [1] |
| C₁₃ | Open-shell, Kinked geometry | Kinked geometry with varying distortion observed | Agreement between measured and calculated molecular orbital densities | [2] |
| C₁₄ | Aromatic, Polyynic | Polyynic structure confirmed | High-resolution AFM imaging | [1] |
| C₁₆ | Anti-aromatic, Polyynic | Polyynic structure confirmed | Small Bond Angle Alternation (BAA) predicted (0.03°) | [1] |
| C₁₈ | Aromatic, Polyynic (D₉h or C₉h symmetry) | Polyynic structure with 9-fold symmetry. Cumulenic structures (D₁₈h and D₉h) excluded. | Good agreement between experimental images and simulated images for both D₉h and C₉h polyynic structures. | [3][4] |
| C₂₀ | Anti-aromatic, Polyynic | Polyynic structure revealed by bond-resolved AFM | Transition point from monocyclic to bicyclic/polycyclic structures predicted. | [1][5][6] |
| Cyclocarbon | Theoretical Prediction (Electronic Properties) | Experimental Observation (Electronic Properties) | Reference |
| C₂₀ | Doubly anti-aromatic configuration | HOMO-LUMO gap of approximately 3.8 eV measured by scanning tunneling spectroscopy (dI/dV). | [1][6] |
Experimental Protocols: On-Surface Synthesis and Characterization
The generation and characterization of cyclocarbons have been primarily achieved through on-surface synthesis on insulating substrates at cryogenic temperatures. This method allows for the stabilization of these highly reactive molecules for direct imaging and spectroscopic analysis.
General Experimental Workflow
A typical experimental setup involves a low-temperature scanning tunneling microscope (STM) and atomic force microscope (AFM) system operating under ultra-high vacuum conditions (base pressure < 1x10⁻¹⁰ mbar) at approximately 5 Kelvin.
-
Substrate Preparation: A single crystalline metal surface, such as Au(111) or Cu(111), is cleaned through repeated cycles of sputtering and annealing.
-
Insulating Layer Deposition: A thin insulating layer, typically a bilayer of sodium chloride (NaCl), is thermally evaporated onto the clean metal surface. This layer electronically decouples the cyclocarbons from the metallic substrate.
-
Precursor Deposition: Specifically designed molecular precursors are thermally sublimed onto the cold NaCl-covered substrate. These precursors are chosen for their ability to form the desired cyclocarbon through subsequent manipulation. Examples include halogenated hydrocarbons like C₁₈Br₆ for C₁₈ and C₂₀Cl₁₂ for C₂₀.[3][6]
-
On-Surface Synthesis: The formation of cyclocarbons is induced by tip-induced dehalogenation and, in some cases, ring-opening reactions.[1][6] This is achieved by applying voltage pulses with the STM tip.
-
Characterization:
-
High-Resolution Atomic Force Microscopy (AFM): A CO-functionalized tip is used to obtain bond-resolved images of the cyclocarbon's geometric structure.
-
Scanning Tunneling Spectroscopy (STS): Differential conductance (dI/dV) spectra are acquired to probe the electronic states and determine the HOMO-LUMO gap.[1]
-
Visualizing the Process: From Theory to Experimental Validation
The following diagrams illustrate the key workflows and logical relationships in the study of cyclocarbons.
References
- 1. On-surface synthesis and characterization of anti-aromatic cyclo[12]carbon and cyclo[20]carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolving the odd-number cyclo[13]carbon - IBM Research [research.ibm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Cyclo[18]carbon via Debromination of C18Br6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of Cyclocarbons and Their Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
The recent successful synthesis and characterization of cyclocarbons, particularly the elusive cyclo[1]carbon (C₁₈), have opened new avenues in materials science and nanotechnology. These all-carbon ring structures, existing as a single molecule, exhibit unique electronic and structural properties that are of significant interest. This guide provides a comparative overview of the key spectroscopic techniques used to analyze cyclocarbons and their synthetic precursors, supported by experimental data and detailed methodologies.
Introduction to Cyclocarbons and Their Precursors
Cyclocarbons are molecular allotropes of carbon composed of a ring of sp-hybridized carbon atoms. Their high reactivity and instability have made their isolation and characterization a formidable challenge. The breakthrough in their study came from on-surface synthesis techniques, where precursor molecules are deposited on an inert substrate and then manipulated to form the desired cyclocarbon.[2][3]
Two primary classes of precursors have been successfully employed for the synthesis of cyclo[1]carbon:
-
Cyclocarbon Oxides: Molecules like C₂₄O₆, where a larger carbon framework includes carbonyl groups that can be selectively removed.[3]
-
Halogenated Cyclocarbons: Precursors such as C₁₈Br₆, where bromine atoms are cleaved to yield the final cyclocarbon structure.[2][4]
The choice of precursor significantly impacts the yield and conditions required for cyclocarbon formation. For instance, the debromination of C₁₈Br₆ has been reported to provide a higher yield of C₁₈ compared to the decarbonylation of C₂₄O₆.[2][4]
Comparative Spectroscopic Analysis
The fleeting nature of cyclocarbons necessitates a combination of high-resolution surface-sensitive techniques and theoretical calculations for their comprehensive analysis. In contrast, their synthetic precursors are generally stable and can be characterized by a wider range of conventional spectroscopic methods.
Vibrational Spectroscopy: IR and Raman
Vibrational spectroscopy provides critical insights into the bonding and structure of molecules. For cyclocarbons, theoretical calculations of Infrared (IR) and Raman spectra have been instrumental in predicting their vibrational modes, which can then be compared with experimental data, often obtained through techniques like tip-enhanced Raman spectroscopy (TERS).[5]
Key Observations:
-
Cyclo[1]carbon (Theoretical): The simulated IR spectrum of C₁₈ shows prominent peaks corresponding to in-plane C-C stretching vibrations and out-of-plane motions.[6][7] The highest frequency vibrations are associated with the stretching of the carbon-carbon bonds.[8]
-
Precursors: The IR and Raman spectra of precursors are dominated by the vibrational modes of their functional groups (e.g., C=O stretching in cyclocarbon oxides, C-Br modes in halogenated precursors).
| Molecule | Spectroscopic Technique | Key Vibrational Frequencies (cm⁻¹) (Theoretical) | Reference |
| Cyclo[1]carbon | IR (Simulated) | 2125.2, 584.7, 469.1 | [6][7] |
| Cyclo[1]carbon | Raman (Simulated) | Analysis shows similar findings to IR spectroscopy. | [7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of molecules. While obtaining NMR spectra of highly reactive cyclocarbons is currently not feasible, it is essential for the characterization and purity assessment of their synthetic precursors.
Key Observations:
-
Precursors: ¹³C and ¹H NMR spectra are used to confirm the structure of the synthesized precursor molecules before their deposition for on-surface synthesis. The chemical shifts are indicative of the electronic environment of the carbon and hydrogen atoms within the precursor framework.[2][9][10]
| Precursor Type | Spectroscopic Technique | Expected Observations | Reference |
| Halogenated Cyclocarbons | ¹³C NMR, ¹H NMR | Resonances corresponding to the carbon skeleton and any remaining protons. | [2] |
| Cyclocarbon Oxides | ¹³C NMR | Characteristic peaks for carbonyl carbons in addition to the skeletal carbons. | [11] |
Mass Spectrometry (MS)
Mass spectrometry is a key technique for identifying the mass-to-charge ratio of molecules and their fragments. It has been used to detect cyclocarbons in the gas phase and to study the fragmentation pathways of their precursors.
Key Observations:
-
Cyclocarbons: The detection of C₁₈⁺/⁻, C₂₄⁺/⁻, and C₃₀⁻ ions has been reported through laser desorption Fourier transform mass spectrometry of their cyclocarbon oxide precursors.[11]
-
Precursors: The fragmentation of precursors often proceeds via a retro-Diels-Alder reaction, providing evidence for the formation of the cyclocarbon as a predominant fragment.[2][12]
| Molecule/Precursor | Spectroscopic Technique | Key m/z Values and Observations | Reference |
| Cycloalkenes (as models) | Mass Spectrometry | Fragmentation via retro-Diels-Alder reaction. | [12] |
| Cyclo[1]carbon Precursors | Mass Spectrometry | Time-of-flight mass spectroscopy shows a sequence of retro-Diels-Alder reactions leading to C₁₈ as a predominant fragmentation pattern. | [2] |
UV-Vis Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The extent of conjugation in the molecular structure significantly influences the absorption wavelength.
Key Observations:
-
Cyclocarbons and Precursors: The highly conjugated systems of cyclocarbons and their precursors lead to absorption in the UV-visible region.[13] The absorption maxima (λmax) shift to longer wavelengths with increasing conjugation length.[14][15]
-
Precursor Aggregation: Changes in the UV-Vis absorption spectrum with concentration can indicate aggregation of the precursor molecules in solution.[13]
| Molecule Type | Spectroscopic Technique | Key Observations | Reference |
| Conjugated Systems | UV-Vis Spectroscopy | Longer conjugated systems absorb at longer wavelengths. | [14][15] |
| Pyrene-appended Precursors | UV-Vis Spectroscopy | Hyperchromic effect suggests J-type aggregation. | [13] |
High-Resolution Imaging: AFM and STM
While not traditional spectroscopic techniques, Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) have been indispensable for the direct visualization and structural confirmation of on-surface synthesized cyclocarbons. Scanning Tunneling Spectroscopy (STS) can further provide information about the electronic structure, such as the HOMO-LUMO gap.[16][17]
Key Observations:
-
Cyclo[1]carbon: High-resolution AFM imaging has confirmed the polyynic structure of C₁₈, showing a nine-fold symmetry.[2]
-
Cyclo[18]carbon: STS measurements have determined the HOMO-LUMO bandgap to be 3.8 eV.[16][17]
Experimental Protocols
On-Surface Synthesis and Characterization of Cyclo[1]carbon
This protocol provides a general workflow for the synthesis of C₁₈ from a precursor like C₁₈Br₆ on a sodium chloride (NaCl) bilayer on a copper (Cu(111)) surface.
-
Substrate Preparation: A Cu(111) single crystal is cleaned in an ultra-high vacuum (UHV) chamber. A bilayer of NaCl is then grown on the clean Cu(111) surface.
-
Precursor Deposition: The C₁₈Br₆ precursor is thermally sublimed onto the cold (≈ 5 K) NaCl/Cu(111) substrate.[2]
-
Cyclocarbon Formation: The tip of an STM or AFM is positioned over an individual precursor molecule. Voltage pulses are applied to the tip to induce the sequential debromination of the C₁₈Br₆ molecule, ultimately forming C₁₈.[2][3]
-
Spectroscopic and Microscopic Analysis:
-
AFM: A CO-functionalized tip is used to obtain high-resolution images of the C₁₈ molecule, revealing its atomic structure.[2]
-
STM/STS: The electronic properties, such as the HOMO-LUMO gap, can be probed by positioning the STM tip over the molecule and measuring the differential conductance (dI/dV).[16]
-
General Protocol for Precursor Characterization
-
NMR Spectroscopy:
-
Dissolve a small amount of the precursor in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Process the data to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure.[9]
-
-
Mass Spectrometry:
-
Introduce the precursor into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization or laser desorption/ionization).
-
Acquire the mass spectrum to determine the molecular weight and analyze the fragmentation pattern.[2]
-
-
Vibrational Spectroscopy:
-
For IR spectroscopy, prepare a sample as a thin film or a KBr pellet.
-
For Raman spectroscopy, place the sample under the laser beam of the Raman spectrometer.
-
Acquire the spectra and identify the characteristic vibrational bands of the functional groups present in the precursor.[19]
-
-
UV-Vis Spectroscopy:
-
Dissolve the precursor in a suitable solvent (e.g., cyclohexane).
-
Measure the absorbance of the solution over a range of UV and visible wavelengths to determine the λmax.[13]
-
Visualizing the Workflow and Concepts
The following diagrams illustrate the synthesis workflow and the relationship between different analytical techniques.
Caption: On-surface synthesis workflow of C₁₈.
Caption: Spectroscopic techniques for cyclocarbons.
References
- 1. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Making and Imaging Cyclocarbon - IBM Research [research.ibm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Vibrational spectra and chemical imaging of this compound by tip enhanced Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. orientjchem.org [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. hla.chem.ox.ac.uk [hla.chem.ox.ac.uk]
- 12. Video: Mass Spectrometry: Cycloalkene Fragmentation [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. On-surface synthesis and characterization of anti-aromatic cyclo[12]carbon and cyclo[20]carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 19. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
comparative theoretical study of various cyclo[n]carbon homologues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the theoretical underpinnings of various cyclo[n]carbon homologues, a class of molecular carbon allotropes that have garnered significant interest for their unique structures and potential applications. Following the landmark synthesis and characterization of cyclo[1]carbon, research has expanded to include a range of homologues, each with distinct electronic and structural properties. This document summarizes key theoretical data, outlines the computational methodologies employed in their study, and visualizes the fundamental relationships governing their characteristics.
Structural and Electronic Properties: A Tale of Two Forms
Cyclo[n]carbons are monocyclic rings composed solely of sp-hybridized carbon atoms.[2] Theoretical studies have long debated their ground-state geometry, proposing two primary forms: a cumulenic structure with equalized double bonds and a polyynic structure with alternating single and triple bonds.[3][4][5]
For cyclo[1]carbon, high-resolution atomic force microscopy has confirmed a polyynic structure.[5][6] This preference for a bond-alternating structure, despite the molecule's dual Hückel aromaticity (with 18 π-electrons in both in-plane and out-of-plane systems), is a topic of intense theoretical investigation.[5] The choice of computational method is critical, as some Density Functional Theory (DFT) functionals predict a cumulenic form, while methods incorporating a larger amount of Hartree-Fock (HF) exchange, such as Coupled Cluster (CC) and certain DFT potentials, correctly yield the polyynic structure.[3][7]
The properties of cyclo[n]carbon homologues are strongly dependent on the number of carbon atoms (n). According to Hückel's rule, even-numbered rings are classified as doubly aromatic for n = 4k+2 (e.g., C10, C14, C18) or doubly antiaromatic for n = 4k (e.g., C12, C16, C20).[8] This classification has significant implications for their stability and geometry:
-
Antiaromatic Cyclocarbons (n=4k): These homologues, such as C12 and C16, are predicted to exhibit significant Bond Length Alternation (BLA) and, for smaller rings, Bond Angle Alternation (BAA).[9][10] For instance, the BAA is predicted to change drastically from C16 (0.03°) to C12 (36.9°).[11]
-
Aromatic Cyclocarbons (n=4k+2): While aromatic stabilization is expected, recent studies suggest that for larger rings (n ≥ 24), the aromatic character is weak, and they are more accurately described as non-aromatic systems.[8] The Aromatic Stabilization Energy (ASE) is less than 2 kcal/mol for these larger rings.[8]
The HOMO-LUMO gap is another critical descriptor of chemical reactivity and stability. A large gap generally corresponds to low chemical reactivity and high kinetic stability.[3] Antiaromatic systems like C16 have a smaller HOMO-LUMO gap compared to aromatic homologues like C18.[8]
Data Presentation: Comparative Theoretical Data of Cyclo[n]carbons
The following table summarizes key theoretical data for several cyclo[n]carbon homologues based on computational studies.
| Cyclo[n]carbon | n | Predicted Structure | Aromaticity Classification (Hückel's Rule) | Key Structural Features | HOMO-LUMO Gap (eV) | Notes |
| Cyclo[10]carbon | 10 | Cumulenic | Aromatic (4k+2) | Zero Bond Length Alternation (BLA), clear Bond Angle Alternation (BAA) | - | Predicted to be synthesizable in the near future.[4] |
| Cyclo[12]carbon | 12 | Polyynic | Antiaromatic (4k) | Exhibits both BLA and BAA.[9] | - | Smallest recently synthesized anti-aromatic cyclocarbon.[13] |
| Cyclo[14]carbon | 13 | Kinked Geometry | Antiaromatic | Has a triplet ground state, rendering it magnetic.[15] | - | First odd-numbered cyclocarbon resolved.[15] |
| Cyclo[11]carbon | 14 | Polyynic | Aromatic (4k+2) | Exhibits both BLA and BAA.[9][12] | - | Generated on a NaCl surface.[11] |
| Cyclo[16]carbon | 16 | Polyynic | Antiaromatic (4k) | Significant BLA, some BAA.[9][10] | Smaller than C18 | Exhibits a shielding pattern characteristic of paratropic ring currents.[1] |
| Cyclo[1]carbon | 18 | Polyynic | Aromatic (4k+2) | D9h ground state with alternating C-C (1.36 Å) and C≡C (1.20 Å) bonds.[6] | ~2.2 - 2.8 eV | Most studied cyclocarbon; synthesis confirmed in 2019.[4][5] |
| Cyclo[17]carbon | 20 | Polyynic | Antiaromatic (4k) | Exhibits BLA.[6] | - | Considered a transition point from monocyclic to bicyclic structures.[11] |
| Cyclo[≥24]carbons | ≥24 | Polyynic | Aromatic/Antiaromatic | Fluctuation of bond lengths becomes relatively mild.[12] | Decreases with n | Aromatic/antiaromatic character is weak; better described as non-aromatic.[8] |
Computational Methodologies
The theoretical investigation of cyclo[n]carbons relies on a variety of quantum-chemical calculation methods. The accurate prediction of their geometry and electronic structure is highly sensitive to the chosen level of theory.
-
Density Functional Theory (DFT): This is a widely used method for studying cyclocarbons.[7][18] However, the choice of the exchange-correlation functional is critical. Functionals with a small amount of Hartree-Fock (HF) exchange, like B3LYP, often incorrectly predict a cumulenic structure for C18.[3][7] Functionals with a larger percentage of HF exchange are necessary to accurately capture the polyynic ground state.[3][13]
-
Ab Initio Methods: High-level ab initio methods provide more accurate results, though at a greater computational cost.
-
Hartree-Fock (HF): This method, by itself, tends to favor the polyynic form.[3]
-
Møller–Plesset Perturbation Theory (MP2): The MP2 level of theory has been used in C18 studies, often predicting the cumulenic structure.[3]
-
Coupled Cluster (CC): Methods like Coupled Cluster Singles and Doubles with perturbative triples [CCSD(T)] are considered a gold standard for accuracy and predict the polyynic structure for C18.[5]
-
Complete Active Space Self-Consistent Field (CASSCF): This multireference method is also employed to correctly describe the electronic structure of these systems.[7][19]
-
-
Semi-Empirical Methods: Methods like the Extended Hückel Method (EHM) have been used to provide qualitative insights into the bonding and aromaticity of cyclocarbons.[5]
The general protocol involves geometry optimization to find the minimum energy structure, followed by frequency calculations to confirm it is a true minimum. Subsequently, electronic properties such as the HOMO-LUMO gap, aromaticity indices (e.g., Nucleus-Independent Chemical Shift - NICS), and spectral properties are calculated.
Visualization of Cyclo[n]carbon Properties
The following diagram illustrates the relationship between the number of carbon atoms in a cyclo[n]carbon ring and its resulting classification and structural properties.
Caption: Logical flow from cyclo[n]carbon classification to predicted properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. From Cyclo[18]carbon to the Novel Nanostructures—Theoretical Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclocarbon - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The (Anti)aromatic Properties of Cyclo[n]Carbons: Myth or Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hla.chem.ox.ac.uk [hla.chem.ox.ac.uk]
- 11. On-surface synthesis and characterization of anti-aromatic cyclo[12]carbon and cyclo[20]carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] A Thorough Theoretical Exploration of Intriguing Characteristics of this compound: Geometry, Bonding Nature, Aromaticity, Weak Interaction, Reactivity, Excited States, Vibrations, Molecular Dynamics and Various Molecular Properties | Semantic Scholar [semanticscholar.org]
- 15. Resolving the odd-number cyclo[13]carbon - IBM Research [research.ibm.com]
- 16. Cyclo[6]carbon-connected isomers of this compound: exploring the electronic structure, aromaticity and antiaromaticity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. Cyclo[n]carbons and catenanes from different perspectives: disentangling the molecular thread - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Benchmarking DFT Functionals for Cyclocarbon Calculations
For researchers, scientists, and drug development professionals venturing into the computational study of cyclocarbons, the choice of the right density functional theory (DFT) functional is paramount for obtaining accurate and reliable results. This guide provides an objective comparison of the performance of various DFT functionals in predicting the properties of these unique all-carbon ring structures, supported by data from recent computational studies.
Performance of DFT Functionals
The performance of various DFT functionals in predicting the geometry and electronic properties of cyclocarbons, primarily C18, has been investigated in several studies. Functionals with a high percentage of HF exchange are generally found to be more successful in predicting the experimentally observed polyynic structure.[3][4][5]
Below is a summary of the performance of selected DFT functionals based on their ability to predict the bond length alternation (BLA) in C18, a key indicator of the polyynic structure. A higher BLA value signifies a more pronounced alternation of single and triple bonds.
| DFT Functional | Functional Type | % HF Exchange | Predicted C18 Structure | Reference |
| PBE | GGA | 0 | Cumulenic | [6] |
| PBE0 | Hybrid-GGA | 25 | Cumulenic | [6] |
| B3LYP | Hybrid-GGA | 20 | Cumulenic | [4] |
| M06-L | Meta-GGA | 0 | Cumulenic | [7] |
| M06-2X | Hybrid Meta-GGA | 54 | Polyynic | [4] |
| ωB97XD | Range-Separated Hybrid | 22.2 (short-range) + 100 (long-range) | Polyynic | [6][8] |
| BMK | Hybrid Meta-GGA | 42 | Polyynic | [4] |
| BH&HLYP | Hybrid-GGA | 50 | Polyynic | [4] |
Table 1: Performance of selected DFT functionals in predicting the ground-state structure of cyclo[1]carbon. The percentage of Hartree-Fock (HF) exchange is a key determinant in correctly predicting the polyynic structure.
Experimental and Computational Protocols
The data presented in this guide are derived from computational studies employing various DFT methods. A typical workflow for benchmarking DFT functionals for cyclocarbon calculations is outlined below.
General Computational Workflow
The process begins with the selection of a set of DFT functionals to be tested, spanning different rungs of "Jacob's Ladder" of DFT approximations (GGA, meta-GGA, hybrid, etc.).[9][10] For each functional, geometry optimization of the target cyclocarbon molecule (e.g., C18) is performed. This is a critical step to determine the minimum energy structure, which can be either cumulenic (D18h symmetry for C18) or polyynic (D9h symmetry for C18).[4]
Following geometry optimization, various properties are calculated and compared against experimental data or high-level ab initio calculations (e.g., coupled-cluster methods), if available. These properties often include:
-
Bond Length Alternation (BLA): The difference between the lengths of adjacent carbon-carbon bonds. A non-zero BLA is indicative of a polyynic structure.
-
Vibrational Frequencies: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Aromaticity Indices: Such as Nucleus-Independent Chemical Shift (NICS), to characterize the electronic delocalization in the ring.[7][11]
-
Relative Energies: Comparing the energies of different isomers or conformations.
The performance of each functional is then assessed based on its ability to reproduce experimental findings or high-level theoretical benchmarks.
Key Insights and Recommendations
The available literature strongly suggests that standard GGA and many conventional hybrid functionals (like B3LYP and PBE0) fail to predict the correct polyynic ground state of C18, instead favoring a cumulenic structure.[4][6] This failure is attributed to the underestimation of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can lead to an artificial stabilization of the delocalized cumulenic form.
For accurate geometric predictions of cyclocarbons, particularly C18, it is crucial to employ DFT functionals that incorporate a significant fraction of exact HF exchange.
-
Recommended Functionals: Based on current research, functionals like M06-2X , ωB97XD , and BMK have shown good performance in reproducing the experimentally observed bond length alternation of C18.[4][6]
-
Caution with Standard Functionals: Researchers should be cautious when using functionals like PBE, PBE0, and B3LYP for geometry optimizations of cyclocarbons, as they are likely to yield qualitatively incorrect structures.
It is important to note that the optimal functional may vary depending on the specific property being investigated. While a high HF exchange percentage is beneficial for geometry, it might not be the best choice for other properties like reaction energies. Therefore, it is always advisable to perform benchmark calculations for the specific system and properties of interest.
This guide provides a starting point for researchers entering the field of computational cyclocarbon chemistry. By understanding the importance of functional selection and following a systematic benchmarking approach, one can obtain more accurate and reliable insights into the fascinating properties of these novel molecules.
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. [PDF] TAO-DFT investigation of electronic properties of linear and cyclic carbon chains | Semantic Scholar [semanticscholar.org]
- 3. Cyclo[18]carbon: the smallest all-carbon electron acceptor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Carbon rings: a DFT study on geometry, aromaticity, intermolecular carbon–carbon interactions and stability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ir.niist.res.in:8080 [ir.niist.res.in:8080]
A Comparative Guide to the Mechanical Properties of Cyclocarbons, Graphene, and Carbon Nanotubes
For Researchers, Scientists, and Drug Development Professionals
The landscape of carbon nanomaterials is continually expanding, offering unprecedented opportunities for innovation across various scientific disciplines. Among the most promising of these materials are cyclocarbons, graphene, and carbon nanotubes (CNTs). Each possesses a unique atomic arrangement, bestowing it with a distinct set of mechanical properties. This guide provides an objective comparison of these properties, supported by available experimental and theoretical data, to aid researchers in selecting the optimal material for their applications.
Introduction to the Allotropes
Graphene is a two-dimensional, single layer of sp²-hybridized carbon atoms arranged in a honeycomb lattice.[1][2] It is the fundamental building block for other graphitic materials.[2]
Carbon Nanotubes (CNTs) are cylindrical macromolecules formed by rolling up a sheet of graphene.[1][2][3] They can be single-walled (SWCNTs) or multi-walled (MWCNTs).[4][5] Their properties are dependent on their chiral vector, which describes the rolling direction.
Cyclocarbons are a more recent addition to the family of experimentally realized carbon allotropes.[6] These are ring-shaped molecules composed of sp-hybridized carbon atoms with alternating single and triple bonds.[7] The most studied of these is cyclo[1]carbon. Due to their recent synthesis, the mechanical properties of cyclocarbons are primarily understood through theoretical calculations.[8][9]
Comparative Mechanical Properties
The mechanical behavior of these carbon allotropes differs significantly due to their distinct structural arrangements. Graphene and carbon nanotubes are renowned for their exceptional strength and stiffness, while cyclocarbons are predicted to be remarkably elastic.[3][8][9]
| Property | Cyclo[1]carbon (Theoretical) | Graphene (Experimental/Theoretical) | Carbon Nanotubes (Experimental/Theoretical) |
| Young's Modulus (TPa) | 0.11[8] | ~1.0[10][11] | SWCNT: 0.32-1.47; MWCNT: 0.27-0.95[4] |
| Tensile Strength (GPa) | ~5.0 x 10⁻² (Specific Tensile Strength: 5.0 x 10⁷ N m/kg)[8] | ~130[10][11] | SWCNT: up to ~100; MWCNT: 11-63[3] |
Experimental and Theoretical Methodologies
A variety of techniques are employed to characterize the mechanical properties of these nanomaterials.
Graphene and Carbon Nanotubes
Experimental Techniques:
-
Atomic Force Microscopy (AFM): This is a primary method for measuring the mechanical properties of 2D materials and nanotubes.[12]
-
Nanoindentation: A sharp AFM tip is used to indent a suspended graphene sheet or a carbon nanotube.[10][11] The force applied and the resulting displacement are measured to calculate the Young's modulus.[10] For graphene, this method has yielded a Young's modulus of approximately 1.0 TPa.[10]
-
Tensile Testing: Individual carbon nanotubes can be gripped and pulled by micro-electro-mechanical systems (MEMS) inside a scanning electron microscope (SEM) or transmission electron microscope (TEM). The applied force and elongation are recorded to determine the tensile strength and Young's modulus. Tensile strengths for individual CNT shells have been measured to be as high as 100 GPa.[3]
-
Theoretical/Computational Methods:
-
Molecular Dynamics (MD) Simulations: This approach models the interactions between individual atoms to simulate the material's response to mechanical stress. It is widely used to predict the mechanical properties of both graphene and CNTs, often showing good agreement with experimental results.[13]
-
Density Functional Theory (DFT): This quantum mechanical modeling method is used to predict material properties from first principles. It has been used to calculate the intrinsic strength of pristine graphene to be around 130 GPa.[10]
Cyclocarbons
Theoretical/Computational Methods:
-
First-Principle Calculations (DFT): Due to the challenges in synthesizing and manipulating cyclocarbons, their mechanical properties have been primarily investigated using computational methods. For cyclo[1]carbon, DFT calculations have been used to predict its response to uniaxial tension, revealing its ultra-elastic nature with a Young's modulus of 0.11 TPa.[8][9] The simulations involve applying strain to the molecular structure and calculating the resulting energy changes and forces.[8]
Structural Basis for Mechanical Properties
The differences in the mechanical properties of cyclocarbons, graphene, and carbon nanotubes are a direct result of their atomic structures and bonding.
References
- 1. ad-nanotech.com [ad-nanotech.com]
- 2. Graphene and Carbon NanoTubes: Part 1 | by Dan Slomski | Prime Movers Lab | Medium [medium.com]
- 3. Mechanical properties of carbon nanotubes - Wikipedia [en.wikipedia.org]
- 4. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 5. eajse.tiu.edu.iq [eajse.tiu.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. ipme.ru [ipme.ru]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A Review of the Mechanical Properties of Graphene Aerogel Materials: Experimental Measurements and Computer Simulations - PMC [pmc.ncbi.nlm.nih.gov]
relative stability of cyclocarbon versus other cyclo[n]carbon molecules
Introduction
The successful synthesis and characterization of various cyclo[n]carbons, particularly the aromatic cyclo[1]carbon, have invigorated the field of synthetic carbon allotropes. These monocyclic rings of sp-hybridized carbon atoms present unique electronic and structural properties that are of significant interest to researchers in materials science, electronics, and drug development. A critical aspect for the practical application of these novel molecules is their relative stability. This guide provides an objective comparison of the stability of different cyclo[n]carbon molecules, supported by experimental and computational data. We delve into the structural, electronic, and thermodynamic factors influencing their stability and provide detailed experimental protocols for their synthesis.
Relative Stability of Cyclo[n]carbons: An Overview
The stability of cyclo[n]carbons is a complex interplay of ring strain, aromaticity, and electronic structure. Generally, cyclic structures are energetically more stable than their linear carbon chain counterparts.[2] However, the stability within the cyclo[n]carbon family varies significantly with the number of carbon atoms (n).
Early predictions suggested that cyclo[1]carbon would be the smallest relatively stable cyclocarbon, with a computed strain energy of 72 kcal/mol.[2] More recent calculations using advanced theoretical models have refined this value to approximately 61.7 kcal/mol.[3] A general relationship for the strain energy (SE) of even-numbered cyclo[2n]carbons has been proposed as SE = 555.0 * n⁻¹ kcal∙mol⁻¹.[3]
For smaller cyclocarbons (up to n=22), a nonradical nature and considerable singlet-triplet energy gaps (often exceeding 20 kcal/mol) contribute to their stability.[2] The stability of smaller cyclocarbons also exhibits an oscillatory pattern, with those conforming to Hückel's rule for aromaticity (n = 4m+2) being more stable than those with 4m carbons.[2] However, this distinction based on aromaticity diminishes with increasing ring size. Computational studies suggest that for larger cyclocarbons (n ≥ 24), both aromatic and anti-aromatic characteristics are minimal, and they are better described as non-aromatic.[2]
Odd-numbered cyclo[n]carbons have also been synthesized and are predicted to be less stable than their even-numbered neighbors.[4][5] Their electronic ground states are often triplets, and they exhibit unique alternating aromaticity.[6][7][8]
Quantitative Comparison of Cyclocarbon Properties
To facilitate a direct comparison, the following tables summarize key computational and experimental data on the stability and electronic properties of various cyclo[n]carbon molecules.
| Cyclocarbon (n) | Strain Energy (kcal/mol) | Singlet-Triplet Gap (ΔEST) (kcal/mol) | Aromaticity/Electronic Nature | Reference(s) |
| Even-Numbered | ||||
| C10 | - | > 20 (predicted) | Aromatic (4n+2) | [2] |
| C12 | - | - | Anti-aromatic (4n) | [9] |
| C14 | - | > 20 (predicted) | Aromatic (4n+2) | [2] |
| C16 | - | - | Anti-aromatic (4n) | [10] |
| C18 | 61.7 - 72 | > 20 | Aromatic (4n+2), Polyynic | [2][3] |
| C20 | - | - | Anti-aromatic (4n) | [9] |
| C22 | - | > 20 (predicted) | Aromatic (4n+2) | [2] |
| C32 | - | - | Anti-aromatic (ring current: -4.6 nA T⁻¹) | [10] |
| >C50 | Decreases with n | - | Non-aromatic | [10] |
| Odd-Numbered | ||||
| C13 | - | -8.5 (Triplet ground state) | Open-shell triplet, Kinked geometry | [4][5][6] |
| C13-C49 | - | 4 - 5.6 | Generally triplet ground state | [6][7] |
| C29 | - | -21.2 (Triplet ground state) | Triplet ground state | [6] |
Table 1: Comparative Stability and Electronic Properties of Cyclo[n]carbons.
| Precursor Molecule | Target Cyclocarbon | Yield (%) | Experimental Conditions | Reference(s) |
| C₂₄O₆ | C₁₈ | ~13 | Tip-induced decarbonylation on NaCl/Cu(111) at 5 K | [11][12] |
| C₁₈Br₆ | C₁₈ | ~64 | Tip-induced debromination on NaCl/Cu(111) at 5 K | [11][13] |
| Halogenated precursors | C₁₂, C₂₀ | - | On-surface retro-Bergman ring-opening | [9] |
| Decachlorofluorene | C₁₃ | - | Tip manipulation on NaCl/Au(111) | [4][5] |
| C₁₀ | C₂₀, C₃₀ | - | Tip-induced coupling and ring-opening | [14][15] |
Table 2: Precursors and Yields for On-Surface Synthesis of Cyclo[n]carbons.
Experimental Protocols
The majority of experimentally realized cyclocarbons have been synthesized and characterized using on-surface techniques under ultra-high vacuum (UHV) and at cryogenic temperatures.
On-Surface Synthesis of Cyclo[1]carbon from C₁₈Br₆
This method has demonstrated a significantly higher yield for producing cyclo[1]carbon compared to the use of a cyclocarbon oxide precursor.[11][13]
1. Substrate Preparation:
-
A Cu(111) single crystal is cleaned by standard sputtering and annealing cycles in UHV.
-
A bilayer of sodium chloride (NaCl) is grown on the cold Cu(111) surface (held at ~5 K) by thermal evaporation of NaCl. The NaCl layer acts as an insulating substrate, decoupling the precursor molecules and the final cyclocarbon from the reactive metal surface.[11][16]
2. Precursor Deposition:
-
The C₁₈Br₆ precursor is thermally sublimed from a Knudsen cell onto the cold NaCl/Cu(111) substrate.[11] A sub-monolayer coverage is targeted to ensure individual molecules are well-separated.
3. Tip-Induced Debromination:
-
A low-temperature scanning tunneling microscope (STM) and atomic force microscope (AFM) are used for both manipulation and characterization at 5 K.[11][16]
-
The STM tip, often functionalized with a single carbon monoxide (CO) molecule to enhance imaging resolution, is positioned over a C₁₈Br₆ molecule.
-
Voltage pulses (typically around +2 to +3 V) are applied to the molecule via the STM tip.[11][17] This induces the sequential dissociation of the bromine atoms.
-
The process is monitored by acquiring STM and AFM images between manipulation steps.
4. Characterization:
-
High-resolution AFM with a CO-functionalized tip is used to confirm the structure of the final cyclo[1]carbon molecule. The resulting images reveal a polyynic structure with alternating single and triple bonds.[11]
Computational Methodology for Stability Analysis
Computational studies are crucial for predicting the stability and properties of cyclocarbons. A common approach involves:
1. Geometry Optimization:
-
The molecular structures of the lowest singlet and triplet states of the cyclo[n]carbons are optimized using density functional theory (DFT).[7] Functionals with a significant amount of Hartree-Fock exchange, such as BHandHLYP, are often employed as they have been shown to correctly predict the polyynic structures of even-numbered cyclocarbons.[7]
-
For more accurate descriptions, especially for systems with strong static correlation, multireference methods like the complete active space self-consistent field (CASSCF) are used.[6][7]
2. Energy Calculations:
-
Single-point energy calculations are performed on the optimized geometries to determine the relative energies of different isomers and electronic states (e.g., singlet vs. triplet).[6]
-
Strain energies are often calculated by comparing the energy of the cyclic molecule to a suitable strain-free reference.[3]
3. Aromaticity Analysis:
-
Aromaticity is typically assessed by calculating magnetically induced current densities (MICDs) using methods like the gauge-including magnetically induced currents (GIMIC) method.[10] Diatropic currents indicate aromaticity, while paratropic currents suggest anti-aromaticity.
Logical Workflow and Visualization
The on-surface synthesis of cyclocarbons from molecular precursors follows a clear logical progression. This workflow can be visualized to illustrate the key steps and their relationships.
Caption: Workflow for the on-surface synthesis of cyclo[n]carbons.
Conclusion
The relative stability of cyclo[n]carbons is a determining factor for their synthesis and potential applications. While cyclo[1]carbon stands out as a remarkably stable aromatic species, ongoing research is continually pushing the boundaries, with the successful synthesis of both smaller, more strained rings and larger, non-aromatic structures. The on-surface synthesis approach, coupled with advanced computational modeling, provides a powerful platform for exploring this fascinating class of carbon allotropes. The data and protocols presented in this guide offer a valuable resource for researchers aiming to understand and harness the unique properties of cyclocarbons.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Cyclocarbon - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. The odd-number cyclo[13]carbon and its dimer, cyclo[26]carbon for Science - IBM Research [research.ibm.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Odd-Number Cyclo[n]Carbons Sustaining Alternating Aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. On-surface synthesis and characterization of anti-aromatic cyclo[12]carbon and cyclo[20]carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. xuweilab.tongji.edu.cn [xuweilab.tongji.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. uu.diva-portal.org [uu.diva-portal.org]
- 17. Cyclo[18]carbon Formation from C18Br6 and C18(CO)6 Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cyclocarbon: A Protocol for a Highly Reactive Allotrope
Navigating the Disposal of Cyclo[1]carbon: A Protocol for a Highly Reactive Allotrope
Disclaimer: Cyclo[1]carbon is a recently synthesized carbon allotrope characterized by its high reactivity.[2][3][4] As of this writing, no standardized disposal protocols from regulatory bodies exist. The following guidelines are based on its known chemical properties and are intended for use by trained researchers and scientists in a controlled laboratory setting. A thorough, experiment-specific risk assessment must be conducted before handling this material.
Cyclo[1]carbon, a ring of 18 carbon atoms connected by alternating single and triple bonds, has only been generated in microscopic quantities on inert surfaces at cryogenic temperatures (5 Kelvin) under ultra-high vacuum (UHV) conditions.[5][6] Its inherent instability and high reactivity under ambient conditions are the primary considerations for its safe handling and disposal. The recommended procedure is not one of conventional disposal, but rather a controlled in-situ quenching to transform the molecule into a more stable, less hazardous species.
Key Properties of Cyclo[1]carbon
The following table summarizes the critical properties of cyclo[1]carbon that inform a safe quenching strategy.
| Property | Description | Citation |
| Structure | A molecular ring of 18 carbon atoms with an alternating polyynic structure of single and triple bonds. | [7][8] |
| Computed Strain Energy | 72 kcal/mol, indicating significant inherent instability. | [7] |
| Reactivity | Described as "highly reactive." Theoretical studies indicate it readily reacts with triplet oxygen and that its primary decomposition pathway is likely through cycloaddition reactions. It also functions as a potent electron acceptor. | [1][2][9][10] |
| Known Stability | Has only been observed and characterized when isolated on an inert substrate (e.g., a bilayer of NaCl on copper) at cryogenic temperatures (5 K). It is not stable at room temperature or when exposed to air. | [3][5][6] |
Experimental Protocol: In-Situ Quenching and Disposal
This protocol outlines a hypothetical, step-by-step methodology for safely neutralizing cyclo[1]carbon within the UHV chamber where it was synthesized.
Objective: To convert highly reactive cyclo[1]carbon into a stable, less-reactive organic molecule before exposing the substrate to the atmosphere.
Methodology:
-
Introduce Quenching Agent: Introduce a controlled leak of a gaseous quenching agent into the chamber. The choice of agent should be based on its ability to react with the carbon-carbon triple bonds.
-
Recommended Primary Agent: Dihydrogen (H₂). Its purpose is to catalytically hydrogenate the polyyne ring, ideally to form cyclooctadecane or other stable, saturated hydrocarbons.
-
Alternative Agent: A simple alcohol vapor, such as methanol (CH₃OH). The alcohol can act as a proton source to react with the highly strained and reactive ring.
-
Caution: Avoid introducing oxygen or air into the chamber while cyclo[1]carbon is present, as this could lead to an uncontrolled and potentially energetic reaction.[9]
-
-
Monitor Quenching Reaction: Use available surface-sensitive analytical techniques (e.g., Scanning Tunneling Microscopy, X-ray Photoelectron Spectroscopy) to monitor the reaction on the substrate. Successful quenching is indicated by the disappearance of the characteristic signal of cyclo[1]carbon.
-
Thermal Cycling: Once the quenching reaction is confirmed to be complete, slowly and carefully warm the substrate to room temperature.
-
Vent Chamber: Vent the UHV chamber to an inert atmosphere, such as nitrogen (N₂) or argon (Ar).
-
Substrate Removal and Cleaning: Remove the substrate from the chamber. The surface, now bearing a more stable organic species, can be cleaned with a suitable organic solvent (e.g., isopropanol, ethanol) to remove the reaction products.
-
Final Waste Disposal: The collected solvent, containing trace amounts of the quenched carbon species, should be managed and disposed of as standard hazardous chemical waste, in accordance with institutional and local regulations.
Procedural Flow Diagram
The following diagram illustrates the logical workflow for the safe handling and quenching of cyclo[1]carbon.
Caption: Workflow for the safe quenching and disposal of cyclo[1]carbon.
References
- 1. Cyclo[18]carbon: the smallest all-carbon electron acceptor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. From this compound to the Novel Nanostructures—Theoretical Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [1908.05904] An sp-hybridized molecular carbon allotrope, this compound [arxiv.org]
- 4. ovid.com [ovid.com]
- 5. Scientists made a stable cyclocarbon ring of 18 carbon atoms [diligentias.com]
- 6. indianexpress.com [indianexpress.com]
- 7. Cyclo(18)carbon - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Reaction mechanisms of this compound and triplet oxygen - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. reddit.com [reddit.com]
Safeguarding Innovation: A Comprehensive Guide to Handling Cyclocarbon
Safeguarding Innovation: A Comprehensive Guide to Handling Cyclo[1]carbon
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
The recent synthesis and characterization of Cyclo[1]carbon, a novel allotrope of carbon, marks a significant milestone in materials science.[2][3] As this highly reactive molecule becomes a subject of intense research, ensuring the safety of laboratory personnel is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, for the handling of Cyclo[1]carbon. Due to the novelty of this compound, specific safety data is limited; therefore, a cautious and conservative approach is strongly advised.
Core Safety Principles
Cyclo[1]carbon is predicted to be thermodynamically stable yet exhibits high reactivity.[2][4][5] Its primary decomposition pathway is anticipated to involve cycloaddition reactions with other molecules.[4] Given the lack of comprehensive toxicological data, all contact should be minimized, and engineering controls should be prioritized.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling this novel and highly reactive carbon allotrope. The following table summarizes the recommended PPE for various laboratory tasks involving Cyclo[1]carbon.
| Task | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Synthesis & Purification | Chemical splash goggles and a face shield | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | Flame-resistant lab coat, long pants, and closed-toe shoes |
| Weighing & Transferring | Chemical splash goggles | Double-gloving with chemically resistant gloves | A NIOSH-approved respirator with particulate filters (N95 or higher) | Flame-resistant lab coat, long pants, and closed-toe shoes |
| Solution Preparation | Chemical splash goggles | Double-gloving with chemically resistant gloves | A NIOSH-approved respirator with appropriate cartridges for organic vapors | Flame-resistant lab coat, long pants, and closed-toe shoes |
| Characterization | Safety glasses with side shields | Chemically resistant gloves | Not generally required if handled in a closed system or well-ventilated area | Standard lab coat, long pants, and closed-toe shoes |
| Waste Disposal | Chemical splash goggles | Heavy-duty, chemically resistant gloves | A NIOSH-approved respirator with appropriate cartridges | Flame-resistant lab coat, long pants, and closed-toe shoes |
Note: Glove selection should be based on the specific solvents and reagents used in conjunction with Cyclo[1]carbon. Always consult the glove manufacturer's compatibility charts.
Operational Plan: Step-by-Step Handling and Disposal
A meticulous and systematic approach to the handling and disposal of Cyclo[1]carbon is critical for maintaining a safe laboratory environment.
1. Designated Work Area:
-
All work with Cyclo[1]carbon must be conducted in a designated and clearly labeled area, preferably within a certified chemical fume hood.
-
The work surface should be covered with a disposable absorbent liner to contain any potential spills.
2. Engineering Controls:
-
A properly functioning chemical fume hood with a face velocity of at least 100 feet per minute is mandatory for all operations involving the handling of Cyclo[1]carbon in solid or solution form.
-
For synthesis, consider the use of a glovebox to provide an inert atmosphere and an additional layer of containment.
3. Handling Protocol:
-
Preparation: Before starting any work, ensure all necessary PPE is donned correctly and that all required equipment and reagents are within immediate reach to minimize movement and potential for accidents.
-
Weighing and Transfer: All weighing and transfer of solid Cyclo[1]carbon must be performed within a chemical fume hood. Use non-sparking tools.
-
Solution Preparation: When preparing solutions, add the solvent to the solid Cyclo[1]carbon slowly and in small increments to control any potential exothermic reactions.
4. Disposal Plan:
-
All waste materials contaminated with Cyclo[1]carbon, including disposable labware, gloves, and absorbent liners, must be considered hazardous waste.
-
Segregate Cyclo[1]carbon waste from other chemical waste streams.
-
Place all contaminated solid waste in a clearly labeled, sealed, and puncture-resistant container.
-
Contaminated solvents should be collected in a designated, sealed, and properly labeled waste container.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
